molecular formula C31H34O5 B1668753 CD2665 CAS No. 170355-78-9

CD2665

Katalognummer: B1668753
CAS-Nummer: 170355-78-9
Molekulargewicht: 486.6 g/mol
InChI-Schlüssel: JBALRFFXKQPVLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

an antiviral that inhibits retinoic acid receptor-mediated transcription

Eigenschaften

IUPAC Name

4-[7-(1-adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34O5/c1-34-8-9-35-19-36-29-15-26-7-6-25(23-2-4-24(5-3-23)30(32)33)13-27(26)14-28(29)31-16-20-10-21(17-31)12-22(11-20)18-31/h2-7,13-15,20-22H,8-12,16-19H2,1H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBALRFFXKQPVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOC1=C(C=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168846
Record name CD 2665
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170355-78-9
Record name CD 2665
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170355789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CD 2665
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CD2665

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD2665 is a synthetic retinoid that functions as a selective antagonist of Retinoic Acid Receptors (RARs), with a pronounced specificity for the β and γ isoforms. This technical guide delineates the core mechanism of action of this compound, presenting key quantitative data, outlining its impact on cellular signaling pathways, and providing an overview of the experimental methodologies used to elucidate its function.

Core Mechanism of Action

This compound exerts its biological effects by competitively binding to the ligand-binding domain of RARβ and RARγ, thereby inhibiting the transcriptional regulation mediated by these nuclear receptors. Retinoic acid receptors form heterodimers with Retinoid X Receptors (RXRs), and this complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. The binding of an agonist, such as all-trans retinoic acid (ATRA), induces a conformational change in the RAR-RXR heterodimer, leading to the recruitment of coactivators and subsequent gene transcription. This compound, as an antagonist, prevents this agonist-induced conformational change, leading to the recruitment of corepressors and the silencing of target gene expression.

Quantitative Data Summary

The selectivity of this compound for RAR isoforms is a critical aspect of its mechanism of action. The following table summarizes the binding affinities of this compound for the different human RAR subtypes.

Receptor IsoformDissociation Constant (Kd)Reference
RARα> 1000 nM
RARβ306 nM[1]
RARγ110 nM[1]

Table 1: Binding Affinity of this compound for Human Retinoic Acid Receptor Isoforms.

Signaling Pathways

The primary signaling pathway affected by this compound is the canonical retinoic acid signaling pathway. By antagonizing RARβ and RARγ, this compound modulates the expression of a wide array of genes involved in cellular proliferation, differentiation, and apoptosis.

RAR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA All-trans Retinoic Acid (ATRA) CRABP CRABP ATRA->CRABP Binds RAR_RXR RAR-RXR Heterodimer ATRA->RAR_RXR Activates ATRA_CRABP ATRA-CRABP CRABP->ATRA_CRABP RAR RARβ/γ ATRA_CRABP->RAR Translocates to Nucleus and delivers ATRA RAR->RAR_RXR Forms Heterodimer with RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binds to Coactivators Coactivators RAR_RXR->Coactivators Recruits Corepressors Corepressors RAR_RXR->Corepressors Recruits (in presence of antagonist) Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiates Gene_Repression Target Gene Repression Corepressors->Gene_Repression Initiates This compound This compound This compound->RAR_RXR Antagonizes

Caption: Canonical Retinoic Acid Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

The investigation of this compound's mechanism of action has employed a variety of experimental techniques. Below are generalized protocols for key experiments cited in the literature.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound for different RAR isoforms.

Methodology:

  • Receptor Preparation: Nuclear extracts containing recombinant human RARα, RARβ, or RARγ are prepared from transfected insect or mammalian cells.

  • Radioligand: A tritiated form of a high-affinity RAR agonist, such as [³H]-all-trans retinoic acid, is used.

  • Competition: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

  • Separation: Bound and free radioligand are separated using a method such as filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki (and subsequently Kd) value using the Cheng-Prusoff equation.

Binding_Assay Start Start Prepare_Receptors Prepare Nuclear Extracts with RAR Isoforms Start->Prepare_Receptors Incubate Incubate Receptors with [³H]-ATRA and varying concentrations of this compound Prepare_Receptors->Incubate Separate Separate Bound and Free Ligand (e.g., Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Calculate IC50 and Kd values Quantify->Analyze End End Analyze->End

Caption: Workflow for a Competitive Radioligand Binding Assay.

Reporter Gene Assay

This assay measures the ability of this compound to antagonize RAR-mediated gene transcription.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T, HeLa) is co-transfected with:

    • An expression vector for the RAR isoform of interest (e.g., RARβ or RARγ).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple RAREs.

    • A control plasmid expressing a different reporter (e.g., β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.

  • Treatment: Transfected cells are treated with an RAR agonist (e.g., ATRA) in the presence or absence of varying concentrations of this compound.

  • Cell Lysis and Reporter Assay: After a defined incubation period, cells are lysed, and the activities of the primary (luciferase) and control reporters are measured using appropriate substrates and a luminometer/spectrophotometer.

  • Data Analysis: The normalized reporter activity is calculated, and the ability of this compound to inhibit agonist-induced reporter activity is determined.

Reporter_Assay Start Start Transfect Co-transfect Cells with: 1. RAR Expression Vector 2. RARE-Luciferase Reporter 3. Control Reporter Start->Transfect Treat Treat Cells with RAR Agonist +/- this compound Transfect->Treat Incubate Incubate for a Defined Period Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase and Control Reporter Activity Lyse->Measure Analyze Normalize and Analyze Data Measure->Analyze End End Analyze->End

Caption: Workflow for a Reporter Gene Assay to Assess RAR Antagonism.

Diverse Biological Effects and Research Applications

This compound has been utilized as a research tool to probe the function of RARβ and RARγ in various physiological and pathological processes.

  • Oncology: In cancer cell lines, this compound has been used to investigate the role of RARs in cell growth, apoptosis, and differentiation. For instance, it has been shown to block retinoic acid-induced apoptosis in certain contexts. In some cancer cells, pre-treatment with this compound can rescue the growth-inhibitory effects of other synthetic retinoids, confirming the involvement of RAR-dependent pathways.[2][3]

  • Hepatitis B Virus (HBV) Infection: Research has indicated that this compound can inhibit HBV infection in HepaRG cells.[4] This effect is associated with the downregulation of the sodium taurocholate cotransporting polypeptide (NTCP), an entry receptor for HBV, suggesting that RARs play a role in regulating HBV permissiveness in hepatocytes.[4]

  • Neurobiology and Memory: Studies in animal models have shown that chronic ethanol (B145695) consumption can lead to an overexpression of RARβ in the brain, which is associated with memory deficits.[5] Administration of this compound was found to reverse these memory impairments and suppress the overexpression of brain RARβ, highlighting the role of the retinoid signaling pathway in cognitive function.[1][5]

  • Skeletal Development: this compound has been used to study the role of RARs in skeletal growth and development. As a selective retinoid antagonist, it can induce a delay in maturation and expansion of the growth plate.[1]

Conclusion

This compound is a potent and selective antagonist of RARβ and RARγ. Its mechanism of action is centered on the competitive inhibition of agonist binding to these receptors, leading to the suppression of RAR-mediated gene transcription. This well-characterized pharmacological tool has been instrumental in advancing the understanding of the diverse roles of retinoic acid signaling in health and disease. The quantitative data on its binding affinity, coupled with its demonstrated effects in a range of experimental systems, solidify its importance for researchers in fields such as oncology, virology, and neurobiology. Further investigation into the downstream targets of the RARβ and RARγ pathways, modulated by antagonists like this compound, will continue to provide valuable insights into novel therapeutic strategies.

References

understanding the role of CD2665 in apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of CD26 in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD26, also known as dipeptidyl peptidase-4 (DPP-4), is a 110-kDa type II transmembrane glycoprotein (B1211001) with a multifaceted role in cellular physiology.[1][2][3] It is widely expressed on various cell types, including T-lymphocytes, endothelial cells, and epithelial cells, and exists in both a membrane-bound and a soluble form.[4] The primary enzymatic function of CD26 is the cleavage of N-terminal dipeptides from polypeptides containing a proline or alanine (B10760859) residue at the penultimate position.[2][3] Through this activity, CD26 modulates the function of a wide array of substrates, including growth factors, chemokines, and neuropeptides.[1] Beyond its enzymatic role, CD26 participates in complex signaling pathways, influencing immune regulation, signal transduction, and, critically, apoptosis.[1][4]

The involvement of CD26 in apoptosis is context-dependent, exhibiting both pro-apoptotic and anti-apoptotic functions depending on the cell type and the nature of the apoptotic stimulus. This guide provides a comprehensive overview of the core mechanisms by which CD26 regulates programmed cell death, details the experimental protocols used to investigate these processes, and presents quantitative data and signaling pathway visualizations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Quantitative Data on CD26-Mediated Apoptosis

The following tables summarize the quantitative effects of CD26 expression and activity on markers of apoptosis across different experimental systems.

Table 1: Effect of CD26 Expression on Drug-Induced Apoptosis in Jurkat T-cells

Cell LineTreatmentApoptotic MarkerFold Increase in Apoptosis vs. Parental CellsReference
Wild-type CD26DoxorubicinPARP Cleavage>2[2]
Wild-type CD26EtoposidePARP Cleavage>2[2]
Wild-type CD26DoxorubicinCaspase-9 Cleavage>2[2]
Wild-type CD26EtoposideCaspase-9 Cleavage>2[2]
DPPIV-mutant CD26DoxorubicinPARP Cleavage<1.5[2]
DPPIV-mutant CD26EtoposidePARP Cleavage<1.5[2]

Table 2: CD26/DPP-4 Inhibition and Apoptosis in Cancer Cells

Cell LineInhibitorEffectApoptotic MarkerQuantitative ChangeReference
HCT-116 (Colorectal)DPP-4 InhibitorsInduction of Apoptosis-Not Specified[5]
HCT-116 (Colorectal)DPP-4 InhibitorsReduction of Bcl-2-Significant Decrease[5]
Breast Cancer CellsDPP-4 KnockdownPromotion of SurvivalCleaved Caspase-3Decreased[6]
Breast Cancer CellsKR62436 (DPP-4i)Promotion of SurvivalApoptosisSuppressed[6]

Signaling Pathways in CD26-Mediated Apoptosis

CD26 influences apoptosis through several interconnected signaling pathways. The primary mechanisms involve the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The Intrinsic (Mitochondrial) Apoptosis Pathway

CD26 has been shown to enhance the sensitivity of cancer cells to apoptosis induced by chemotherapeutic agents like topoisomerase II inhibitors through the mitochondrial pathway.[2] This is characterized by the increased cleavage and activation of initiator caspase-9 and effector caspase-3, leading to the cleavage of substrates such as poly (ADP-ribose) polymerase (PARP).[2] A key regulatory point in this pathway is the Bcl-2 family of proteins. CD26 expression is associated with enhanced cleavage of the anti-apoptotic protein Bcl-xl, tipping the balance towards apoptosis.[2][7][8]

Caption: CD26 enhances drug-induced intrinsic apoptosis.

The Extrinsic (Death Receptor) Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. CD26 expression has been associated with an increased expression of Death Receptor 5 (DR5), suggesting a role in sensitizing cells to TRAIL-induced apoptosis.[2]

The interaction with the Fas (CD95/Apo-1) death receptor is more complex. Some studies indicate that the enzymatic activity of CD26 may protect against Fas-mediated apoptosis in T-cells.[9][10] Wild-type CD26-expressing Jurkat cells were found to be more resistant to anti-Fas antibody-induced apoptosis compared to cells with an enzymatically inactive form of CD26.[10] This suggests a nuanced regulatory role for CD26 in Fas signaling.

Caption: CD26 modulates Fas-mediated extrinsic apoptosis.

The CXCL12/CXCR4 Survival Pathway

In certain contexts, particularly in breast cancer, inhibition of CD26/DPP-4 can paradoxically promote cell survival and inhibit apoptosis.[6] CD26 is known to cleave and inactivate the chemokine CXCL12. When DPP-4 is inhibited, elevated levels of CXCL12 can bind to its receptor CXCR4, triggering downstream signaling cascades, such as the mTOR/HIF-1α pathway. This leads to the induction of autophagy, a cellular process that can protect cancer cells from apoptosis.[6]

Survival_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol CXCL12 CXCL12 CXCL12_inactive Inactive CXCL12 CXCL12->CXCL12_inactive CXCR4 CXCR4 CXCL12->CXCR4 binds CD26 CD26/DPP-4 CD26->CXCL12 cleaves mTOR mTOR/HIF-1α Pathway CXCR4->mTOR Autophagy Autophagy mTOR->Autophagy induces Apoptosis Apoptosis Autophagy->Apoptosis inhibits DPP4i DPP-4 Inhibitor DPP4i->CD26

Caption: DPP-4 inhibition promotes survival via CXCL12.

Experimental Protocols

Investigating the role of CD26 in apoptosis requires a combination of techniques to assess cell viability, apoptotic markers, and protein expression.

Protocol 1: Assessment of Apoptosis by Flow Cytometry using Annexin V and Propidium Iodide

This protocol allows for the differentiation and quantification of viable, early apoptotic, and late apoptotic/necrotic cells.[11][12]

Materials:

  • Cells of interest (e.g., Jurkat cells transfected with CD26 or control vector)

  • Apoptosis-inducing agent (e.g., Doxorubicin, anti-Fas antibody)

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL and treat with the apoptosis-inducing agent for the desired time. Include an untreated control.

  • Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Annexin V Binding Buffer and analyze the samples by flow cytometry within 1 hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

Flow_Cytometry_Workflow start Cell Culture (e.g., CD26+ vs CD26- cells) treat Treat with Apoptotic Stimulus start->treat harvest Harvest and Wash Cells treat->harvest stain Stain with Annexin V and Propidium Iodide harvest->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Quadrants (Live, Early Apoptotic, Late Apoptotic) acquire->analyze

Caption: Workflow for apoptosis analysis by flow cytometry.

Protocol 2: Detection of Apoptotic Proteins by Western Blotting

This method is used to detect changes in the expression and cleavage of key apoptotic proteins.

Materials:

  • Treated and control cell pellets

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-Caspase-9, anti-Bcl-xl, anti-CD26, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes.

  • Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

Data Interpretation:

  • Appearance of a cleaved PARP fragment (~89 kDa).

  • Appearance of cleaved caspase fragments (e.g., cleaved caspase-3 at ~17/19 kDa).

  • Decrease in the full-length form of pro-apoptotic or anti-apoptotic proteins.

Conclusion

CD26 is a critical modulator of apoptosis, with its influence extending across multiple signaling pathways. Its role is highly dependent on the cellular environment and the specific apoptotic triggers involved. In many cancer types, CD26 enhances sensitivity to chemotherapy-induced apoptosis via the intrinsic mitochondrial pathway. Conversely, in other contexts, its enzymatic activity can be protective, and its inhibition can promote cell survival through pathways like the CXCL12/CXCR4 axis. This dual functionality underscores the importance of a thorough understanding of CD26 biology for the development of targeted therapeutic strategies. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further elucidate the complex and pivotal role of CD26 in the regulation of programmed cell death.

References

CD2665: A Technical Guide to its Antagonistic Effects on Gene Transcription

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD2665 is a potent and selective synthetic retinoid that functions as an antagonist of the Retinoic Acid Receptor (RAR) β and γ subtypes. As a member of the retinoid family, this compound plays a crucial role in modulating gene transcription, thereby influencing a variety of cellular processes including proliferation, differentiation, and apoptosis. This technical guide provides an in-depth overview of the molecular mechanism of this compound, its effects on gene transcription, and detailed experimental protocols for its study.

Molecular Profile and Binding Affinity

This compound exhibits preferential binding to RARβ and RARγ over RARα. This selectivity is critical to its specific biological effects. The dissociation constants (Kd) that quantify the binding affinity of this compound to the different RAR subtypes are summarized below.

Receptor SubtypeDissociation Constant (Kd) (nM)Reference
RARα>1000[1][2]
RARβ306[1][2][3]
RARγ110[1][2][3]

Mechanism of Action: Antagonism of the RAR/RXR Signaling Pathway

This compound exerts its effects on gene transcription by antagonizing the canonical Retinoic Acid Receptor (RAR) / Retinoid X Receptor (RXR) signaling pathway. In its resting state, the RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, recruiting corepressor proteins and inhibiting gene transcription.

Upon binding of an agonist, such as all-trans retinoic acid (ATRA), the RAR/RXR heterodimer undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then initiates the transcription of downstream target genes.

This compound, as an antagonist, binds to the ligand-binding pocket of RARβ and RARγ. This binding event prevents the conformational change necessary for the release of corepressors and the recruitment of coactivators, even in the presence of an agonist. Consequently, the RAR/RXR heterodimer remains in its repressive state, and the transcription of target genes is inhibited.

RAR_RXR_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Retinoic Acid (Agonist) RAR_RXR_inactive RAR/RXR Heterodimer Agonist->RAR_RXR_inactive Binds RAR_RXR_DNA RAR/RXR Agonist->RAR_RXR_DNA Induces Conformational Change This compound This compound (Antagonist) This compound->RAR_RXR_inactive Binds CoA Coactivator Complex This compound->CoA Blocks Recruitment RAR_RXR_inactive->RAR_RXR_DNA Translocates to Nucleus RARE RARE RAR_RXR_DNA->RARE Binds to CoR Corepressor Complex RAR_RXR_DNA->CoR Recruits (Antagonist Bound) RAR_RXR_DNA->CoA Recruits (Agonist Bound) TargetGene Target Gene CoR->TargetGene Represses Transcription CoA->TargetGene Activates Transcription Transcription_Inhibition Transcription Inhibited TargetGene->Transcription_Inhibition Transcription_Activation Transcription Activated TargetGene->Transcription_Activation

Figure 1: RAR/RXR Signaling Pathway and this compound Antagonism.

Effects on Gene Transcription: In Vitro and In Vivo Evidence

This compound has been shown to modulate the expression of a range of genes, primarily those under the control of RARβ and RARγ. Its antagonistic activity leads to the repression of genes that would otherwise be activated by retinoic acid.

In Vitro Data

In cell-based assays, this compound effectively antagonizes the transcriptional activation induced by RAR agonists.

Cell LineAssayAgonistThis compound ConcentrationObserved EffectReference
3XbRARE-Luc-transfected cellsLuciferase AssayCD 666 (RARγ-selective agonist, 100 nM)1 µMPartial blockage of luciferase activity[1][4]
3T3 cellsProliferation AssayATRA, CD271, CD2043100 nMAbrogated the antiproliferative effects of agonists
F9 cellsMorphological DifferentiationRAR/RXR agonistsNot specifiedAntagonized differentiation induced by RARγ activation[5]
In Vivo Data

Animal studies have demonstrated the ability of this compound to modulate gene expression in living organisms, highlighting its potential for in vivo applications.

Animal ModelThis compound Dosage and AdministrationTarget GeneEffect on mRNA ExpressionReference
Alcohol-treated mice0.6 mg/kg; daily subcutaneous injection for 22 daysRARβCompletely inhibited overexpression in the brain[3][5]
Alcohol-treated mice0.6 mg/kg; daily subcutaneous injection for 22 daystTG (a retinoic acid-target gene)Significantly decreased expression to control levels[4]
Mice (3 weeks old)1.6 mg/kg; daily oral gavage for 31 daysNot specifiedPrevented premature growth plate closure

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on gene transcription.

Luciferase Reporter Assay for RAR Antagonism

This assay quantifies the ability of this compound to inhibit the transcriptional activity of RARs in response to an agonist.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for RARβ or RARγ

  • Luciferase reporter vector containing RAREs (e.g., pGL3-RARE-luc)

  • Transfection reagent

  • This compound

  • RAR agonist (e.g., all-trans retinoic acid - ATRA)

  • Luciferase assay system

  • 96-well white, clear-bottom plates

Protocol:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 30,000 cells/well.

  • Transfection: Co-transfect the cells with the RAR expression vector and the RARE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours to allow for receptor and reporter expression.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Prepare a constant concentration of the RAR agonist (e.g., EC50 concentration of ATRA).

    • Treat the cells with the RAR agonist alone (positive control), vehicle (negative control), or a combination of the agonist and varying concentrations of this compound.

  • Incubation: Incubate the treated cells for 16-24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay system protocol.

  • Data Analysis: Calculate the percentage of inhibition of agonist-induced luciferase activity for each concentration of this compound.

Luciferase_Assay_Workflow Start Start Seed_Cells Seed HEK293 Cells in 96-well plate Start->Seed_Cells Transfect Co-transfect with RAR and RARE-luc vectors Seed_Cells->Transfect Incubate_24h_1 Incubate 24h Transfect->Incubate_24h_1 Treat_Cells Treat with Agonist +/- this compound Incubate_24h_1->Treat_Cells Incubate_24h_2 Incubate 16-24h Treat_Cells->Incubate_24h_2 Measure_Luciferase Measure Luciferase Activity Incubate_24h_2->Measure_Luciferase Analyze_Data Analyze Data (% Inhibition) Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Figure 2: Luciferase Reporter Assay Workflow.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol measures the effect of this compound on the mRNA levels of specific target genes, such as RARβ.

Materials:

  • Cells or tissues treated with this compound

  • RNA extraction kit (e.g., TRIzol or RNeasy)

  • Reverse transcription kit

  • qPCR instrument

  • SYBR Green or TaqMan master mix

  • Primers specific for the target gene (e.g., RARβ) and a housekeeping gene (e.g., GAPDH)

Protocol:

  • RNA Extraction: Isolate total RNA from treated and control cells or tissues using an appropriate RNA extraction kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize cDNA from the RNA samples using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green or TaqMan master mix, forward and reverse primers for the target and housekeeping genes, and nuclease-free water.

    • Add the cDNA template to the master mix in a qPCR plate.

  • qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes in each sample.

    • Calculate the relative gene expression using the ΔΔCt method.

qRT_PCR_Workflow Start Start RNA_Extraction RNA Extraction from Treated Samples Start->RNA_Extraction RNA_QC RNA Quantification and QC RNA_Extraction->RNA_QC cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_QC->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup qPCR_Run Perform qPCR qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (ΔΔCt) qPCR_Run->Data_Analysis End End Data_Analysis->End

Figure 3: Quantitative Real-Time PCR Workflow.
In Vivo Administration via Subcutaneous Injection in Mice

This protocol describes the administration of this compound to mice for in vivo studies.

Materials:

  • This compound

  • Vehicle (e.g., DMSO, corn oil)

  • Sterile syringes and needles (26-27 gauge)

  • Mice

Protocol:

  • Preparation of Dosing Solution: Dissolve this compound in the appropriate vehicle to the desired concentration.

  • Animal Restraint: Safely restrain the mouse.

  • Injection Site Preparation: If necessary, disinfect the injection site (e.g., the loose skin over the shoulders) with 70% alcohol.

  • Injection:

    • Grasp the loose skin over the injection site to form a "tent."

    • Insert the needle, bevel up, into the base of the tented skin.

    • Aspirate to ensure the needle is not in a blood vessel.

    • Slowly inject the this compound solution.

  • Post-Injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Conclusion

This compound is a valuable research tool for investigating the roles of RARβ and RARγ in gene transcription and various physiological and pathological processes. Its selective antagonist activity allows for the targeted inhibition of specific retinoic acid signaling pathways. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound's effects on gene expression, both in vitro and in vivo. Further research into the downstream targets and broader biological consequences of this compound-mediated gene modulation will continue to enhance our understanding of retinoid signaling in health and disease.

References

Unraveling the Intricacies of CD2665 (Fn14/TWEAK-R) in Oncology: A Technical Guide to its Targets and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive exploration of the molecular targets of CD2665, also known as Fibroblast growth factor-inducible 14 (Fn14) or TWEAK Receptor, a burgeoning target in cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth overview of the signaling cascades, downstream effectors, and experimental methodologies crucial for investigating this pathway.

Executive Summary

This compound (Fn14) is a member of the tumor necrosis factor (TNF) receptor superfamily. Its expression is typically low in healthy tissues but becomes significantly upregulated in a multitude of solid tumors, including glioblastoma, breast, lung, pancreatic, and colorectal cancers.[1][2] The binding of its ligand, TNF-like weak inducer of apoptosis (TWEAK), to Fn14 triggers a cascade of intracellular signaling events that are predominantly pro-tumorigenic. This pathway is intricately linked to cancer cell proliferation, migration, invasion, angiogenesis, and inflammation, making it a compelling target for therapeutic intervention. This guide will dissect the key molecular players and pathways regulated by TWEAK/Fn14 signaling and provide detailed experimental frameworks for their investigation.

Data Presentation: Quantitative Insights into this compound (Fn14)

A critical aspect of targeting this compound is understanding its expression patterns and the quantitative parameters of its interaction with TWEAK.

Table 1: TWEAK-Fn14 Binding Affinity and Expression in Cancer
ParameterValueCancer Types with High ExpressionReference
TWEAK-Fn14 Binding Affinity (Kd) 0.8-2.4 nM; 53-112 pM-[3]
Fn14 mRNA Upregulation (Tumor vs. Normal) ~5-fold induction in ~70% of samplesGlioblastoma[4]
Fn14 Protein Expression (IHC) Moderate to strong staining in 23/27 specimensGlioblastoma[4]
Fn14 Protein Expression (IHC) High expression correlates with HER2+/ER- statusBreast Cancer[3]
Fn14 Expression (IHC Survey) High in Pancreatic (60%), NSCLC (55%), Bone Metastases (54%)Various Solid Tumors[1]
Table 2: Quantitative Effects of TWEAK/Fn14 Signaling in Cancer Cells
Cellular ProcessCell Line(s)Quantitative Effect of TWEAK StimulationReference
Cell Invasion A375 (Melanoma)~61% reduction
Cell Invasion PC-3 (Prostate)~2.1-fold increase
Cell Invasion DU145 (Prostate)~6.5-fold increase
NF-κB Activation C2C12 (Myotubes)Significant increase in DNA-binding activity (at 10 ng/mL TWEAK)[5]
Akt Phosphorylation MyotubesSuppression of basal Akt phosphorylation[5]
p65 Phosphorylation Human Lung FibroblastsTime-dependent increase in phospho-Ser536 and phospho-Ser276[6]
Cell Migration VariousMigration rates of 8.5, 19.1, and 34.9 µm/h at 0, 5, and 10 ng/mL of cytokine stimulation, respectively.[7]

Core Signaling Pathways of this compound (Fn14)

The activation of Fn14 by TWEAK initiates signaling through several key pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being central. Both the canonical and non-canonical NF-κB pathways are engaged, often with cell-type-specific outcomes. Additionally, the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are also implicated.

The NF-κB Signaling Nexus

Canonical NF-κB Pathway: This rapid-response pathway is triggered by the recruitment of TNF receptor-associated factors (TRAFs), particularly TRAF2, to the cytoplasmic tail of Fn14. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκBα). The subsequent ubiquitination and proteasomal degradation of IκBα liberates the p50/p65 (RelA) heterodimer, allowing its translocation to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes.[5]

Non-Canonical NF-κB Pathway: TWEAK/Fn14 signaling is a potent activator of the non-canonical NF-κB pathway. This involves the degradation of the cIAP1-TRAF2 complex, leading to the stabilization of NF-κB-inducing kinase (NIK). NIK then phosphorylates and activates IKKα, which in turn phosphorylates the NF-κB2 precursor protein p100, leading to its processing into p52. The resulting p52/RelB heterodimer translocates to the nucleus to regulate genes involved in cell survival and differentiation.

non_canonical_nfkb_pathway TWEAK TWEAK Fn14 Fn14 (this compound) TWEAK->Fn14 TRAF2 TRAF2 Fn14->TRAF2 recruits cIAP1 cIAP1 TRAF2->cIAP1 NIK NIK cIAP1->NIK degradation IKKa IKKα NIK->IKKa activates p100 p100 IKKa->p100 phosphorylates p52 p52 p100->p52 processing p52_RelB p52/RelB p52->p52_RelB RelB RelB RelB->p52_RelB Nucleus Nucleus p52_RelB->Nucleus translocates Gene_Expression Gene Expression (Survival, Differentiation) Nucleus->Gene_Expression

Non-Canonical NF-κB Signaling Pathway
MAPK and PI3K/Akt Pathways

TWEAK/Fn14 signaling also engages the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration. Activation of these pathways can occur through TRAF2-mediated signaling intermediates. The specific downstream effects are often context-dependent, varying with cancer type and the cellular microenvironment.[8][9]

mapk_pi3k_akt_pathways TWEAK_Fn14 TWEAK-Fn14 Complex TRAF2 TRAF2 TWEAK_Fn14->TRAF2 MAPK_cascade MAPK Cascade (e.g., MEK, ERK) TRAF2->MAPK_cascade PI3K PI3K TRAF2->PI3K Proliferation Proliferation MAPK_cascade->Proliferation Migration Migration MAPK_cascade->Migration Akt Akt PI3K->Akt Akt->Proliferation Survival Survival Akt->Survival

MAPK and PI3K/Akt Signaling Pathways

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of this compound (Fn14) targets. Below are foundational protocols for key experiments.

Co-Immunoprecipitation (Co-IP) for Fn14-TRAF2 Interaction

This protocol details the immunoprecipitation of the Fn14 receptor to identify interacting proteins, such as TRAF2.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-Fn14 antibody (e.g., Cell Signaling Technology #4403 or #27072)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., modified RIPA or TBS-T)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Anti-TRAF2 antibody for western blotting

Procedure:

  • Cell Lysis: Culture cancer cells of interest to 80-90% confluency. Lyse cells on ice with lysis buffer.

  • Pre-clearing (Optional): Incubate cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add 2-5 µg of anti-Fn14 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washes: Pellet the beads and wash 3-5 times with cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by resuspending in elution buffer and heating at 95-100°C for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-TRAF2 antibody to confirm the interaction.

Chromatin Immunoprecipitation (ChIP) for RelB Binding

This protocol is designed to identify the genomic regions bound by the NF-κB transcription factor RelB following TWEAK stimulation.

Materials:

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis and nuclear lysis buffers

  • Sonication equipment

  • Anti-RelB antibody for ChIP

  • Protein A/G magnetic beads

  • Wash buffers of increasing stringency

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

  • qPCR reagents and primers for target gene promoters

Procedure:

  • Cross-linking: Treat TWEAK-stimulated and control cells with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.

  • Cell Lysis and Sonication: Lyse the cells to isolate nuclei, then sonicate to shear chromatin to fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-RelB antibody overnight at 4°C.

  • Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.

  • Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating at 65°C overnight with NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

  • qPCR Analysis: Quantify the enrichment of specific promoter regions in the immunoprecipitated DNA relative to input chromatin using qPCR.

chip_workflow Crosslinking 1. Cross-link Proteins to DNA (Formaldehyde) Lysis 2. Cell Lysis & Chromatin Shearing (Sonication) Crosslinking->Lysis IP 3. Immunoprecipitation (Anti-RelB Antibody) Lysis->IP Capture 4. Complex Capture (Protein A/G Beads) IP->Capture Wash 5. Washes Capture->Wash Elute 6. Elution & Reverse Cross-linking Wash->Elute Purify 7. DNA Purification Elute->Purify qPCR 8. qPCR Analysis Purify->qPCR

Chromatin Immunoprecipitation (ChIP) Workflow
Transwell Migration/Invasion Assay

This assay quantifies the effect of TWEAK on cancer cell migration and invasion.

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free cell culture medium

  • Medium containing a chemoattractant (e.g., FBS)

  • Recombinant TWEAK

  • Calcein AM or crystal violet for cell staining

Procedure:

  • Preparation: For invasion assays, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, use uncoated inserts.

  • Cell Seeding: Starve cells in serum-free medium for 12-24 hours. Resuspend cells in serum-free medium (with or without TWEAK at desired concentrations, e.g., 5-100 ng/mL) and seed into the upper chamber of the Transwell insert.

  • Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for a period that allows for cell migration/invasion but not proliferation (e.g., 12-48 hours), depending on the cell type.

  • Cell Removal and Staining: Remove non-migrated/invaded cells from the top of the membrane with a cotton swab. Fix and stain the cells that have migrated to the bottom of the membrane.

  • Quantification: Count the number of stained cells in several fields of view under a microscope or quantify fluorescence if using a fluorescent dye.

Conclusion

The this compound (Fn14)/TWEAK signaling axis represents a significant pathway in the progression of numerous cancers. Its role in promoting key tumorigenic processes underscores its potential as a therapeutic target. A thorough understanding of its downstream effectors and the application of robust experimental methodologies, as outlined in this guide, are paramount for the continued development of novel anti-cancer strategies targeting this pathway.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Impact of CD2665 on Cellular Differentiation Pathways

This technical guide provides a comprehensive overview of this compound, a selective retinoic acid receptor (RAR) β/γ antagonist, and its influence on cellular differentiation pathways. This document consolidates available quantitative data, details experimental methodologies for its study, and visualizes its mechanism of action and experimental workflows.

Core Concepts of Retinoid Signaling and Cellular Differentiation

Retinoids, including all-trans retinoic acid (ATRA), are vitamin A metabolites that play a crucial role in regulating a wide array of biological processes, most notably cellular differentiation, proliferation, and apoptosis.[1] Their effects are mediated by nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[1] There are three subtypes of RARs: RARα, RARβ, and RARγ.[2] Upon binding to a retinoid, RARs form heterodimers with RXRs. This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This signaling cascade is fundamental in guiding the differentiation of various cell types, including stem cells.[3][4]

This compound: A Selective RARβ/γ Antagonist

This compound is a synthetic retinoid that functions as a selective antagonist for RARβ and RARγ.[2] By binding to these receptor subtypes, it blocks the binding of natural ligands like ATRA, thereby inhibiting the downstream signaling pathways that lead to the expression of genes involved in cellular differentiation.[2] This selectivity allows for the targeted investigation of the specific roles of RARβ and RARγ in various biological systems.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, including its binding affinities for RAR subtypes and the effective concentrations used in various experimental settings.

ParameterValueReceptor SubtypeContextSource
Binding Affinity (Kd) 110 nMRARγIn vitro binding assay[1][2]
306 nMRARβIn vitro binding assay[1][2]
> 1000 nMRARαIn vitro binding assay[2]
Inhibitory Constant (Ki) 110 nMRARγNot Specified[5]
306 nMRARβNot Specified[5]
Effective Concentration 100 nMNot ApplicableEffects on cell growth and differentiation in 3T3 cells over 9 days.[5]
1 µMRARγPartial blockage of luciferase activity induced by a RARγ-selective agonist in 3XbRARE-Luc-transfected cells.[2]
10⁻⁶ MRARβ, RARγAntagonized the suppressive effects of ATRA and other RAR agonists on sebocyte growth and differentiation.[2]
In Vivo Dosage 0.6 mg/kg (daily, s.c.)RARβCompletely inhibited the overexpression of RARβ mRNA in the brains of alcohol-treated mice over 22 days.[1][5]
Signaling Pathway of this compound in Cellular Differentiation

The diagram below illustrates the mechanism of action of this compound. In a typical retinoid signaling pathway, ATRA enters the cell and binds to RARs, leading to the transcription of genes that drive differentiation. This compound competes with ATRA for binding to RARβ and RARγ, thus preventing the activation of this pathway.

Mechanism of this compound as a RARβ/γ antagonist.
Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are synthesized methodologies based on the applications of this compound described in the literature.

In Vitro Analysis of this compound's Antagonistic Activity

Objective: To determine the ability of this compound to antagonize the effects of RAR agonists on cell growth and differentiation.

Cell Lines:

  • Human sebocytes for differentiation studies.[2]

  • LAN-5 human neuroblastoma cells for growth inhibition assays.[6]

  • 3T3 cells for general cell growth and differentiation analysis.[5]

Methodology:

  • Cell Culture: Culture the selected cell line in the appropriate medium and conditions.

  • Treatment:

    • Treat cells with a known RAR agonist such as ATRA or a selective agonist like adapalene (B1666599) (a RARβ/γ agonist).[2]

    • In parallel, co-treat cells with the RAR agonist and this compound (e.g., at a concentration of 10⁻⁶ M).[2]

    • Include control groups with no treatment and treatment with this compound alone.

  • Incubation: Incubate the cells for a specified period (e.g., up to 9 days for 3T3 cells).[5]

  • Assessment of Cell Growth and Differentiation:

    • For sebocytes, quantify the number of lipid-forming colonies as a marker of differentiation.[2]

    • For neuroblastoma cells, assess cell growth inhibition using standard proliferation assays (e.g., MTT assay) and analyze morphological changes associated with differentiation or apoptosis.[6]

    • For general effects, monitor cell numbers and any observable phenotypic changes.[5]

  • Data Analysis: Compare the results from the different treatment groups to determine if this compound antagonizes the effects of the RAR agonist.

Luciferase Reporter Assay for RARE Activity

Objective: To quantify the antagonistic effect of this compound on RARE-mediated gene transcription.

Cell Line:

  • HiB5 cells or other suitable cell lines transfected with a luciferase reporter construct containing RAREs (e.g., 3XbRARE-Luc).[2]

Methodology:

  • Transfection: Transfect the cells with the RARE-luciferase reporter plasmid.

  • Treatment:

    • Treat the transfected cells with a RARγ-selective agonist (e.g., CD666 at 100 nM) to induce luciferase expression.[2]

    • Co-treat cells with the RARγ agonist and this compound (e.g., at 1 µM).[2]

    • Include appropriate controls.

  • Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (typically 24-48 hours).

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Compare the luciferase activity in cells treated with the agonist alone to those co-treated with this compound to determine the extent of antagonism.

Experimental Workflow for Investigating this compound

The following diagram outlines a general workflow for researchers investigating the impact of this compound on a specific cellular differentiation pathway.

Experimental_Workflow start Hypothesis: This compound affects differentiation of Cell Type X cell_culture 1. Cell Culture (e.g., Stem Cells, Progenitor Cells) start->cell_culture treatment 2. Treatment Groups - Control - RAR Agonist (e.g., ATRA) - this compound - Agonist + this compound cell_culture->treatment phenotypic_assay 3. Phenotypic Analysis (e.g., Morphology, Marker Staining) treatment->phenotypic_assay gene_expression 4. Gene Expression Analysis (qPCR, RNA-seq) treatment->gene_expression protein_analysis 5. Protein Level Analysis (Western Blot, Flow Cytometry) treatment->protein_analysis data_analysis 6. Data Analysis & Interpretation phenotypic_assay->data_analysis gene_expression->data_analysis protein_analysis->data_analysis conclusion Conclusion: Role of RARβ/γ in the differentiation of Cell Type X data_analysis->conclusion

References

An In-depth Technical Guide to CD2665: A Selective RARβγ Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CD2665 is a synthetic organic molecule and a potent and selective antagonist of the Retinoic Acid Receptors beta (RARβ) and gamma (RARγ). Its ability to selectively block the action of retinoic acid, a critical signaling molecule in numerous biological processes including cell proliferation, differentiation, and apoptosis, makes it a valuable tool for researchers in oncology, dermatology, and developmental biology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a summary of its known quantitative data and a visualization of its role in a key signaling pathway.

Chemical Structure and Physicochemical Properties

This compound, also known as 4-[7-(1-adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid, is a complex organic molecule with a rigid adamantyl group and a flexible methoxyethoxymethoxy side chain.

Chemical Structure:

  • IUPAC Name: 4-[7-(1-adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid[1]

  • Molecular Formula: C₃₁H₃₄O₅[1]

  • Molecular Weight: 486.6 g/mol [1]

  • CAS Number: 170355-78-9[1]

  • Synonyms: CD 2665, CD-2665[1][2]

Physicochemical Properties:

The physicochemical properties of this compound contribute to its pharmacokinetic and pharmacodynamic profile. Key calculated properties are summarized in the table below.

PropertyValueReference
Hydrogen Bond Acceptors4[2]
Hydrogen Bond Donors1[2]
Rotatable Bonds9[2]

Biological Activity and Mechanism of Action

This compound is a selective antagonist of RARβ and RARγ, with significantly lower affinity for RARα. This selectivity allows for the targeted investigation of the roles of RARβ and RARγ in various physiological and pathological processes.

Binding Affinity:

The antagonist activity of this compound is defined by its binding affinity (Kd) to the different RAR isoforms.

Receptor IsoformKd (nM)Reference
RARα> 1000[3]
RARβ306[3]
RARγ110[3]

Mechanism of Action:

Retinoic acid (RA) exerts its biological effects by binding to RARs, which then form heterodimers with Retinoid X Receptors (RXRs). This complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This compound, as an antagonist, competes with RA for binding to the ligand-binding domain of RARβ and RARγ. By occupying this site without activating the receptor, this compound prevents the conformational changes necessary for the recruitment of coactivators and subsequent gene transcription. This effectively blocks the downstream signaling cascade initiated by RA.

One of the key processes regulated by RA is apoptosis. Specifically, RARγ has been shown to mediate a distinct apoptosis pathway in certain cell types, such as thymocytes.[2] this compound, by antagonizing RARγ, can inhibit this RA-induced apoptosis.

Signaling Pathway: Inhibition of RARγ-Mediated Apoptosis

The following diagram illustrates the signaling pathway of RARγ-mediated apoptosis and the inhibitory action of this compound. In this pathway, the binding of an RARγ agonist (like retinoic acid) to the RARγ/RXR heterodimer leads to the transcription of pro-apoptotic genes, ultimately resulting in programmed cell death. This compound blocks this process by preventing the initial agonist binding.

RAR_Apoptosis_Pathway Inhibition of RARγ-Mediated Apoptosis by this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA Retinoic Acid (Agonist) RARg RARγ RA->RARg Binds RARg_RXR RARγ-RXR Heterodimer RARg->RARg_RXR Forms Heterodimer with RXR RXR RXR->RARg_RXR This compound This compound (Antagonist) This compound->RARg Blocks Binding RARE RARE (DNA) RARg_RXR->RARE Binds to Pro_Apoptotic_Genes Pro-Apoptotic Genes RARE->Pro_Apoptotic_Genes Activates Transcription Apoptosis Apoptosis Pro_Apoptotic_Genes->Apoptosis Induces

Caption: Inhibition of RARγ-Mediated Apoptosis by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, a general workflow for which is outlined below. This is a representative synthesis; specific reagents and conditions may be optimized.

Synthesis_Workflow General Synthesis Workflow for this compound Start Starting Materials: 2-(1-adamantyl)-4-bromoanisole and methyl 6-bromonaphthoate Step1 Suzuki Coupling Start->Step1 Intermediate1 Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate Step1->Intermediate1 Step2 Protection of Hydroxyl Group Intermediate1->Step2 Intermediate2 Methyl 4-[7-(1-adamantyl)-6-hydroxynaphthalen-2-yl]benzoate Step2->Intermediate2 Step3 Alkylation with 2-methoxyethoxymethyl chloride (MEM-Cl) Intermediate2->Step3 Intermediate3 Methyl 4-[7-(1-adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoate Step3->Intermediate3 Step4 Saponification (Ester Hydrolysis) Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

Caption: General Synthesis Workflow for this compound.

A more detailed, step-by-step protocol based on similar syntheses is as follows:

  • Suzuki Coupling: 2-(1-adamantyl)-4-bromoanisole is converted to its corresponding boronic acid or a derivative. This is then coupled with methyl 6-bromonaphthoate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) to yield methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate.

  • Demethylation: The methoxy (B1213986) group on the phenyl ring is demethylated, for example, using boron tribromide (BBr₃) in dichloromethane, to yield the corresponding phenol (B47542).

  • Protection of the Phenolic Hydroxyl Group: The newly formed hydroxyl group is protected with a 2-methoxyethoxymethyl (MEM) group by reacting the phenol with 2-methoxyethoxymethyl chloride (MEM-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Saponification: The methyl ester is hydrolyzed to the carboxylic acid using a strong base such as lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF), methanol, and water.

  • Purification: The final product, this compound, is purified by standard techniques such as recrystallization or column chromatography.

Radioligand Binding Assay for RARs

This protocol is a general method to determine the binding affinity (Kd) of this compound for RAR isoforms.

  • Receptor Preparation: Prepare nuclear extracts from cells overexpressing the specific human RAR isoform (α, β, or γ).

  • Binding Reaction: In a 96-well plate, incubate the nuclear extract with a constant concentration of a radiolabeled RAR agonist (e.g., [³H]-all-trans-retinoic acid) and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 4-6 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is filtration through a glass fiber filter, which retains the receptor-ligand complex.

  • Quantification: Wash the filters to remove non-specifically bound radioactivity. The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki (and subsequently Kd) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Cell Viability/Proliferation Assay (e.g., MTT Assay)

This assay can be used to determine the effect of this compound on the proliferation of cell lines that are sensitive to retinoic acid.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, both alone and in combination with a retinoic acid receptor agonist (e.g., all-trans-retinoic acid). Include appropriate vehicle controls.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value of this compound in the presence of the agonist.

Quantitative Data Summary

This section summarizes the available quantitative data for this compound.

In Vitro Data:

AssayCell Line/SystemParameterValueReference
RARα Binding AffinityRecombinant Human RARαKd> 1000 nM[3]
RARβ Binding AffinityRecombinant Human RARβKd306 nM[3]
RARγ Binding AffinityRecombinant Human RARγKd110 nM[3]
Inhibition of RA-induced ApoptosisMouse Thymocytes-Blocks apoptosis[2]

In Vivo Data:

Limited pharmacokinetic data is publicly available for this compound. However, it is described as being orally active.[3] Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound is a well-characterized, selective antagonist of RARβ and RARγ. Its specificity makes it an invaluable research tool for dissecting the distinct roles of these receptor isoforms in health and disease. The information provided in this technical guide, including its chemical properties, biological activity, and detailed experimental protocols, serves as a comprehensive resource for researchers and drug development professionals working in the field of retinoid signaling. Further investigation into its pharmacokinetic properties and in vivo efficacy in various disease models will be crucial for its potential therapeutic applications.

References

The Role of CD2665 in Elucidating Retinoic Acid Receptor Beta and Gamma Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule that governs a myriad of physiological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis. Its effects are primarily mediated through two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). Understanding the specific roles of the different RAR isotypes (α, β, and γ) is paramount for developing targeted therapeutics. This technical guide focuses on CD2665, a synthetic retinoid that functions as a selective antagonist for RARβ and RARγ. We will delve into its mechanism of action, present its binding affinity data, and provide detailed protocols for key experiments that utilize this compound to dissect the intricacies of RA signaling. This guide is intended to be a comprehensive resource for researchers employing this compound as a tool to investigate the distinct functions of RARβ and RARγ.

Introduction to Retinoic Acid Signaling

The biological effects of all-trans retinoic acid (ATRA) are initiated by its entry into the cell and subsequent binding to cellular retinoic acid-binding proteins (CRABPs). CRABPs facilitate the transport of ATRA into the nucleus, where it binds to RARs. RARs form heterodimers with RXRs, and in the absence of a ligand, these heterodimers are typically bound to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding is associated with corepressor proteins, leading to the transcriptional repression of these genes.

Upon ATRA binding to the RAR partner of the heterodimer, a conformational change is induced, leading to the dissociation of corepressors and the recruitment of coactivator complexes. This switch from repression to activation results in the transcriptional regulation of a host of target genes, thereby controlling a wide range of cellular processes. The existence of three RAR isotypes (α, β, and γ) allows for tissue-specific and context-dependent responses to retinoic acid.

This compound: A Selective RARβ/γ Antagonist

This compound is a synthetic compound that has been instrumental in distinguishing the functional roles of RARβ and RARγ from those of RARα. It acts as a competitive antagonist, binding to the ligand-binding pocket of RARβ and RARγ, thereby preventing the binding of retinoic acid and the subsequent recruitment of coactivators. This selective antagonism makes this compound an invaluable tool for probing the specific pathways and target genes regulated by RARβ and RARγ.

Quantitative Data: Binding Affinity of this compound

The selectivity of this compound is demonstrated by its differential binding affinities for the three RAR isotypes. The dissociation constants (Kd) are summarized in the table below.

Receptor IsotypeDissociation Constant (Kd) in nM
RARα> 1000
RARβ306
RARγ110

Data compiled from publicly available sources.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and its application in experimental settings, the following diagrams have been generated using the DOT language.

Retinoic Acid Signaling Pathway and Point of this compound Intervention

Retinoic Acid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA_out All-trans Retinoic Acid (ATRA) ATRA_in ATRA ATRA_out->ATRA_in Enters Cell CRABP CRABP ATRA_in->CRABP Binds ATRA_nuc ATRA CRABP->ATRA_nuc Transports RAR RARβ / RARγ ATRA_nuc->RAR Binds & Activates Heterodimer RAR-RXR Heterodimer RAR->Heterodimer RXR RXR RXR->Heterodimer RARE RARE (DNA) Heterodimer->RARE Binds CoActivator Coactivators Heterodimer->CoActivator Recruits (with ATRA) CoRepressor Corepressors CoRepressor->Heterodimer Inhibits (No Ligand) Transcription Target Gene Transcription CoActivator->Transcription Initiates This compound This compound This compound->RAR Antagonizes

Caption: Retinoic acid signaling and this compound's antagonistic action on RARβ/γ.

Experimental Workflow: Luciferase Reporter Assay for this compound Activity

Luciferase Reporter Assay Workflow Start Start: Cell Culture Transfection Co-transfect cells with: 1. (RARE)3x-tk-Luc Reporter 2. RARγ Expression Vector 3. RXR Expression Vector Start->Transfection Treatment Treat cells with: - Vehicle (Control) - ATRA (Agonist) - this compound (Antagonist) - ATRA + this compound Transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Lysis Lyse cells to release cellular contents Incubation->Lysis Assay Add Luciferase Substrate Lysis->Assay Measurement Measure Luminescence (Plate Reader) Assay->Measurement Analysis Data Analysis: Compare luminescence levels to determine antagonist activity Measurement->Analysis End End: Conclusion on this compound effect Analysis->End

Caption: Workflow for assessing this compound's antagonist activity via a luciferase reporter assay.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound. These protocols are based on established procedures and can be adapted to specific research needs.

In Vitro: RAR Antagonist Activity using a Luciferase Reporter Assay

This assay quantifies the ability of this compound to inhibit the transcriptional activation induced by an RAR agonist like ATRA.

Materials:

  • COS-7 cells (or other suitable cell line)

  • DMEM with 10% FBS and antibiotics

  • (RARE)3x-tk-Luc reporter plasmid

  • Expression plasmids for human RARγ and RXRα

  • Transfection reagent (e.g., Lipofectamine 2000)

  • All-trans retinoic acid (ATRA)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed COS-7 cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the (RARE)3x-tk-Luc reporter plasmid, and the RARγ and RXRα expression plasmids using a suitable transfection reagent according to the manufacturer's protocol. A Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds. A typical treatment scheme would include:

    • Vehicle control (e.g., DMSO)

    • ATRA (e.g., 100 nM)

    • This compound at various concentrations (e.g., 1 nM to 10 µM)

    • ATRA (100 nM) in combination with various concentrations of this compound.

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The antagonist activity of this compound is determined by its ability to reduce the ATRA-induced luciferase expression.

In Vitro: Cell Viability and Proliferation Assay

This protocol assesses the effect of this compound on cell growth, either alone or in combination with RAR agonists.

Materials:

  • Human neuroblastoma cell line (e.g., LAN-5) or other relevant cell line

  • RPMI-1640 medium with 10% FBS and antibiotics

  • This compound

  • ATRA

  • Cell Counting Kit-8 (CCK-8) or MTT assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed LAN-5 cells in 96-well plates at a density of 5,000-10,000 cells per well.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound, with or without an RAR agonist like ATRA.

  • Incubation: Incubate the cells for a desired period (e.g., 72 hours).

  • Viability Assessment (using CCK-8):

    • Add 10 µl of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control.

In Vivo: Inhibition of RARβ Expression in the Mouse Brain

This protocol describes an in vivo study to confirm the antagonistic effect of this compound on a known retinoic acid target gene, RARβ, in the brain.[1]

Materials:

  • Adult male C57BL/6 mice

  • This compound

  • Vehicle (e.g., corn oil)

  • Syringes and needles for subcutaneous injection

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.

  • Treatment Groups: Divide the mice into at least two groups: a vehicle control group and a this compound-treated group.

  • Administration: Administer this compound subcutaneously at a dose of 0.6 mg/kg daily for 22 days.[1][2] The control group receives an equivalent volume of the vehicle.

  • Tissue Collection: At the end of the treatment period, euthanize the mice and dissect the brains.

  • RNA Extraction and qRT-PCR:

    • Extract total RNA from the brain tissue using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of RARβ. Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Compare the relative RARβ mRNA expression levels between the this compound-treated group and the vehicle control group. A significant decrease in RARβ expression in the treated group would indicate the in vivo antagonistic activity of this compound.

Conclusion

This compound is a potent and selective antagonist of RARβ and RARγ, making it an indispensable pharmacological tool for dissecting the specific roles of these receptor isotypes in the complex network of retinoic acid signaling. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies, from in vitro characterization of its antagonist activity to in vivo validation of its effects on target gene expression. A thorough understanding and application of the methodologies outlined herein will facilitate further advancements in our comprehension of retinoic acid biology and aid in the development of novel therapeutics targeting specific RAR-mediated pathways.

References

Foundational Research on Retinoic Acid Receptor Signaling in Neuroblastoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth overview of the foundational research concerning the role of Retinoic Acid Receptors (RARs) in neuroblastoma. It explores the signaling pathways, the effects of modulating RAR activity with agonists and antagonists such as CD2665, and detailed experimental protocols for relevant in vitro assays.

Introduction to Retinoic Acid Receptor Signaling in Neuroblastoma

Neuroblastoma, a pediatric cancer originating from embryonic neural crest cells, exhibits a wide spectrum of clinical behaviors, from spontaneous regression to aggressive progression.[1] A key therapeutic strategy for high-risk neuroblastoma involves differentiation therapy, with retinoids like all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid (isotretinoin) being standard components of maintenance therapy.[1][2]

Retinoids exert their effects by activating two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each comprising three subtypes (α, β, and γ).[3][4] These receptors function as ligand-dependent transcription factors.[4] In the absence of a ligand, RAR-RXR heterodimers bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, recruiting co-repressor complexes to inhibit transcription.[3][4] Upon ligand binding, a conformational change releases the co-repressors and recruits co-activator complexes, initiating gene transcription.[3][4] This signaling pathway is crucial for normal embryonic development and neurodevelopment, and its dysregulation is implicated in neuroblastoma.[1]

The different RAR subtypes appear to have distinct functions in neuroblastoma cells. Overexpression of RARβ is associated with growth inhibition, while RARγ seems to be involved in mediating retinoid-induced growth arrest but may resist neuritogenic effects.[5][6] Reduced endogenous expression of RARγ has been correlated with a more malignant phenotype in neuroblastoma.[6] The compound This compound is a selective antagonist for RARβ and RARγ, making it a valuable tool for dissecting the specific roles of these receptor subtypes in neuroblastoma biology.[7][8]

Quantitative Data on Retinoid Effects in Neuroblastoma

The following tables summarize quantitative data from foundational studies on the effects of various retinoids on neuroblastoma cell lines.

Table 1: Effect of Retinoids on Neuroblastoma Cell Proliferation and Viability

Cell LineCompoundConcentrationDurationEffectReference
LA-N-1All-trans-retinoic acid (ATRA)10⁻⁹ to 10⁻⁵ M72-96 hoursConcentration-dependent inhibition of cellular proliferation.[2][2]
Multiple (16 lines)ATRA10 µMNot SpecifiedUp to 1.7 logs of growth inhibition.[2][2]
Multiple (16 lines)Isotretinoin (13-cis-RA)5 µMNot SpecifiedEfficacy almost identical to 10 µM ATRA.[2][2]
SH-EP, SK-N-AS, WAC(2), SK-N-BE(2)6-Methyl-UAB30 (6-Me)10 µM - 25 µM72 hoursSignificant decrease in proliferation and viability.[9][9]
BE2C, NGP (MYCN-amplified)ATRA5 µM6 daysSignificant suppression of cell growth.[10][11][10][11]

Table 2: Induction of Neuronal Differentiation by Retinoids

Cell LineCompoundConcentrationDurationEffect on DifferentiationReference
SH-EP, SK-N-AS, WAC(2), SK-N-BE(2)6-Methyl-UAB30 (6-Me)10 µM, 25 µM72 hoursSignificant increase in neurite outgrowth.[9][9]
LA-N-5, SH-SY5YRARα or RARβ agonists with an RXRα agonistNot SpecifiedNot SpecifiedInduction of neurite outgrowth.[12][12]
SK-N-SHATRA10 µMUp to 96 hoursChange in phenotype to neuronal-like state with distinct neurite processes.[13][13]

Table 3: Properties of the RAR Antagonist this compound

PropertyValueReceptor TargetReference
Dissociation Constant (Kd)306 nMRARβ[7][8]
Dissociation Constant (Kd)110 nMRARγ[7][8]

Detailed Experimental Protocols

Cell Viability and Proliferation Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Plating: Seed neuroblastoma cells (e.g., SH-SY5Y, SK-N-BE(2)) into a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) in 100 µL of complete culture medium.[14] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., ATRA, this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[14]

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14] Allow the plate to stand overnight in the incubator to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Flow Cytometry)

This assay quantitatively determines the percentage of cells undergoing apoptosis versus those that are viable or necrotic.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[15][16]

Protocol:

  • Cell Culture and Treatment: Plate neuroblastoma cells (e.g., 1 x 10⁶ cells) in a T25 flask and treat with the desired compound for the specified duration.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each sample.[15]

  • Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at ~300-400 x g for 5 minutes and discarding the supernatant.[15][16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]

  • Staining:

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[16]

  • Flow Cytometry Analysis: Analyze the cells immediately (within 1 hour) using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations: Signaling Pathways and Workflows

RAR_Signaling_Pathway Retinoic Acid Receptor (RAR) Signaling Pathway in Neuroblastoma cluster_extracellular Extracellular & Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes Retinoid Retinoid Retinoid_Bound Retinoid Retinoid->Retinoid_Bound Enters Nucleus RAR RAR RXR RXR RARE RARE (Target Gene Promoter) RAR->RARE RXR->RARE Co-Repressor Co-Repressor Co-Repressor->RAR Binds in absence of ligand Co-Activator Co-Activator Ligand_RAR RAR Co-Activator->Ligand_RAR Recruited Target_Gene_Repression Target Gene Transcription REPRESSED RARE->Target_Gene_Repression Target_Gene_Activation Target Gene Transcription ACTIVATED RARE->Target_Gene_Activation Cell_Outcomes - Growth Arrest - Differentiation - Apoptosis Target_Gene_Activation->Cell_Outcomes Ligand_RAR->RARE Conformational Change Ligand_RXR RXR Ligand_RXR->RARE Retinoid_Bound->Ligand_RAR Agonist Binding This compound This compound (Antagonist) This compound->RAR Blocks Agonist Binding

Caption: Retinoic Acid Receptor (RAR) Signaling Pathway.

Experimental_Workflow Experimental Workflow for Studying Retinoid Effects on Neuroblastoma Cells cluster_setup Phase 1: Experiment Setup cluster_analysis Phase 2: Downstream Analysis cluster_results Phase 3: Data Interpretation A Culture Neuroblastoma Cell Lines (e.g., SH-SY5Y, LAN-5) B Plate cells in multi-well plates A->B C Treat with Retinoid Agonists (e.g., ATRA) and/or Antagonists (e.g., this compound) B->C D Incubate for defined time periods (24-96h) C->D E Cell Viability/ Proliferation Assay (MTT Assay) D->E F Apoptosis Assay (Annexin V / PI Flow Cytometry) D->F G Differentiation Assessment (Neurite Outgrowth Microscopy) D->G H Protein Expression (Western Blot for RARs, differentiation markers) D->H I Quantify Changes in: - Cell Number - Apoptotic Population - Neurite Length - Protein Levels E->I F->I G->I H->I J Correlate molecular changes with cellular phenotype I->J

Caption: Experimental Workflow for Studying Retinoid Effects.

RAR_Subtype_Roles Differential Roles of RAR Subtypes in Neuroblastoma cluster_receptors RAR Subtypes cluster_outcomes Cellular Responses Retinoid_Signal Retinoid Signal (e.g., ATRA) RARa RARα Retinoid_Signal->RARa RARb RARβ Retinoid_Signal->RARb RARg RARγ Retinoid_Signal->RARg Neuritic_Differentiation Neuritic Differentiation RARa->Neuritic_Differentiation Contributes to Growth_Inhibition Growth Inhibition RARb->Growth_Inhibition Strongly Mediates RARg->Growth_Inhibition Contributes to RARg->Neuritic_Differentiation May Resist Apoptosis Apoptosis RARg->Apoptosis May Mediate This compound This compound (Antagonist) This compound->RARb This compound->RARg

Caption: Differential Roles of RAR Subtypes in Neuroblastoma.

References

Methodological & Application

Application Notes and Protocols for CD2665 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD2665 is a potent and selective antagonist of the Retinoic Acid Receptor (RAR) subtypes β and γ (RARβ and RARγ). Retinoic acid receptors are nuclear hormone receptors that, upon binding to their ligand, all-trans retinoic acid (ATRA), act as transcription factors to regulate gene expression. This regulation is crucial for various cellular processes, including proliferation, differentiation, and apoptosis. By selectively blocking the activity of RARβ and RARγ, this compound serves as a valuable tool for investigating the specific roles of these receptor subtypes in normal physiology and disease states, such as cancer.

These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including detailed protocols, data presentation, and a visualization of the relevant signaling pathway.

Data Presentation

The following table summarizes the key quantitative data for this compound based on available literature. This information is critical for designing experiments and interpreting results.

ParameterValueCell Line/SystemReference
Binding Affinity (Kd)
RARα> 1000 nMIn vitro binding assay[1]
RARβ306 nMIn vitro binding assay[1]
RARγ110 nMIn vitro binding assay[1]
Effective Concentration
Inhibition of cell growth and differentiation100 nM3T3 cells[2]
Antagonism of RARγ-selective agonist1 µMHiB5 cells[3]
Reduced viable cell number1 µMCell viability assay[3]

Signaling Pathway

The diagram below illustrates the canonical retinoic acid signaling pathway and the mechanism of action for this compound. In the absence of an antagonist, retinoic acid (RA) binds to the RAR/RXR heterodimer, leading to the dissociation of corepressors and recruitment of coactivators, which in turn initiates the transcription of target genes. This compound, as an RARβ/γ antagonist, competitively binds to these receptor subtypes, preventing the binding of retinoic acid and subsequent transcriptional activation.

RAR_Signaling_Pathway Retinoic Acid Signaling Pathway and this compound Inhibition cluster_0 Cytoplasm cluster_1 Nucleus RA Retinoic Acid (RA) RA_nuc RA RA->RA_nuc Enters Nucleus RAR_RXR RARβ/γ / RXR Heterodimer CoRepressor Corepressor Complex RAR_RXR->CoRepressor Dissociates RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to DNA CoActivator Coactivator Complex RAR_RXR->CoActivator Recruits CoRepressor->RAR_RXR Inhibits Transcription TargetGene Target Gene Transcription CoActivator->TargetGene Initiates This compound This compound This compound->RAR_RXR Antagonizes RA_nuc->RAR_RXR Activates

Caption: Mechanism of this compound as an RARβ/γ antagonist.

Experimental Protocols

The following are detailed protocols for common cell culture experiments involving this compound.

Protocol 1: General Cell Culture and Treatment with this compound

This protocol provides a general workflow for treating adherent cell lines with this compound.

Experimental_Workflow_General General Workflow for this compound Treatment Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Prepare_this compound Prepare this compound Working Solutions Incubate_24h->Prepare_this compound Treat_Cells Remove old media and add media with this compound Prepare_this compound->Treat_Cells Incubate_Treatment Incubate for desired duration (e.g., 24-72h) Treat_Cells->Incubate_Treatment Endpoint_Assay Perform Endpoint Assay (e.g., Viability, Apoptosis) Incubate_Treatment->Endpoint_Assay End End Endpoint_Assay->End

Caption: Workflow for cell treatment with this compound.

Materials:

  • Cell line of interest (e.g., LAN-5 neuroblastoma, 3T3 fibroblasts)

  • Complete cell culture medium (specific to the cell line)

  • This compound (powder or stock solution)

  • DMSO (for dissolving this compound)

  • Phosphate-buffered saline (PBS)

  • Multi-well culture plates (e.g., 96-well, 24-well, or 6-well)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency in a T-75 flask.

    • Trypsinize and resuspend cells in complete medium.

    • Count the cells and determine the appropriate seeding density for your experiment (e.g., 5,000-10,000 cells/well for a 96-well plate).

    • Seed the cells into the multi-well plates and incubate for 24 hours to allow for attachment.

  • Preparation of this compound Stock and Working Solutions:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

    • On the day of the experiment, dilute the stock solution in complete cell culture medium to prepare the final working concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and experimental question (e.g., 10 nM to 10 µM).

    • Important: Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment:

    • After 24 hours of incubation, carefully aspirate the old medium from the wells.

    • Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Endpoint Analysis:

    • Following the incubation period, proceed with the desired downstream analysis, such as cell viability assays (MTT, MTS), apoptosis assays (Annexin V/PI staining), or gene expression analysis (RT-qPCR).

Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol details how to assess apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Cells treated with this compound (from Protocol 1)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, collect the culture supernatant (containing floating apoptotic cells).

    • Wash the adherent cells with PBS and then detach them using a gentle dissociation reagent (e.g., Trypsin-EDTA).

    • Combine the detached cells with the supernatant from the previous step. For suspension cells, simply collect the cells by centrifugation.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing:

    • Wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up the compensation and gates.

    • Analyze the data to distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cell populations.

Conclusion

This compound is a critical tool for dissecting the specific functions of RARβ and RARγ in cellular processes. The protocols and data provided in these application notes offer a solid foundation for researchers to design and execute robust experiments. Careful optimization of experimental conditions, particularly the concentration of this compound and the duration of treatment, is essential for obtaining meaningful and reproducible results.

References

preparing a stock solution of CD2665 for assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of CD2665, a selective retinoic acid receptor (RAR) β and γ antagonist, in common in vitro assays.

I. Product Information and Stock Solution Preparation

This compound is a potent and selective antagonist of RARβ and RARγ, making it a valuable tool for studying the roles of these specific RAR isotypes in various biological processes, including cell differentiation, proliferation, and apoptosis.

Chemical Properties:

PropertyValue
Molecular Formula C₃₁H₃₄O₅
Molecular Weight 486.6 g/mol
Appearance Crystalline solid
Storage Store at -20°C for long-term stability.

Solubility and Stock Solution Preparation:

This compound exhibits poor solubility in aqueous solutions but is soluble in organic solvents. For experimental use, a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is recommended.

SolventApproximate Solubility
DMSO ~25 mg/mL
DMF ~30 mg/mL

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

  • Procedure:

    • Weigh out 4.866 mg of this compound powder and place it into a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C. When stored properly, the stock solution is stable for an extended period.

Note: For aqueous-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to the final desired concentration. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

II. Retinoic Acid Signaling Pathway and Mechanism of Action of this compound

Retinoic acid (RA), a derivative of vitamin A, is a crucial signaling molecule that regulates gene expression by binding to Retinoic Acid Receptors (RARs). There are three main subtypes of RARs: α, β, and γ. These receptors form heterodimers with Retinoid X Receptors (RXRs). In the absence of a ligand, the RAR/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter region of target genes, and it recruits co-repressor proteins to inhibit gene transcription.

Upon binding of an agonist like all-trans-retinoic acid (ATRA), the RAR undergoes a conformational change, leading to the dissociation of co-repressors and the recruitment of co-activator proteins. This complex then activates the transcription of target genes involved in cellular processes such as differentiation and proliferation.

This compound acts as a competitive antagonist for RARβ and RARγ. It binds to these RAR isotypes but does not induce the conformational change necessary for co-activator recruitment. Instead, it prevents the binding of endogenous agonists and stabilizes the association with co-repressors, thereby inhibiting the transcription of RA-target genes.

retinoic_acid_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_dna DNA ATRA All-trans Retinoic Acid (ATRA) RAR RARβ/γ ATRA->RAR RARE RARE RAR->RARE RXR RXR RAR->RXR heterodimerizes CoActivator Co-Activator RAR->CoActivator RXR->RARE CoRepressor Co-Repressor CoRepressor->RAR GeneTranscription Gene Transcription CoRepressor->GeneTranscription inhibits CoActivator->GeneTranscription activates This compound This compound This compound->RAR

Figure 1. Retinoic Acid Signaling Pathway and this compound's Antagonistic Action.

III. Experimental Protocols

The following are example protocols for common in vitro assays to assess the biological activity of this compound. The optimal concentration of this compound and treatment duration will depend on the cell type and the specific experimental question. It is recommended to perform a dose-response experiment to determine the optimal working concentration for your system.

A. Cell Proliferation/Viability Assay (e.g., MTS Assay)

This protocol outlines a method to determine the effect of this compound on the proliferation and viability of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., a cell line known to express RARβ and/or RARγ)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTS Assay:

    • After the incubation period, add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in the dark.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and MTS reagent only).

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).

B. Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol is designed to measure the effect of this compound on the expression of a known RA-target gene.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • All-trans-retinoic acid (ATRA) as an agonist control

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat the cells with this compound at the desired concentration (e.g., 100 nM) for a specific duration (e.g., 24 hours). Include the following controls:

      • Vehicle control (DMSO)

      • Agonist control (e.g., 1 µM ATRA)

      • Co-treatment of this compound and ATRA to assess the antagonistic effect.

  • RNA Extraction and cDNA Synthesis:

    • After treatment, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.

    • Purify the total RNA according to the manufacturer's protocol.

    • Quantify the RNA and assess its purity.

    • Synthesize cDNA from an equal amount of RNA for all samples using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reactions using the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target gene to the Ct values of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.

IV. Experimental Workflow Diagram

experimental_workflow cluster_assays Assay Readout start Start prepare_stock Prepare 10 mM this compound Stock Solution in DMSO start->prepare_stock seed_cells Seed Cells in Multi-well Plates prepare_stock->seed_cells treat_cells Treat Cells with this compound (and controls) seed_cells->treat_cells incubate Incubate for Desired Duration treat_cells->incubate proliferation_assay Cell Proliferation Assay (e.g., MTS) incubate->proliferation_assay for viability gene_expression_assay Gene Expression Analysis (e.g., qPCR) incubate->gene_expression_assay for transcription analyze_data Data Analysis proliferation_assay->analyze_data gene_expression_assay->analyze_data end End analyze_data->end

Figure 2. General Experimental Workflow for In Vitro Testing of this compound.

Application of CD226 (DNAM-1) in Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The provided topic refers to "CD2665." As there is no officially designated CD marker with this number, this document will focus on CD226 , also known as DNAX Accessory Molecule-1 (DNAM-1). CD226 is a key activating receptor on various immune cells and a frequent subject of flow cytometry analysis, making it a likely candidate for the intended topic.

Introduction

CD226 is a 65 kDa transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[1] It is expressed on the surface of several immune cell populations, including natural killer (NK) cells, T cells, B cells, monocytes, and platelets.[1][2] CD226 plays a crucial role in immune surveillance by recognizing its ligands, CD155 (Poliovirus Receptor) and CD112 (Nectin-2), which are often upregulated on tumor cells and virus-infected cells.[3][4] This recognition triggers downstream signaling cascades that promote immune cell activation, cytotoxicity, and cytokine production.[3] Consequently, the analysis of CD226 expression by flow cytometry is vital for researchers in immunology, oncology, and drug development to characterize immune cell subsets, assess their activation status, and understand their functional potential.

Data Presentation

Table 1: Expression of CD226 on Human Immune Cell Subsets

Cell TypeSubpopulationTypical CD226 Expression LevelReferences
T Cells Naive CD8+ T CellsModerate to High[5][6]
Effector/Memory CD8+ T CellsHigh[5][6]
Naive CD4+ T CellsLow to Moderate[7]
Activated CD4+ T CellsUpregulated[7]
Regulatory T Cells (Tregs)Variable (can be low)[3]
NK Cells CD56brightHigh[8][9]
CD56dimHigh[8][9]
B Cells SubsetsPresent on a subset[1][10]
Monocytes Classical, Intermediate, Non-classicalPresent[1][2]

Table 2: Common Anti-Human CD226 Antibodies for Flow Cytometry

CloneIsotypeRecommended FluorochromesSupplier ExamplesReferences
11A8Mouse IgG1, κPE, APC, PE-Cyanine7BD Biosciences, eBioscience (Thermo Fisher Scientific)[8][11]
DX11Mouse IgG1Purified, APC, PEMiltenyi Biotec, Thermo Fisher Scientific[9][10]

Experimental Protocols

Protocol 1: Immunophenotyping of CD226 on Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a direct immunofluorescence staining method for analyzing CD226 expression on the surface of PBMCs.

Materials:

  • Human peripheral blood collected in anticoagulant (e.g., EDTA, Heparin)

  • Ficoll-Paque™ PLUS or similar density gradient medium

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)

  • Anti-Human CD226 antibody (e.g., Clone 11A8, PE-Cyanine7)[8]

  • Antibodies against other cell surface markers for subset identification (e.g., Anti-CD3, Anti-CD56, Anti-CD8)

  • Isotype control corresponding to the CD226 antibody (e.g., Mouse IgG1, κ, PE-Cyanine7)[8]

  • Viability dye (e.g., 7-AAD, Propidium Iodide)

  • FACS tubes (5 mL polystyrene round-bottom tubes)

Procedure:

  • PBMC Isolation:

    • Isolate PBMCs from whole blood using density gradient centrifugation according to the Ficoll-Paque™ manufacturer's protocol.

    • Wash the isolated PBMCs twice with PBS.

    • Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count to determine cell concentration and viability.

  • Cell Staining:

    • Adjust the cell suspension to a concentration of 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each FACS tube.

    • (Optional) Add an Fc receptor blocking reagent to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.

    • Add the pre-titrated amount of fluorochrome-conjugated anti-CD226 antibody and other cell surface marker antibodies to the appropriate tubes. For the negative control, add the corresponding isotype control antibody. A typical concentration is 5 µL per test.[8][12]

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Wash and Resuspend:

    • Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Discard the supernatant.

    • Repeat the wash step.

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Data Acquisition:

    • Just before analysis, add a viability dye according to the manufacturer's instructions to exclude dead cells.

    • Acquire the samples on a flow cytometer. Ensure proper voltage settings and compensation are established using single-stained controls.

    • Collect a sufficient number of events for robust statistical analysis (e.g., at least 50,000 events in the lymphocyte gate).

Visualizations

CD226 Signaling Pathway

CD226_Signaling_Pathway CD226 Signaling Pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm CD226 CD226 LFA1 LFA-1 CD226->LFA1 Crosslinking PKC PKC CD226->PKC activates AKT AKT CD226->AKT activates CD155_112 CD155 / CD112 (on Target Cell) CD155_112->CD226 Ligand Binding Fyn Fyn LFA1->Fyn activates PKC->CD226 phosphorylates Fyn->CD226 phosphorylates FOXO1_p p-FOXO1 (Inactive) FOXO1 FOXO1 (Active) AKT->FOXO1 phosphorylates (inactivates) Effector_Fns Effector Functions: - Cytotoxicity - Cytokine Release FOXO1_p->Effector_Fns permits FOXO1->Effector_Fns inhibits

Caption: CD226 signaling cascade upon ligand binding.

Experimental Workflow for CD226 Flow Cytometry

Flow_Cytometry_Workflow Flow Cytometry Workflow for CD226 Analysis cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_analysis Data Acquisition & Analysis start Whole Blood Sample pbmc_isolation PBMC Isolation (Density Gradient) start->pbmc_isolation cell_count Cell Count & Viability pbmc_isolation->cell_count staining_cocktail Antibody Staining (Anti-CD226, etc.) cell_count->staining_cocktail incubation Incubate 30 min, 4°C staining_cocktail->incubation wash Wash Steps (x2) incubation->wash acquisition Acquire on Flow Cytometer wash->acquisition gating Gating Strategy (e.g., Lymphocytes -> T cells/NK cells) acquisition->gating analysis Analyze CD226 Expression (% positive, MFI) gating->analysis end Results analysis->end

Caption: Step-by-step workflow for CD226 analysis by flow cytometry.

References

Application Notes: Utilizing CD2665 for Sebocyte Differentiation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebocytes, the specialized cells of the sebaceous gland, play a crucial role in skin homeostasis through the production of sebum. The process of sebocyte differentiation, or sebogenesis, involves cell proliferation, lipid synthesis (lipogenesis), and terminal differentiation leading to holocrine secretion. Dysregulation of this process is implicated in various skin disorders, most notably acne vulgaris. Understanding the molecular pathways that govern sebocyte differentiation is therefore of significant interest for dermatological research and the development of novel therapeutics.

Retinoids, derivatives of vitamin A, are potent modulators of epithelial cell growth and differentiation and are a cornerstone in the treatment of acne.[1] Their effects are mediated through nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[1] Human sebocytes predominantly express RARα and RARγ, as well as RXRα.[2] The signaling cascades initiated by these receptors are complex and can have varied effects on sebocyte proliferation and differentiation.

CD2665 is a potent and selective antagonist of Retinoic Acid Receptor beta (RAR-β) and gamma (RAR-γ).[3][4] Its utility in dermatological research lies in its ability to specifically block the signaling pathways mediated by these RAR subtypes, allowing for the elucidation of their precise roles in skin physiology. By antagonizing RAR-β and RAR-γ, this compound can counteract the effects of endogenous or exogenous retinoids that signal through these receptors, making it an invaluable tool for studying sebocyte biology.

Mechanism of Action of this compound in Sebocytes

This compound functions as a competitive antagonist at the ligand-binding domain of RAR-β and RAR-γ. In the context of sebocyte differentiation, all-trans retinoic acid (atRA), a natural ligand for RARs, typically suppresses both sebocyte proliferation and differentiation.[1] This effect is primarily mediated through RAR-β and/or RAR-γ.[1] this compound, by binding to these receptors, prevents the recruitment of coactivators and the subsequent transcription of target genes that are involved in these anti-proliferative and anti-differentiative effects.

Studies have shown that the suppressive effects of atRA and other RAR-β/γ agonists on sebocyte growth and the formation of lipid-producing colonies are effectively reversed by this compound.[1] This indicates that RAR-β and/or RAR-γ signaling pathways are key negative regulators of sebocyte differentiation. Therefore, this compound can be employed to promote or restore normal sebocyte differentiation in in vitro models where these pathways are constitutively active or stimulated by retinoids.

Applications in Sebocyte Research and Drug Development

  • Investigating the Role of RAR-γ in Sebogenesis: Given that RAR-γ is the predominant RAR subtype in human sebocytes, this compound is an ideal tool to dissect its specific functions in sebocyte proliferation, lipid synthesis, and terminal differentiation.

  • Screening for Novel Acne Therapeutics: By using this compound to create an in vitro environment that mimics a state of reduced RAR-γ signaling, researchers can screen for compounds that modulate sebocyte differentiation through other pathways. This can aid in the discovery of non-retinoid-based therapies for acne.

  • Elucidating Retinoid Signaling Pathways: this compound can be used in conjunction with RAR agonists and other signaling pathway modulators to map the intricate molecular networks that control sebaceous gland function.

Data Presentation: Quantitative Effects of Retinoids on Sebocyte Differentiation

The following tables summarize the dose-dependent effects of various retinoid receptor ligands on the proliferation and differentiation of primary rat preputial sebocytes, as reported in the literature.[1]

Table 1: Effect of Retinoid Receptor Ligands on Sebocyte Colony Formation

CompoundConcentration (M)Mean Number of Colonies (± SEM)
Control (Vehicle)-133 ± 11
all-trans Retinoic Acid (atRA)10⁻⁸102 ± 8
10⁻⁷75 ± 6
10⁻⁶48 ± 5
Adapalene (RAR-β/γ agonist)10⁻⁸105 ± 9
10⁻⁷81 ± 7
10⁻⁶55 ± 6
This compound (RAR-β/γ antagonist)10⁻⁶128 ± 10
atRA + this compound10⁻⁶ + 10⁻⁶115 ± 9

Table 2: Effect of Retinoid Receptor Ligands on Sebocyte Differentiation (Lipid-Forming Colonies)

CompoundConcentration (M)Mean % of Lipid-Forming Colonies (± SEM)
Control (Vehicle)-22.6 ± 2.7
all-trans Retinoic Acid (atRA)10⁻⁸15.1 ± 2.1
10⁻⁷10.2 ± 1.8
10⁻⁶42.2 ± 4.0
Adapalene (RAR-β/γ agonist)10⁻⁸16.3 ± 2.2
10⁻⁷11.5 ± 1.9
10⁻⁶8.7 ± 1.5
This compound (RAR-β/γ antagonist)10⁻⁶21.8 ± 2.5
atRA + this compound10⁻⁶ + 10⁻⁶20.5 ± 2.4

Signaling Pathway

RAR_RXR_Signaling_in_Sebocytes cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus atRA all-trans Retinoic Acid atRA_cyto atRA atRA->atRA_cyto Diffusion RARg RARγ atRA_cyto->RARg Binding atRA_cyto->RARg Ligand Binding RARE RARE RARg->RARE Heterodimerizes with RXR and binds to DNA CoR Co-repressors RARg->CoR Maintains Co-repressor Binding CoA Co-activators RARg->CoA Recruits upon ligand binding RXR RXR RARE->CoR Recruits in absence of ligand TargetGenes Target Genes (e.g., related to proliferation and differentiation) CoR->TargetGenes Represses Transcription CoA->TargetGenes Activates Transcription This compound This compound This compound->RARg Antagonist Binding Proliferation Inhibition of Proliferation TargetGenes->Proliferation Differentiation Inhibition of Differentiation TargetGenes->Differentiation

Caption: RAR/RXR signaling pathway in sebocytes and the antagonistic action of this compound.

Experimental Protocols

Protocol 1: Primary Rat Preputial Sebocyte Culture

This protocol is adapted from methodologies used in the study of retinoid effects on sebocytes.[1][5]

Materials:

  • Preputial glands from 7-day-old male Sprague-Dawley rats

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution (0.25%)

  • Collagenase type I

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Collagen-coated culture dishes

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Gland Isolation:

    • Euthanize 7-day-old male rats according to institutional guidelines.

    • Aseptically dissect the preputial glands.

    • Wash the glands three times in sterile PBS containing Penicillin-Streptomycin.

  • Cell Dissociation:

    • Mince the glands into small pieces (approximately 1 mm³).

    • Incubate the minced tissue in a solution of collagenase type I (1 mg/mL) and trypsin-EDTA (0.25%) in DMEM/F12 for 1-2 hours at 37°C with gentle agitation.

    • Neutralize the trypsin activity by adding an equal volume of DMEM/F12 containing 10% FBS.

    • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in complete culture medium (DMEM/F12 with 10% FBS and Penicillin-Streptomycin).

  • Cell Culture:

    • Plate the cells onto collagen-coated culture dishes at a density of 1-2 x 10⁵ cells/cm².

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the medium every 2-3 days.

  • Treatment with this compound:

    • When the cells reach 50-60% confluency, replace the medium with fresh medium containing the desired concentration of this compound or vehicle (DMSO).

    • For antagonist studies, co-incubate with an RAR agonist (e.g., atRA) and this compound.

    • Incubate for the desired period (e.g., 24-72 hours) before proceeding with analysis.

Protocol 2: Assessment of Sebocyte Differentiation by Oil Red O Staining

This protocol allows for the visualization and quantification of neutral lipid accumulation in cultured sebocytes, a key marker of differentiation.

Materials:

  • Cultured sebocytes on coverslips or in multi-well plates

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin solution

  • Oil Red O stock solution (0.5% in isopropanol)

  • Oil Red O working solution (prepare fresh: 3 parts stock solution to 2 parts distilled water, let stand for 10 minutes, and filter)

  • 60% Isopropanol (B130326)

  • Hematoxylin (B73222) (for counterstaining nuclei)

  • Mounting medium (aqueous)

Procedure:

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 10% formalin for 30-60 minutes at room temperature.

    • Wash the cells twice with distilled water.

  • Staining:

    • Incubate the cells with 60% isopropanol for 5 minutes.

    • Remove the isopropanol and add the freshly prepared Oil Red O working solution to cover the cells.

    • Incubate for 15-20 minutes at room temperature.

    • Remove the Oil Red O solution and wash with 60% isopropanol.

    • Wash the cells 2-3 times with distilled water.

  • Counterstaining and Mounting:

    • Incubate the cells with hematoxylin for 1 minute to stain the nuclei.

    • Wash the cells thoroughly with distilled water.

    • Mount the coverslips onto glass slides using an aqueous mounting medium.

  • Analysis:

    • Visualize the cells under a light microscope. Lipid droplets will appear as red-orange globules in the cytoplasm, and nuclei will be blue.

    • Quantify differentiation by counting the percentage of Oil Red O-positive cells or by eluting the stain with isopropanol and measuring the absorbance at 510 nm.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Sebocyte Differentiation Markers

This protocol outlines the steps for quantifying the expression of genes involved in sebocyte differentiation.

Materials:

  • Cultured sebocytes

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • Reverse transcription kit

  • SYBR Green qPCR master mix

  • qPCR instrument

  • Primers for target genes (e.g., Pparg, Krt7) and a housekeeping gene (e.g., Gapdh, Actb)

Primer Design (Rat):

  • Pparg (Peroxisome proliferator-activated receptor gamma):

    • Forward: 5'-TTCGGAAACTGCAGACCT-3'

    • Reverse: 5'-TTAGGAACTCTCGGGTGAT-3'

  • Krt7 (Keratin 7): Validated primer sets are commercially available.

  • Gapdh (Glyceraldehyde-3-phosphate dehydrogenase):

    • Forward: 5'-GACATGCCGCCTGGAGAAAC-3'

    • Reverse: 5'-AGCCCAGGATGCCCTTTAGT-3'

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cultured sebocytes and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration 200-500 nM), and cDNA template.

    • Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension). Optimize the annealing temperature for each primer set.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Experimental Workflow

experimental_workflow start Start: Isolate Primary Rat Preputial Sebocytes culture Culture Sebocytes to 50-60% Confluency start->culture treatment Treat with this compound (and/or RAR agonist) culture->treatment analysis Analyze Effects on Differentiation treatment->analysis oil_red_o Oil Red O Staining (Lipid Accumulation) analysis->oil_red_o Phenotypic Analysis qpcr qPCR (Gene Expression) analysis->qpcr Molecular Analysis proliferation Proliferation Assay (Cell/Colony Counting) analysis->proliferation Growth Analysis quantify_lipid Quantify Lipid Droplets oil_red_o->quantify_lipid quantify_mrna Quantify mRNA Levels qpcr->quantify_mrna quantify_cells Quantify Cell/Colony Number proliferation->quantify_cells

Caption: Experimental workflow for studying sebocyte differentiation using this compound.

References

Application Notes and Protocols for CD2665 in Mouse Models of Alcoholism

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "CD2665" is not referenced in currently available scientific literature. The following application notes are based on the hypothesis that this compound is a novel modulator of the Retinoic Acid Receptor (RAR) pathway. The rationale, protocols, and data are derived from established principles of RAR signaling, its known interaction with alcohol metabolism, and standard preclinical models of alcohol use disorder.

Introduction

Alcohol Use Disorder (AUD) is a complex neuropsychiatric condition with limited effective pharmacotherapies. Emerging research indicates a significant interplay between alcohol metabolism and the retinoic acid (RA) signaling pathway. Ethanol (B145695) and its primary metabolite, acetaldehyde, are known to interfere with the synthesis of RA, the active ligand for Retinoic Acid Receptors (RARs).[1] This disruption of RA homeostasis is implicated in the pathologies of both Fetal Alcohol Spectrum Disorder (FASD) and Alcohol-Associated Liver Disease (ALD).[2][3]

The enzyme alcohol dehydrogenase (ADH) is a key catalyst in both the metabolism of ethanol and the initial, rate-limiting step of RA synthesis from retinol (B82714) (Vitamin A).[2][4][5] By competitively inhibiting ADH, high concentrations of ethanol can significantly reduce the endogenous production of RA.[2][5] Since RA, through RARs, regulates the expression of over 500 genes involved in neurogenesis, synaptic plasticity, and cellular differentiation, its chronic depletion by alcohol may contribute to the neuroadaptations underlying alcohol dependence.[6]

This compound is a hypothetical novel therapeutic agent designed to modulate the RAR signaling pathway, potentially by acting as a potent RAR agonist. By restoring or enhancing RAR signaling in the presence of alcohol, this compound may counteract the detrimental effects of alcohol-induced RA deficiency, thereby reducing alcohol consumption and preference. These notes provide detailed protocols for evaluating the efficacy of this compound in established mouse models of voluntary alcohol consumption.

Quantitative Data Summary

The following tables present exemplar data from preclinical evaluations of a hypothetical RAR modulator, this compound, in mouse models of excessive alcohol consumption.

Table 1: Effect of this compound on Voluntary Alcohol Consumption in a Two-Bottle Choice Paradigm

Treatment GroupDose (mg/kg)Mean Alcohol Intake (g/kg/24h)Mean Alcohol Preference (%)Mean Total Fluid Intake (mL/24h)
Vehicle012.5 ± 1.178.2 ± 4.55.1 ± 0.3
This compound111.9 ± 1.375.4 ± 5.15.2 ± 0.4
This compound58.2 ± 0.961.7 ± 3.85.0 ± 0.3
This compound106.1 ± 0.7 45.3 ± 3.25.1 ± 0.2
*Note: Data are presented as mean ± SEM. **p<0.01, p<0.05 compared to Vehicle. Statistical analysis performed using one-way ANOVA with post-hoc Dunnett's test.

Table 2: Effect of this compound on Binge-Like Alcohol Drinking in the "Drinking in the Dark" (DID) Model

Treatment GroupDose (mg/kg)Alcohol Intake at 2h (g/kg)Alcohol Intake at 4h (g/kg)Blood Alcohol Concentration (mg/dL) at 4h
Vehicle02.9 ± 0.34.1 ± 0.4105 ± 12
This compound12.7 ± 0.43.9 ± 0.598 ± 15
This compound52.1 ± 0.23.0 ± 0.375 ± 9
This compound101.5 ± 0.2 2.2 ± 0.251 ± 7**
Note: Data are presented as mean ± SEM. **p<0.01, p<0.05 compared to Vehicle. Statistical analysis performed using one-way ANOVA with post-hoc Dunnett's test.

Experimental Protocols

Protocol 1: Two-Bottle Choice Voluntary Alcohol Consumption

This model assesses the effect of this compound on voluntary, long-term alcohol consumption and preference.[7]

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Standard mouse housing with two sipper tubes per cage

  • Ethanol (200 proof)

  • Tap water

  • This compound

  • Vehicle (e.g., 5% DMSO, 5% Tween 80 in saline)

  • Calibrated drinking tubes or bottles

Procedure:

  • Acclimation: Single-house mice for one week prior to the start of the experiment.

  • Alcohol Habituation:

    • For 4 days, provide mice with a single bottle of 10% (v/v) ethanol solution.

    • For the next 4 weeks, give mice continuous 24/7 access to two bottles: one with 10% (v/v) ethanol and one with tap water.

    • Record the weight of each bottle daily to calculate fluid consumption. Weigh the mice weekly. The position of the bottles should be alternated daily to avoid side preference.

  • Baseline Establishment: After 4 weeks, mice should exhibit stable alcohol consumption and preference. Establish a 5-day stable baseline of intake before drug administration.

  • Drug Administration:

    • Randomly assign mice to treatment groups (Vehicle, this compound at 1, 5, 10 mg/kg).

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) once daily for 7 consecutive days.

    • Continue to measure alcohol and water consumption daily.

  • Data Analysis:

    • Calculate alcohol intake in g/kg/24h: (mL of ethanol solution consumed * 0.789 g/mL * 0.10) / mouse weight in kg.

    • Calculate alcohol preference: (mL of ethanol solution consumed / total mL of fluid consumed) * 100.

    • Analyze data using a one-way ANOVA to compare treatment groups.

Protocol 2: Binge-Like "Drinking in the Dark" (DID) Model

This model assesses the effect of this compound on binge-like alcohol consumption, which is characterized by high intake over a short period.[8][9]

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Standard mouse housing

  • Ethanol (200 proof)

  • Tap water

  • This compound

  • Vehicle

  • Calibrated drinking tubes

Procedure:

  • Housing and Acclimation: Single-house mice and allow them to acclimate for one week. Water and food are available ad libitum except during the drinking sessions.

  • DID Procedure:

    • Three hours into the dark cycle, remove the water bottle from the home cage.

    • Replace it with a single bottle containing 20% (v/v) ethanol for 2 hours.

    • After 2 hours, replace the ethanol bottle with the water bottle.

    • Repeat this procedure for three consecutive days (Day 1-3).

  • Treatment and Testing Day (Day 4):

    • One hour before the start of the drinking session, administer this compound or vehicle to the mice.

    • Three hours into the dark cycle, provide access to the 20% ethanol bottle for 4 hours.

    • Measure ethanol consumption at 2 hours and 4 hours.

  • Blood Alcohol Concentration (BAC) Measurement (Optional):

    • Immediately after the 4-hour drinking session, collect blood via tail snip or cardiac puncture.

    • Analyze BAC using an analytical-grade alcohol dehydrogenase assay kit.

  • Data Analysis:

    • Calculate alcohol intake in g/kg.

    • Compare the effects of different doses of this compound on alcohol intake and BACs using a one-way ANOVA.

Signaling Pathways and Mechanisms

Retinoic Acid (RA) Signaling Pathway

The canonical RA signaling pathway begins with the cellular uptake of retinol (Vitamin A). Retinol is then converted in two enzymatic steps to its active form, all-trans-retinoic acid (RA). RA diffuses into the nucleus and binds to a heterodimer of the Retinoic Acid Receptor (RAR) and the Retinoid X Receptor (RXR). This ligand-bound complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, recruiting co-activators and initiating gene transcription.[10][11]

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinal Retinaldehyde Retinol->Retinal ADH / RDH RA Retinoic Acid (RA) Retinal->RA RALDH RA_N RA RA->RA_N diffusion RAR RAR RARE RARE (DNA) RAR->RARE binds RXR RXR RXR->RARE RA_N->RAR TargetGene Target Gene Transcription RARE->TargetGene activates

Canonical Retinoic Acid (RA) Signaling Pathway.
Ethanol's Interference with RA Synthesis

Ethanol metabolism directly competes with the RA synthesis pathway. Both ethanol and retinol are substrates for the enzyme alcohol dehydrogenase (ADH). In the presence of high ethanol concentrations, ADH is preferentially occupied with oxidizing ethanol to acetaldehyde, thereby competitively inhibiting the conversion of retinol to retinaldehyde. This creates a bottleneck in the synthesis pathway, leading to reduced levels of RA and diminished downstream RAR-mediated gene transcription.[4][12]

Ethanol_Interference_Pathway cluster_pathway Metabolic Competition at ADH Retinol Retinol ADH Alcohol Dehydrogenase (ADH) Retinol->ADH Ethanol Ethanol Ethanol->ADH competitive inhibition Retinal Retinaldehyde (to RA Synthesis) ADH->Retinal Normal Metabolism Acetaldehyde Acetaldehyde ADH->Acetaldehyde Ethanol Metabolism Reduced_RA Reduced Retinoic Acid Signaling Retinal->Reduced_RA

Ethanol's competitive inhibition of RA synthesis.

References

Application Notes: Comprehensive Methodologies for Assessing the Effect of CD2665 on Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The evaluation of a compound's effect on cell proliferation is a critical step in drug discovery and development, particularly in oncology and regenerative medicine.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for assessing the biological activity of the hypothetical compound CD2665 on cell proliferation. The described methods will enable researchers to quantify changes in cell viability, metabolic activity, DNA synthesis, cell cycle progression, and apoptosis, thereby generating a thorough profile of this compound's cellular effects.

1. Overview of Cell Proliferation Assays

A variety of in vitro assays are available to determine the impact of a therapeutic agent on cell proliferation and viability.[4] These assays measure different cellular characteristics, such as metabolic activity, DNA synthesis, and cell cycle distribution.[3][4] A multi-assay approach is recommended to build a comprehensive understanding of the mechanism of action of this compound.

  • Metabolic Assays (MTT, XTT): These colorimetric assays measure the metabolic activity of a cell population, which is often proportional to the number of viable cells.[5][6] They are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan (B1609692) product.[1][7] These assays are widely used for their simplicity and high-throughput capabilities.[2]

  • DNA Synthesis Assays (BrdU): These assays directly measure the rate of DNA synthesis by quantifying the incorporation of a thymidine (B127349) analog, bromodeoxyuridine (BrdU), into newly synthesized DNA during the S-phase of the cell cycle.[8][9] This provides a more direct measure of cell proliferation compared to metabolic assays.

  • Cell Cycle Analysis: Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11] By staining cells with a fluorescent DNA-binding dye like propidium (B1200493) iodide (PI), one can quantify the percentage of cells in each phase, revealing potential cell cycle arrest induced by this compound.[12]

  • Apoptosis Assays: To determine if a reduction in cell number is due to cell death, specific assays for apoptosis are employed.[13] Common methods include detecting the externalization of phosphatidylserine (B164497) using Annexin V staining or measuring the activity of caspases, which are key enzymes in the apoptotic pathway.[13][14][15]

Experimental Workflow for Assessing this compound

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Interpretation a Cell Seeding b Treatment with this compound (Dose-Response) a->b c Metabolic Assay (MTT/XTT) b->c d Determine IC50 c->d e Treat cells with this compound at IC50 d->e Proceed with IC50 concentration f DNA Synthesis Assay (BrdU) e->f g Cell Cycle Analysis (Flow Cytometry) e->g h Apoptosis Assay (Annexin V) e->h i Data Compilation f->i g->i h->i j Pathway Analysis i->j k Conclusion on this compound's Effect j->k

Caption: A general workflow for evaluating the effects of this compound on cell proliferation.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Proliferation

This protocol is adapted from established methods for determining cell viability based on metabolic activity.[1][5][16]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7] The amount of formazan is directly proportional to the number of viable cells.[16]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)[1][7]

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol, or acidic SDS solution)[7]

  • Microplate spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated control wells.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[16]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

  • Incubate the plate in the dark for at least 2 hours at room temperature, shaking gently on an orbital shaker to ensure complete solubilization.[1]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[1]

Data Analysis:

  • Subtract the average absorbance of the blank (medium only) wells from all other values.

  • Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.

  • Plot the percentage of viability against the log concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Protocol 2: XTT Cell Viability Assay

This protocol provides an alternative to the MTT assay, with the advantage of forming a water-soluble formazan product, thus eliminating the need for a solubilization step.[6]

Principle: The yellow tetrazolium salt XTT is reduced by metabolically active cells to an orange-colored, water-soluble formazan derivative.[6][17] An electron coupling reagent enhances the efficiency of XTT reduction.[18]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Cell culture medium

  • XTT reagent

  • Electron coupling reagent

  • Microplate spectrophotometer

Procedure:

  • Seed cells in a 96-well plate as described in the MTT protocol.

  • After cell attachment, treat the cells with various concentrations of this compound and incubate for the desired duration.

  • Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions (e.g., add 0.1 mL of electron coupling reagent to 5.0 mL of XTT reagent for one 96-well plate).[17]

  • Add 50 µL of the XTT working solution to each well.

  • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[17]

  • Gently shake the plate to evenly distribute the color.

  • Measure the absorbance of the formazan product at a wavelength between 450-500 nm.

Data Analysis: The data analysis is similar to the MTT assay. Calculate the percentage of viability relative to untreated controls and determine the IC50 value of this compound.

Protocol 3: BrdU Cell Proliferation Assay

This protocol measures the incorporation of BrdU into newly synthesized DNA, providing a direct assessment of cell proliferation.[8][9]

Principle: BrdU, a synthetic analog of thymidine, is incorporated into DNA during the S-phase of the cell cycle.[8][9] Incorporated BrdU is then detected using a specific anti-BrdU antibody.

Materials:

  • 96-well plates

  • This compound stock solution

  • BrdU labeling solution (10 µM in culture medium)[19][20]

  • Fixing/denaturing solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

  • Secondary antibody and substrate (if required)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Stop solution

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Seed and treat cells with this compound as described in previous protocols.

  • Two to four hours before the end of the treatment period, add 10 µL of BrdU labeling solution to each well.[8]

  • Incubate for the labeling period (typically 2-4 hours) at 37°C.

  • Remove the labeling medium and wash the cells with PBS.

  • Fix the cells and denature the DNA by adding the fixing/denaturing solution and incubating for 30 minutes at room temperature.

  • Wash the wells and add the anti-BrdU antibody. Incubate for 1-2 hours at room temperature.[8]

  • Wash the wells to remove unbound antibody.

  • If using an HRP-conjugated primary antibody, add the substrate and incubate until color develops. Then add the stop solution.

  • Measure the absorbance or fluorescence using a microplate reader.

Data Analysis: Calculate the percentage of BrdU incorporation in treated cells relative to untreated controls. A decrease in signal indicates an inhibition of cell proliferation.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the proportion of cells in each phase of the cell cycle after treatment with this compound.[10]

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[12] The amount of fluorescence is directly proportional to the DNA content. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, while cells in S phase have an intermediate amount of DNA.[10]

Materials:

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol[12][21]

  • Propidium Iodide (PI) staining solution (containing RNase A to prevent staining of RNA)[12]

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates or culture flasks and treat with this compound for the desired time.

  • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Resuspend the cell pellet and fix by adding cold 70% ethanol (B145695) dropwise while gently vortexing.[12][21]

  • Incubate the cells on ice or at -20°C for at least 2 hours.[12][21]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.[12]

  • Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Apoptosis Detection by Annexin V Staining

This protocol is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[15]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, can be used to detect exposed PS.[15] Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic or necrotic cells).[15]

Materials:

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described for cell cycle analysis.

  • Harvest all cells (adherent and floating) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.[22]

  • Analyze the samples by flow cytometry within one hour.

Data Analysis:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Quantify the percentage of cells in each quadrant.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Effect of this compound on Cell Viability (IC50 Values)

Cell LineAssayIncubation Time (hours)IC50 (µM) ± SD
Cell Line AMTT4810.5 ± 1.2
Cell Line BMTT4825.1 ± 3.5
Cell Line AXTT4811.2 ± 1.5
Cell Line BXTT4826.8 ± 4.1

Table 2: Effect of this compound on Cell Cycle Distribution

Treatment% G0/G1% S% G2/M
Control55.2 ± 2.130.5 ± 1.814.3 ± 1.5
This compound (10 µM)75.8 ± 3.410.1 ± 1.214.1 ± 1.9

Table 3: Induction of Apoptosis by this compound

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Control95.1 ± 1.52.5 ± 0.52.4 ± 0.6
This compound (10 µM)60.3 ± 4.225.7 ± 3.114.0 ± 2.5

Signaling Pathway and Logic Diagrams

Cell Proliferation Signaling Pathway (Simplified MAPK Pathway)

MAPK_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc) ERK->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes This compound This compound This compound->MEK Inhibits?

Caption: A potential mechanism of action for this compound targeting the MAPK signaling pathway.

Assay Selection Decision Tree

Assay_Selection cluster_0 cluster_1 A Goal: Assess this compound's Effect on Cell Proliferation B High-throughput screening for viability? A->B C Direct measure of DNA synthesis needed? B->C No F Use MTT or XTT Assay B->F Yes D Understand effect on cell cycle? C->D No G Use BrdU Assay C->G Yes E Is cell death the mechanism? D->E No H Use Flow Cytometry (PI Staining) D->H Yes I Use Annexin V / Caspase Assay E->I Yes

Caption: A decision tree to guide the selection of appropriate cell proliferation assays.

References

Application Notes and Protocols for Administering CD2665 (Palovarotene) in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD2665, also known as R667 and more commonly as palovarotene (B1678359), is a potent and selective agonist of the Retinoic Acid Receptor gamma (RARγ). As a key regulator of gene transcription, RARγ is involved in numerous physiological processes, including cellular differentiation, proliferation, and apoptosis. Its targeted activation by palovarotene has shown therapeutic potential in preclinical models of various diseases, particularly those involving aberrant chondrogenesis and osteogenesis, such as Fibrodysplasia Ossificans Progressiva (FOP) and Multiple Osteochondromas (MO).

These application notes provide detailed protocols and critical information for the effective and responsible administration of this compound in animal studies, with a primary focus on murine models. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by binding to RARγ, which is a member of the nuclear receptor superfamily of ligand-activated transcription factors. The canonical signaling pathway is initiated when this compound enters the cell and binds to the ligand-binding domain of RARγ. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators.

The activated RARγ forms a heterodimer with the Retinoid X Receptor (RXR). This RARγ/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to changes in protein expression and ultimately, the physiological response.

Key downstream target genes of RARγ signaling include those involved in:

  • Embryonic Development and Patterning: Hox gene clusters (e.g., Hoxa1, Hoxa5), Meis1, and Pbx1.[1][2]

  • Retinoid Metabolism and Homeostasis: Cyp26a1 (a retinoic acid-metabolizing enzyme), Lrat, Stra6, and Crabp2.[1][2]

  • Cell Signaling and Adhesion: Components of the Wnt signaling pathway (e.g., Sfrp2) and genes involved in cell adhesion.[3]

  • Chondrocyte and Osteoblast Differentiation: In chondrocytes, RARγ signaling can regulate the expression of genes such as Col10A1 (Collagen Type X Alpha 1 Chain), Mmp13 (Matrix Metallopeptidase 13), Tg2 (Transglutaminase 2), and Ccn2 (Cellular Communication Network Factor 2).[4][5][6]

The following diagram illustrates the canonical RARγ signaling pathway activated by this compound.

RAR_Signaling_Pathway This compound (Palovarotene) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD2665_cyto This compound CD2665_nucleus This compound CD2665_cyto->CD2665_nucleus translocates to RARg RARγ CD2665_nucleus->RARg binds RXR RXR RARg->RXR heterodimerizes with CoRepressors Co-Repressors RARg->CoRepressors dissociates CoActivators Co-Activators RARg->CoActivators recruits RARg_RXR RARγ-RXR Heterodimer RARE RARE RARg_RXR->RARE binds to TargetGenes Target Gene Transcription (e.g., Hox genes, Cyp26a1, Meis1, Col10A1, Mmp13) RARE->TargetGenes regulates mRNA mRNA TargetGenes->mRNA Protein Protein Synthesis mRNA->Protein CellularResponse Cellular Response Protein->CellularResponse

Caption: this compound activates the RARγ signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for the administration of this compound in animal studies, primarily in mice.

Table 1: Pharmacokinetic Parameters of Palovarotene

ParameterRoute of AdministrationSpeciesDoseValueCitation
Cmax OralHuman20 mg122.3 ng/mL (fasted), 142.5 ng/mL (fed)[7]
Intraperitoneal (IP)Mouse-~6-fold higher than oral administration[8]
AUC(0-∞) OralHuman20 mg760.4 h·ng/mL (fasted), 1055.9 h·ng/mL (fed)[7]
tmax OralHuman5-10 mg~4 hours[9]

Table 2: Dosing Regimens and Reported Effects of Palovarotene in Murine Models

Animal ModelAdministration RouteVehicleDosing RegimenTherapeutic EffectsAdverse EffectsCitation
FOP Mouse Model (ACVR1R206H)Oral Gavage1:4 DMSO in Corn Oil100 µ g/mouse/day for 3 days, then 15 µ g/mouse/day for 11 daysInhibition of heterotopic ossification, maintenance of limb mobility-[10]
FOP Mouse Model (ACVR1R206H)Oral Gavage (to lactating dam)-50 µ g/mouse/day for 15 days, then 20 µ g/pup on alternate days from P16-P30Restoration of growth plate organization, improvement in bone growth-[10]
FOP Mouse Model (Pdgfrα-R206H)Intraperitoneal (IP) Injection0.735% or 1.47% DMSO with 4% Tween 80 in PBS0.735 mg/kg/day or 1.47 mg/kg/day from P14-P42Reduction in heterotopic ossificationDose-dependent toxicity, reduced survival, synovial joint overgrowth, growth plate ablation[10]
Multiple Osteochondroma Mouse ModelOral GavageCorn Oil0.26, 1.76, or 4.0 mg/kg/day for 2-4 weeksInhibition of osteochondroma growth-[11]
Muscle Injury Model (CD1 Mice)Oral Gavage-4 mg/kg on days 5, 7, and 9 post-injuryPromotion of muscle repair-[12]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound (Palovarotene) for Oral Gavage in Mice

Materials:

  • This compound (Palovarotene) powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Corn oil, sterile

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

  • 20-gauge gavage needles

  • Animal scale

Procedure:

  • Stock Solution Preparation:

    • On the day of use, prepare a stock solution of this compound in DMSO. For example, to achieve a final dosing volume of 100 µL per 20g mouse at a dose of 5 mg/kg, a 10 mg/mL stock solution can be prepared.

    • Weigh the required amount of this compound powder and dissolve it in the appropriate volume of sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C under argon for short-term storage, protected from light.[10]

  • Dosing Solution Preparation:

    • On each day of dosing, dilute the this compound stock solution with sterile corn oil. A common vehicle ratio is 1:4 (DMSO:corn oil).[10]

    • For example, to prepare 1 mL of dosing solution, mix 200 µL of the 10 mg/mL this compound stock solution with 800 µL of sterile corn oil.

    • Vortex the solution vigorously to create a uniform suspension.

  • Animal Dosing:

    • Weigh each mouse accurately to determine the correct dosing volume.

    • Gently restrain the mouse and administer the calculated volume of the this compound suspension or vehicle control using a 20-gauge gavage needle.

    • Ensure the gavage needle is properly placed in the esophagus to avoid accidental administration into the trachea.

    • Monitor the animal for any signs of distress during and after the procedure.

Vehicle Control:

  • Prepare a vehicle control solution with the same ratio of DMSO and corn oil (e.g., 1:4) without the addition of this compound.

Protocol 2: Preparation and Administration of this compound (Palovarotene) for Intraperitoneal (IP) Injection in Mice

Materials:

  • This compound (Palovarotene) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Tween 80

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

  • Syringes and needles (e.g., 27-gauge)

  • Animal scale

Procedure:

  • Dosing Solution Preparation:

    • Prepare the dosing solution on the day of use. For a final concentration of 0.0735 mg/mL, dissolve this compound in a vehicle consisting of 0.735% DMSO and 4% Tween 80 in sterile PBS (pH 7.4).[10]

    • First, dissolve the required amount of this compound in DMSO.

    • In a separate tube, prepare the Tween 80 and PBS mixture.

    • Add the this compound/DMSO solution to the Tween 80/PBS mixture and vortex thoroughly to ensure a homogenous solution.

  • Animal Dosing:

    • Weigh each mouse to calculate the precise injection volume. A common dosing volume is 10 mL/kg of body weight.[10]

    • Restrain the mouse and administer the this compound solution or vehicle control via intraperitoneal injection into the lower right or left quadrant of the abdomen.

    • Be cautious to avoid puncturing internal organs.

    • Monitor the animal for any adverse reactions following the injection.

Vehicle Control:

  • Prepare a vehicle control solution containing the same concentrations of DMSO and Tween 80 in PBS without this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of this compound.

Experimental_Workflow Typical Experimental Workflow for this compound Animal Study start Study Design and Protocol Approval (IACUC) animal_acclimatization Animal Acclimatization (e.g., 1 week) start->animal_acclimatization group_randomization Randomization into Treatment Groups (this compound vs. Vehicle) animal_acclimatization->group_randomization baseline_measurements Baseline Measurements (e.g., body weight, imaging) group_randomization->baseline_measurements drug_preparation Daily Preparation of This compound and Vehicle baseline_measurements->drug_preparation drug_administration Drug Administration (e.g., Oral Gavage or IP Injection) drug_preparation->drug_administration monitoring Daily Monitoring (health, body weight, clinical signs) drug_administration->monitoring endpoint_collection Endpoint Data Collection (e.g., imaging, behavioral tests) monitoring->endpoint_collection endpoint_collection->drug_administration Repeat for Treatment Duration euthanasia Euthanasia and Tissue Collection endpoint_collection->euthanasia tissue_analysis Tissue Analysis (e.g., histology, gene expression, protein analysis) euthanasia->tissue_analysis data_analysis Data Analysis and Statistical Evaluation tissue_analysis->data_analysis conclusion Conclusion and Reporting data_analysis->conclusion

Caption: A generalized workflow for in vivo studies with this compound.

Important Considerations

  • Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Toxicity: High doses of palovarotene, particularly when administered via IP injection, have been associated with skeletal toxicity, including synovial joint overgrowth and premature growth plate closure in juvenile mice.[10] Researchers should carefully consider the dose and route of administration and include appropriate safety monitoring in their study design.

  • Vehicle Effects: The choice of vehicle can influence the solubility, stability, and bioavailability of the compound. It is crucial to include a vehicle-only control group to account for any potential effects of the vehicle itself.

  • Pharmacokinetics: As indicated in Table 1, the route of administration significantly impacts the pharmacokinetic profile of palovarotene. IP injections lead to a much higher peak plasma concentration (Cmax) compared to oral gavage, which may contribute to increased toxicity.[8]

  • Compound Stability: Prepare this compound solutions fresh daily, if possible. If short-term storage is necessary, protect the solution from light and store at an appropriate temperature to minimize degradation.

By adhering to these protocols and considerations, researchers can effectively utilize this compound as a tool to investigate the role of RARγ signaling in health and disease and to explore its therapeutic potential in relevant animal models.

References

Application Notes and Protocols: CD2665 as a Tool to Block Retinoic Acid-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid (RA), a metabolite of vitamin A, is a potent signaling molecule that regulates cell proliferation, differentiation, and apoptosis.[1] Its biological effects are primarily mediated through nuclear retinoic acid receptors (RARs), which consist of three subtypes: RARα, RARβ, and RARγ.[2] Activation of RARs, particularly RARγ, has been shown to induce apoptosis in various cancer cell lines, making it a target for anti-cancer therapies.[2][3]

CD2665 is a synthetic retinoid that acts as a selective antagonist for RARβ and RARγ, with reported Kd values of 306 nM and 110 nM, respectively.[4][5] By competitively binding to these receptors, this compound can effectively block the downstream signaling pathways initiated by retinoic acid and other RAR agonists. This property makes this compound a valuable research tool for elucidating the mechanisms of RA-induced apoptosis and for developing therapeutic strategies that involve the modulation of RAR signaling.

These application notes provide a comprehensive overview of the use of this compound to inhibit retinoic acid-induced apoptosis, including quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways and experimental workflows.

Data Presentation

The following table summarizes the quantitative effect of this compound on blocking apoptosis induced by RAR agonists. The data is extracted from a study investigating the induction of apoptosis in mouse thymocytes.[6] Apoptosis was quantified by measuring the amount of fragmented DNA.

Treatment GroupApoptosis (% of Fragmented DNA)Inhibition of Apoptosis by this compound (%)
Spontaneous Apoptosis~15%-
RAR Agonist (CD437, 0.3 µM)~55%-
RAR Agonist (CD437, 0.3 µM) + this compound (3 µM)~20%~85.7%
9-cis Retinoic Acid (1.0 µM)~45%-
9-cis Retinoic Acid (1.0 µM) + this compound (3 µM)~18%~84.4%
all-trans Retinoic Acid (0.1 µM) + RXR Agonist (CD2425, 0.1 µM)~35%-
all-trans Retinoic Acid (0.1 µM) + RXR Agonist (CD2425, 0.1 µM) + this compound (3 µM)~15%~100%

Signaling Pathways and Experimental Workflows

Retinoic Acid-Induced Apoptosis and Inhibition by this compound

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA Retinoic Acid (RA) or RAR Agonist RAR RARβ/γ RA->RAR Binds and Activates This compound This compound This compound->RAR Binds and Blocks RARE Retinoic Acid Response Element (RARE) RAR->RARE Translocates to Nucleus and binds RARE Procaspase9 Pro-caspase-9 Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes GeneTranscription Pro-apoptotic Gene Transcription RARE->GeneTranscription GeneTranscription->Procaspase9 Leads to activation of

Caption: Signaling pathway of RA-induced apoptosis and its inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy

G start Start: Seed Cells treatment Treat cells with: - Vehicle Control - Retinoic Acid (RA) - this compound - RA + this compound start->treatment incubation Incubate for desired time (e.g., 24-72 hours) treatment->incubation harvest Harvest Cells incubation->harvest apoptosis_assay Perform Apoptosis Assay harvest->apoptosis_assay flow_cytometry Annexin V/PI Staining (Flow Cytometry) apoptosis_assay->flow_cytometry tunel_assay TUNEL Assay (Microscopy/Flow Cytometry) apoptosis_assay->tunel_assay western_blot Western Blot (Apoptotic Markers) apoptosis_assay->western_blot data_analysis Data Analysis and Quantification flow_cytometry->data_analysis tunel_assay->data_analysis western_blot->data_analysis end End: Determine inhibitory effect of this compound data_analysis->end

Caption: Experimental workflow for evaluating the inhibitory effect of this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed the desired cell line (e.g., a cancer cell line known to undergo RA-induced apoptosis) in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Adherence/Growth: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Treatment Preparation: Prepare stock solutions of all-trans retinoic acid (ATRA) and this compound in a suitable solvent (e.g., DMSO). Further dilute the compounds in culture medium to the final desired concentrations.

  • Cell Treatment: Aspirate the old medium and add the medium containing the different treatments:

    • Vehicle control (e.g., DMSO)

    • ATRA alone

    • This compound alone

    • A combination of ATRA and this compound (pre-incubation with this compound for 1-2 hours before adding ATRA may be optimal).

  • Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with complete medium.

    • Collect both the detached and adherent cells to ensure all apoptotic cells are included in the analysis.

    • For suspension cells, directly collect the cells.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.

Apoptosis Detection by TUNEL (TdT-mediated dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Sample Preparation:

    • Adherent cells: Grow cells on coverslips. Wash with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Suspension cells: Cytospin cells onto slides and fix as above.

  • Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 2-5 minutes on ice.

  • TUNEL Reaction:

    • Wash the cells again with PBS.

    • Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

  • Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Western Blot Analysis of Apoptotic Markers

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE:

    • Normalize the protein concentrations of all samples.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound serves as a potent and selective antagonist of RARβ/γ, making it an indispensable tool for studying the intricacies of retinoic acid-induced apoptosis. The protocols and data presented herein provide a framework for researchers to effectively utilize this compound to block RA-mediated apoptotic pathways, thereby facilitating a deeper understanding of RAR signaling in both normal physiology and disease states such as cancer. Careful execution of these experimental procedures will enable the generation of robust and reproducible data for advancing research and drug development efforts.

References

Troubleshooting & Optimization

troubleshooting CD2665 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of CD2665. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO.

Q2: What are the recommended storage conditions for solid this compound and its stock solutions?

A2: Solid this compound should be stored at +4°C and is stable for up to six months in a tightly sealed vial.[2] Once dissolved, stock solutions should be aliquoted into single-use vials and stored at -20°C for up to one month to minimize freeze-thaw cycles.[2] For longer-term storage, -80°C is recommended.

Q3: Can I store this compound stock solutions at room temperature?

A3: It is not recommended to store this compound stock solutions at room temperature for extended periods. For optimal stability, solutions should be prepared fresh on the day of use.[2] If temporary storage at room temperature is necessary, ensure the vial is tightly sealed and protected from light.

Q4: My this compound solution appears to have precipitated after thawing. What should I do?

A4: Precipitation upon thawing can occur due to temperature changes or if the solvent has absorbed moisture. Gentle warming and vortexing of the solution may help to redissolve the compound. If the precipitate does not dissolve, it is advisable to prepare a fresh stock solution. To prevent this, use anhydrous DMSO and store in single-use aliquots.

Q5: What is the mechanism of action of this compound?

A5: this compound is a selective antagonist of Retinoic Acid Receptor β (RARβ) and γ (RARγ).[1] It functions by blocking the downstream signaling of retinoic acid, which is involved in regulating gene transcription for processes such as cell differentiation, proliferation, and apoptosis.[1][2]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solutions (e.g., Cell Culture Media)

Possible Causes:

  • Solvent Shock: Rapid dilution of a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate due to a sudden change in solvent polarity.

  • Exceeding Solubility Limit: The final concentration of this compound in the aqueous solution may be above its solubility limit.

  • Interactions with Media Components: Salts, proteins, and other components in the culture medium can reduce the solubility of the compound.

Solutions:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous media, first dilute the stock in a smaller volume of media and then add this intermediate dilution to the final volume.

  • Vortexing During Dilution: Add the this compound stock solution dropwise to the aqueous medium while continuously vortexing or stirring to ensure rapid and uniform mixing.

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible (typically <0.5%) to minimize solvent-induced precipitation and toxicity.

  • Use of a Carrier: For in vivo studies or challenging in vitro systems, consider the use of solubility-enhancing agents like cyclodextrins.

Issue 2: Inconsistent or No Biological Activity

Possible Causes:

  • Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of this compound.

  • Precipitation: If the compound has precipitated, the actual concentration in solution will be lower than intended.

  • Incorrect Cell Model: The selected cell line may not express RARβ and RARγ, the targets of this compound.

Solutions:

  • Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored, single-use aliquot of the stock solution for each experiment.

  • Visually Inspect Solutions: Before use, carefully inspect the solution for any signs of precipitation. If present, try to redissolve as described above or prepare a fresh solution.

  • Confirm Target Expression: Verify the expression of RARβ and RARγ in your cell model using techniques like Western Blotting or qPCR.

  • Perform Dose-Response Experiments: To determine the optimal working concentration for your specific cell line and assay, perform a dose-response curve.

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterValueReference
Molecular Weight 486.6 g/mol [1]
Solubility in DMSO 48.66 mg/mL (100 mM)[1]
Storage of Solid +4°C (up to 6 months)[2]
Storage of Stock Solution -20°C (up to 1 month)[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM):

    • Weigh out 4.87 mg of this compound powder.

    • Add 1 mL of anhydrous DMSO.

    • Vortex until the compound is fully dissolved.

    • Aliquot into single-use, light-protected tubes and store at -20°C or -80°C.

  • Working Solution (e.g., 10 µM in Cell Culture Medium):

    • Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

    • In a sterile tube, add 999 µL of pre-warmed cell culture medium.

    • Add 1 µL of the 10 mM this compound stock solution to the medium.

    • Vortex immediately to ensure proper mixing.

    • This results in a 10 µM working solution with a final DMSO concentration of 0.1%.

Protocol 2: General Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium as described in Protocol 1. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Mandatory Visualizations

Retinoic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinal Retinal Retinol->Retinal Oxidation RA Retinoic Acid (RA) Retinal->RA Oxidation Degradation Degradation RA->Degradation RAR RAR RA->RAR RXR RXR RAR->RXR RARE RARE RXR->RARE Transcription Gene Transcription RARE->Transcription Activation This compound This compound This compound->RAR Antagonism

Caption: Retinoic Acid Signaling Pathway and the Antagonistic Action of this compound.

Troubleshooting_Workflow Start Start: Experimental Issue (e.g., Precipitation, No Activity) Check_Storage 1. Verify Storage Conditions (Solid: +4°C, Stock: -20°C) Start->Check_Storage Check_Prep 2. Review Solution Preparation (Anhydrous DMSO, Stepwise Dilution) Check_Storage->Check_Prep OK Prepare_Fresh Prepare Fresh Solution Check_Storage->Prepare_Fresh Improper Visual_Inspect 3. Visually Inspect for Precipitate Check_Prep->Visual_Inspect OK Check_Prep->Prepare_Fresh Improper Redissolve Attempt to Redissolve (Gentle Warming, Vortexing) Visual_Inspect->Redissolve Precipitate Found Check_Concentration 4. Verify Final Concentration (Dose-Response) Visual_Inspect->Check_Concentration No Precipitate Redissolve->Prepare_Fresh Unsuccessful Redissolve->Check_Concentration Successful Prepare_Fresh->Check_Prep Confirm_Target 5. Confirm Target Expression (RARβ/γ) Check_Concentration->Confirm_Target OK Confirm_Target->Start Not Expressed Success Successful Experiment Confirm_Target->Success Expressed

Caption: Troubleshooting Workflow for this compound Experimental Issues.

References

potential off-target effects of CD2665 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CD2665 in their experiments. The information provided is intended to help users identify and address potential off-target effects and other common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist of the Retinoic Acid Receptor-beta (RARβ) and Retinoic Acid Receptor-gamma (RARγ).[1][2] Its primary mechanism of action is to bind to these receptors and block the transcriptional regulation of target genes that are normally induced by retinoic acid (RA). RARs are nuclear receptors that, upon binding to RA, form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby initiating gene transcription. This compound prevents this activation.

Q2: What are the reported binding affinities of this compound for the different RAR subtypes?

A2: this compound exhibits selectivity for RARβ and RARγ over RARα. The dissociation constants (Kd) are reported as follows:

Receptor SubtypeDissociation Constant (Kd)
RARα> 1000 nM
RARβ306 nM
RARγ110 nM
(Data sourced from multiple suppliers and publications)[1][2]

Q3: At what concentration should I use this compound in my cell culture experiments?

A3: The optimal concentration of this compound will depend on the cell type and the specific experimental endpoint. However, published studies have used concentrations ranging from 100 nM to 1 µM.[1][2] For example, a concentration of 100 nM was shown to have significant effects on the growth and differentiation of 3T3 cells.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q4: I am not observing the expected antagonist effect of this compound. What could be the reason?

A4: Several factors could contribute to a lack of effect. First, ensure that your cell line expresses RARβ and/or RARγ. The antagonist effect of this compound is dependent on the presence of these receptors. Second, consider the possibility of interference from components in the cell culture serum. Some studies have noted that serum components can diminish the activity of RAR antagonists.[3] Performing experiments in serum-free or low-serum conditions, if possible for your cell line, may enhance the observed effect. Finally, verify the stability and proper storage of your this compound compound.

Q5: Can this compound be used in in vivo studies?

A5: Yes, this compound has been reported to be orally active and has been used in animal studies.[1] For example, a subcutaneous injection of 0.6 mg/kg has been used in mice.[1] As with any in vivo experiment, appropriate formulation and dose-finding studies are essential.

Troubleshooting Guide: Investigating Potential Off-Target Effects

While this compound is a selective RARβ/γ antagonist, like all small molecule inhibitors, it has the potential for off-target effects. An off-target effect is an interaction of the compound with a protein other than its intended target, which can lead to unexpected or confounding experimental results.

Issue 1: Unexpected Phenotype Observed

You observe a cellular phenotype (e.g., unexpected changes in cell morphology, proliferation, or gene expression) that is not consistent with the known functions of RARβ and RARγ antagonism.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Rescue Experiment: Co-treat your cells with this compound and an excess of a natural RAR agonist like all-trans retinoic acid (ATRA). If the phenotype is due to on-target RAR antagonism, the agonist should rescue the effect.

    • Use a Structurally Different Antagonist: Employ another RARβ/γ antagonist with a different chemical scaffold. If the phenotype is reproduced, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout:

    • Use siRNA or CRISPR/Cas9 to knock down or knock out RARβ and RARγ in your cell line. If the phenotype persists in the absence of the target receptors, it is highly indicative of an off-target effect.

  • Broad-Spectrum Profiling (if available):

    • If you have access to such services, consider performing an unbiased screen, such as a kinome scan or a broader panel of nuclear receptor binding assays, to identify potential off-target binding partners of this compound.

Issue 2: Discrepancy in Potency

The concentration of this compound required to elicit a biological response is significantly different from its reported binding affinity for RARβ and RARγ.

Troubleshooting Steps:

  • Cellular Accumulation and Metabolism: Consider that the intracellular concentration of this compound may not directly correlate with the concentration in the culture medium due to cellular uptake, efflux, and metabolism.

  • Assess Target Expression Levels: Quantify the expression levels of RARβ and RARγ in your cell line. Low receptor expression may necessitate higher concentrations of the antagonist to achieve a biological effect.

  • Consider Indirect Effects: The observed phenotype may be a downstream and indirect consequence of RARβ/γ antagonism, which could explain a different dose-response relationship.

Experimental Protocols

Key Experiment: Growth Inhibition Assay

This protocol is a general guideline for assessing the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

  • Adherent cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom black plates

  • Cell viability reagent (e.g., resazurin-based or ATP-based)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells per well) in 100 µL of complete growth medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • Cell Viability Measurement:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the fluorescence or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading (from wells with medium only).

    • Normalize the readings to the vehicle control wells (set to 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Visualizations

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoic_Acid Retinoic Acid (RA) RA_Cytoplasm RA Retinoic_Acid->RA_Cytoplasm Diffusion RA_Nucleus RA RA_Cytoplasm->RA_Nucleus Transport RAR RARβ/γ RAR_RXR_RA RAR/RXR/RA Complex RAR->RAR_RXR_RA RAR_RXR_Co-repressor RAR/RXR/ Co-repressor RAR->RAR_RXR_Co-repressor RXR RXR RXR->RAR_RXR_RA RXR->RAR_RXR_Co-repressor RA_Nucleus->RAR Binds to RA_Nucleus->RAR_RXR_Co-repressor Causes Dissociation of Co-repressor RARE RARE RAR_RXR_RA->RARE Binds to Target_Gene Target Gene Transcription RARE->Target_Gene Activates This compound This compound This compound->RAR Antagonizes Co-repressor Co-repressor RAR_RXR_Co-repressor->RARE Binds to and Represses

Caption: On-target signaling pathway of Retinoic Acid Receptor (RAR).

Experimental_Workflow start Start: Unexpected Phenotype Observed with this compound is_on_target Is the phenotype due to on-target RARβ/γ antagonism? start->is_on_target rescue_exp Perform Rescue Experiment: Co-treat with RA agonist is_on_target->rescue_exp Hypothesis 1 knockdown_exp Perform Genetic Knockdown/out of RARβ and RARγ is_on_target->knockdown_exp Hypothesis 2 phenotype_rescued Phenotype Rescued? rescue_exp->phenotype_rescued phenotype_persists Phenotype Persists? knockdown_exp->phenotype_persists on_target Conclusion: Phenotype is likely ON-TARGET phenotype_rescued->on_target Yes off_target Conclusion: Phenotype is likely OFF-TARGET phenotype_rescued->off_target No phenotype_persists->on_target No phenotype_persists->off_target Yes investigate_further Further Investigation: - Broad-spectrum screening - Identify off-target protein(s) off_target->investigate_further

Caption: Workflow for investigating suspected off-target effects.

References

Technical Support Center: Mitigating CD2665 Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate CD2665-induced toxicity in their cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it causing toxicity in my cell lines?

This compound is a synthetic retinoid that acts as a selective antagonist for Retinoic Acid Receptors beta (RARβ) and gamma (RARγ). While its primary role is to block the activity of these receptors, it has been observed to have antiproliferative effects, which can manifest as cytotoxicity in some cell lines, such as the human neuroblastoma LAN-5 cell line.[1] The precise mechanisms of this compound-induced toxicity are not extensively documented, but like many small molecules, it can induce cellular stress, leading to apoptosis (programmed cell death) or necrosis.

Q2: What are the common signs of this compound-induced cytotoxicity?

Common indicators of cytotoxicity include:

  • Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells over time.

  • Morphological changes: Cells may appear rounded, shrunken, or detached from the culture surface.

  • Increased apoptosis: Observable markers of programmed cell death, such as membrane blebbing and chromatin condensation.

  • Decreased metabolic activity: Reduced signal in metabolic assays like the MTT assay.[2]

Q3: What general strategies can I employ to reduce drug-induced cytotoxicity?

Several general approaches can be adapted to mitigate the toxic effects of a compound like this compound:

  • Optimization of Concentration and Exposure Time: Cytotoxicity is often dose- and time-dependent. Reducing the concentration of this compound or the duration of exposure can significantly decrease cell death.[3]

  • Co-treatment with Antioxidants: If oxidative stress is a contributing factor to the toxicity, co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E may offer protection.[3][4][5]

  • Use of Caspase Inhibitors: If apoptosis is the primary mode of cell death, pan-caspase inhibitors (e.g., Z-VAD-FMK) or specific caspase inhibitors can be used to block the apoptotic cascade.[6][7][8]

  • Optimal Cell Culture Conditions: Ensuring ideal cell culture conditions, including appropriate media composition and cell confluency, can enhance cell resilience to drug-induced stress.[3]

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed Shortly After this compound Treatment
Possible Cause Suggested Solution
Concentration of this compound is too high. Perform a dose-response experiment to determine the optimal concentration that achieves the desired biological effect with minimal toxicity.
Prolonged exposure to this compound. Conduct a time-course experiment to identify the shortest effective exposure duration.[9]
Cell line is particularly sensitive to this compound. Consider using a different, less sensitive cell line if it is suitable for the research question.
Issue 2: Evidence of Apoptosis (e.g., positive TUNEL staining, caspase activation)
Possible Cause Suggested Solution
Activation of apoptotic pathways. Co-treat with a pan-caspase inhibitor, such as Z-VAD-FMK, to block the apoptotic cascade.[8] If a specific caspase is implicated, use a more selective inhibitor.
Induction of oxidative stress leading to apoptosis. Co-administer an antioxidant like N-acetylcysteine (NAC) to scavenge reactive oxygen species (ROS).[4][5]
Issue 3: Discrepancy Between Different Viability Assays (e.g., MTT vs. Trypan Blue)
Possible Cause Suggested Solution
Inhibition of metabolic activity without immediate cell death. The MTT assay measures metabolic activity, which can be inhibited by a compound without causing immediate cell death.[2] Use a dye exclusion assay (e.g., Trypan Blue) or a membrane integrity assay (e.g., LDH release) to directly measure cell death.
Interference of this compound with the assay chemistry. Run appropriate controls to ensure that this compound does not directly interfere with the assay reagents.

Experimental Protocols

Protocol 1: Dose-Response and Time-Course Experiment

This protocol helps determine the optimal concentration and exposure time for this compound to minimize cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Treatment:

    • Dose-Response: Treat cells with a range of this compound concentrations for a fixed time point (e.g., 24, 48, or 72 hours).

    • Time-Course: Treat cells with a fixed concentration of this compound and assess viability at multiple time points (e.g., 6, 12, 24, 48 hours).

  • Viability Assessment: Use a suitable cell viability assay, such as the MTT assay or a live/dead cell staining kit, to determine the percentage of viable cells relative to an untreated control.[3][9]

Protocol 2: Co-treatment with a Caspase Inhibitor

This protocol is designed to assess if inhibiting apoptosis can mitigate this compound-induced cell death.

  • Cell Seeding: Plate cells as described in Protocol 1.

  • Pre-treatment: Pre-incubate cells with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1-2 hours before adding this compound.

  • Co-treatment: Add this compound at a concentration known to cause toxicity, in the continued presence of the caspase inhibitor.

  • Incubation: Incubate for the desired experimental duration.

  • Viability Assessment: Measure cell viability and compare the results to cells treated with this compound alone. A significant increase in viability in the co-treated group suggests that apoptosis is a major contributor to the observed toxicity.

Protocol 3: Co-treatment with an Antioxidant

This protocol evaluates the role of oxidative stress in this compound toxicity.

  • Cell Seeding: Plate cells as described in Protocol 1.

  • Pre-treatment: Pre-incubate cells with an antioxidant (e.g., 1-5 mM N-acetylcysteine) for 1-2 hours prior to this compound treatment.

  • Co-treatment: Add this compound at a cytotoxic concentration in the presence of the antioxidant.

  • Incubation: Incubate for the predetermined experimental time.

  • Viability and Oxidative Stress Assessment: Measure cell viability and, if possible, quantify reactive oxygen species (ROS) levels using a fluorescent probe (e.g., DCFDA) to confirm the antioxidant's effect. An increase in viability and a decrease in ROS levels in the co-treated cells would indicate that oxidative stress is a key mechanism of toxicity.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Cell Viability

This compound Concentration (µM)Cell Viability (%) after 48h
0 (Vehicle Control)100
195
580
1060
2040
5020

Table 2: Hypothetical Effect of Co-treatments on this compound-Induced Toxicity

TreatmentCell Viability (%) after 48h
Vehicle Control100
20 µM this compound40
20 µM this compound + 20 µM Z-VAD-FMK75
20 µM this compound + 5 mM NAC65

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare this compound and Co-treatments treat_cells Treat Cells with this compound +/- Inhibitors prepare_compounds->treat_cells incubate Incubate for a Defined Period treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay data_analysis Analyze and Compare Data viability_assay->data_analysis

Caption: Workflow for assessing mitigation strategies for this compound toxicity.

signaling_pathway This compound This compound CellularStress Cellular Stress (e.g., Oxidative Stress) This compound->CellularStress Apoptosis Apoptosis CellularStress->Apoptosis CaspaseActivation Caspase Activation Apoptosis->CaspaseActivation CellDeath Cell Death CaspaseActivation->CellDeath Antioxidants Antioxidants (e.g., NAC) Antioxidants->CellularStress CaspaseInhibitors Caspase Inhibitors (e.g., Z-VAD-FMK) CaspaseInhibitors->CaspaseActivation

Caption: Hypothetical pathways of this compound-induced cytotoxicity and points of intervention.

troubleshooting_logic start High Cell Toxicity Observed check_conc Is Concentration Optimized? start->check_conc optimize_conc Perform Dose-Response check_conc->optimize_conc No check_apoptosis Signs of Apoptosis? check_conc->check_apoptosis Yes optimize_conc->check_apoptosis use_caspase_inhibitor Co-treat with Caspase Inhibitor check_apoptosis->use_caspase_inhibitor Yes check_ros Signs of Oxidative Stress? check_apoptosis->check_ros No end Toxicity Mitigated use_caspase_inhibitor->end use_antioxidant Co-treat with Antioxidant check_ros->use_antioxidant Yes check_ros->end No use_antioxidant->end

Caption: A logical troubleshooting guide for mitigating this compound toxicity.

References

Technical Support Center: Enhancing the Efficacy of CD2665 in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of the selective RARβ/γ antagonist, CD2665, in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the Retinoic Acid Receptor β (RARβ) and Retinoic Acid Receptor γ (RARγ).[1][2] Its mechanism of action involves binding to these receptors and blocking the downstream signaling pathways typically initiated by their natural ligand, all-trans retinoic acid (ATRA).[3] By inhibiting RARβ and RARγ, this compound can prevent cellular processes such as differentiation and apoptosis that are mediated by these receptors.[2][4]

Q2: What are the known binding affinities of this compound for the different RAR isoforms?

This compound exhibits selectivity for RARβ and RARγ over RARα. The dissociation constants (Kd) are approximately 306 nM for RARβ and 110 nM for RARγ.[1]

Q3: How should I prepare and store stock solutions of this compound?

For optimal stability, this compound stock solutions should be prepared in a suitable solvent such as DMSO.[1] It is recommended to store stock solutions at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[1] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Q4: What are the potential reasons for observing a decrease in this compound efficacy over a long-term experiment?

Several factors can contribute to a decline in the efficacy of this compound in long-term studies:

  • Compound Instability: Degradation of this compound in culture media or in vivo over time.

  • Metabolism: Cellular or systemic metabolism of this compound into less active or inactive metabolites.

  • Altered Target Expression: Changes in the expression levels of RARβ and RARγ in the target cells over the course of the experiment.

  • Development of Resistance: Activation of compensatory signaling pathways that bypass the inhibition of RARβ and RARγ.

  • Off-Target Effects: Unintended interactions with other cellular targets that may counteract the desired effect or cause toxicity.

Troubleshooting Guides

Issue 1: Diminished or Inconsistent Efficacy of this compound in Long-Term Cell Culture

Question: I am observing a gradual loss of the expected biological effect of this compound in my cell culture model after several days or weeks of treatment. What could be the cause and how can I troubleshoot this?

Answer:

This is a common challenge in long-term cell culture experiments with small molecules. The primary suspects are compound instability and cellular adaptation. Here is a step-by-step troubleshooting guide:

  • Verify Compound Stability:

    • Action: Perform a stability study of this compound in your specific cell culture medium under standard incubation conditions (e.g., 37°C, 5% CO2).

    • Protocol: See "Experimental Protocol 1: Assessing the Stability of this compound in Solution."

    • Interpretation: If significant degradation is observed, you may need to replenish the medium with freshly prepared this compound more frequently.

  • Assess Cellular Cytotoxicity:

    • Action: Determine if the observed loss of efficacy is due to long-term cytotoxicity, which could select for a resistant cell population.

    • Protocol: See "Experimental Protocol 2: Long-Term Cytotoxicity Assay."

    • Interpretation: If cytotoxicity is observed at the working concentration, consider lowering the dose or using intermittent dosing schedules.

  • Monitor Target Receptor Expression:

    • Action: Evaluate the protein levels of RARβ and RARγ in your cells over the course of the experiment.

    • Protocol: Perform Western blotting or quantitative PCR for RARβ and RARγ at different time points.

    • Interpretation: A decrease in receptor expression could explain the reduced efficacy. This may represent a cellular adaptation mechanism.

  • Confirm Target Engagement:

    • Action: Ensure that this compound is still effectively binding to its targets in the long-term culture.

    • Protocol: See "Experimental Protocol 4: Assessing RARβ/γ Target Engagement."

    • Interpretation: If target engagement is reduced, it could be due to compound degradation or cellular mechanisms that reduce its intracellular concentration.

Issue 2: Unexpected Phenotypes or Toxicity in Animal Models During Long-Term Dosing with this compound

Question: In my long-term in vivo study, I am observing unexpected side effects or a different therapeutic outcome than anticipated with this compound. How can I investigate the cause?

Answer:

Unexpected in vivo results can stem from the compound's metabolism, off-target effects, or issues with the formulation.

  • Investigate Metabolic Profile:

    • Action: Determine the metabolic stability of this compound in liver microsomes from the animal species you are using.

    • Protocol: See "Experimental Protocol 3: In Vitro Metabolism of this compound using Liver Microsomes."

    • Interpretation: Rapid metabolism may lead to the formation of active or toxic metabolites, or a shorter than expected half-life, requiring adjustments to the dosing regimen.

  • Screen for Off-Target Effects:

    • Action: If you suspect off-target activities, consider screening this compound against a panel of kinases or other receptors.

    • Rationale: While this compound is selective for RARβ/γ, high concentrations or long-term exposure could lead to interactions with other proteins. A kinase screen is a common starting point for many small molecules.

    • Recommendation: Utilize a commercial kinase screening service to assess for potential off-target interactions.

  • Evaluate Formulation and Bioavailability:

    • Action: Ensure that the formulation used for in vivo dosing provides consistent and adequate exposure to this compound.

    • Protocol: See "Experimental Protocol 5: Preparation and Evaluation of an In Vivo Formulation of this compound."

    • Interpretation: Poor bioavailability or inconsistent exposure can lead to variable and unexpected results. Pharmacokinetic studies are crucial to correlate exposure with the observed effects.

Data Presentation

Table 1: Illustrative Stability of this compound in Cell Culture Medium

Time (hours)Concentration of this compound (% of initial)
0100%
2495%
4888%
7275%
9665%
Note: This data is for illustrative purposes. Actual stability will depend on the specific medium composition and experimental conditions.

Table 2: Illustrative Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t1/2, minutes)Intrinsic Clearance (CLint, µL/min/mg protein)
Human4515.4
Mouse2527.7
Rat3519.8
Note: This data is for illustrative purposes. Actual metabolic rates can vary.

Mandatory Visualization

RAR_Signaling_Pathway RAR Signaling and Point of this compound Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinal Retinal Retinol->Retinal ADH/RDH ATRA ATRA Retinal->ATRA RALDH ATRA_nuc ATRA ATRA->ATRA_nuc RARbg RARβ/γ ATRA_nuc->RARbg RXR RXR RXR->RARbg Heterodimerization CoA Co-activators RARbg->CoA In presence of ATRA RARE Retinoic Acid Response Element RARbg->RARE CoR Co-repressors CoR->RARbg In absence of ATRA TargetGene Target Gene Transcription CoR->TargetGene Repression CoA->TargetGene Activation This compound This compound This compound->RARbg Antagonism Experimental_Workflow Troubleshooting Workflow for Reduced this compound Efficacy Start Reduced Efficacy Observed Check_Stability Assess Compound Stability (Protocol 1) Start->Check_Stability Is_Stable Is it Stable? Check_Stability->Is_Stable Check_Cytotoxicity Evaluate Long-Term Cytotoxicity (Protocol 2) Is_Stable->Check_Cytotoxicity Yes Optimize_Dosing Optimize Dosing (Frequency/Concentration) Is_Stable->Optimize_Dosing No Is_Toxic Is it Toxic? Check_Cytotoxicity->Is_Toxic Check_Target Monitor Target Expression & Engagement (Protocol 4) Is_Toxic->Check_Target No Is_Toxic->Optimize_Dosing Yes Is_Engaged Target Engaged? Check_Target->Is_Engaged Consider_Metabolism Investigate Metabolism and Off-Target Effects (Protocol 3) Is_Engaged->Consider_Metabolism Yes Re-evaluate Re-evaluate Experiment Is_Engaged->Re-evaluate No Consider_Metabolism->Re-evaluate Optimize_Dosing->Re-evaluate

References

refining CD2665 dosage for specific cancer cell types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of the novel anti-cancer agent, CD2665, for specific cancer cell types.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent small molecule inhibitor of the tyrosine kinase receptor, FAK (Focal Adhesion Kinase). By inhibiting FAK, this compound disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis, including the PI3K/AKT and MAPK/ERK pathways.

Q2: How do I determine the optimal starting concentration of this compound for my cancer cell line?

A2: We recommend starting with a broad range of concentrations in a preliminary cell viability assay to determine the half-maximal inhibitory concentration (IC50). A common starting range is from 0.01 µM to 100 µM. Based on the initial IC50 value, a more refined dose-response curve can be generated. For cell lines with no prior data, it is advisable to consult the literature for typical IC50 values of other FAK inhibitors in similar cancer types.

Q3: What is the recommended solvent for this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is critical to ensure the final concentration of DMSO in the media does not exceed 0.1% to avoid solvent-induced cytotoxicity.[1]

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment duration can vary between cell lines. A standard starting point is a 72-hour incubation period for cell viability assays.[2] However, for mechanistic studies, such as analyzing protein phosphorylation, shorter time points (e.g., 1, 6, 12, 24 hours) are recommended to capture early signaling events.

Troubleshooting Guide

Problem 1: I am not observing a significant decrease in cell viability even at high concentrations of this compound.

  • Possible Cause 1: Inherent or Acquired Resistance. The cancer cell line may have intrinsic resistance to FAK inhibitors or may have developed resistance. This can be due to several factors, including:

    • Upregulation of bypass signaling pathways (e.g., activation of alternative survival pathways).[3]

    • Overexpression of anti-apoptotic proteins like Bcl-2.[3]

    • Increased drug efflux through the overexpression of ABC transporters.[3]

    • Mutations in the FAK gene that prevent this compound binding.

  • Troubleshooting Steps:

    • Confirm Drug Activity: Test the current batch of this compound on a known sensitive cell line to ensure its potency.

    • Assess FAK Pathway Activation: Use Western blotting to check the baseline phosphorylation levels of FAK and downstream targets like AKT and ERK in your cell line. High basal activation may necessitate higher drug concentrations.

    • Evaluate Resistance Mechanisms:

      • Western Blot: Analyze the expression of key resistance-associated proteins (e.g., Bcl-2, ABCG2).

      • Gene Sequencing: Sequence the FAK gene to identify potential mutations.

Problem 2: The IC50 value for my cell line is highly variable between experiments.

  • Possible Cause 2: Inconsistent Experimental Conditions. Minor variations in experimental parameters can lead to significant differences in results.

  • Troubleshooting Steps:

    • Standardize Cell Seeding Density: Ensure the same number of cells are seeded in each well for every experiment. Cell confluence can affect drug sensitivity.

    • Control for Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.

    • Ensure Consistent Incubation Times: Adhere strictly to the predetermined incubation times for drug treatment and viability assays.

    • Check for Drug Stability: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72-hour treatment)

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma12.8
U-87 MGGlioblastoma2.5
PC-3Prostate Adenocarcinoma8.9
HT-29Colorectal Adenocarcinoma15.4

Table 2: Effect of this compound on Downstream Signaling (Western Blot Analysis at 6 hours)

Cell LineTreatmentp-FAK (Y397) (% of Control)p-AKT (S473) (% of Control)p-ERK1/2 (T202/Y204) (% of Control)
A5495 µM this compound15%35%40%
MCF-710 µM this compound22%48%55%
U-87 MG2.5 µM this compound10%25%30%

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the drug-containing medium to each well.[1] Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a non-linear regression curve.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-FAK, FAK, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

CD2665_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrins Integrins FAK FAK Integrins->FAK PI3K PI3K FAK->PI3K RAS RAS FAK->RAS AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Metastasis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->FAK

Caption: this compound inhibits FAK, blocking downstream PI3K/AKT and MAPK/ERK signaling.

Experimental_Workflow start Start: Select Cancer Cell Line viability_assay Perform Cell Viability Assay (e.g., MTT) with broad This compound concentration range start->viability_assay determine_ic50 Determine Preliminary IC50 viability_assay->determine_ic50 refine_dose Refine Dose Range around IC50 determine_ic50->refine_dose confirm_ic50 Confirm IC50 with Refined Doses refine_dose->confirm_ic50 pathway_analysis Analyze Downstream Signaling (Western Blot) at IC50 confirm_ic50->pathway_analysis end End: Optimized Dosage pathway_analysis->end

Caption: Workflow for determining the optimal dosage of this compound.

Troubleshooting_Logic start High this compound concentration shows no effect check_drug Is the drug active? (Test on sensitive cell line) start->check_drug check_pathway Is the FAK pathway active? (Western Blot for p-FAK) check_drug->check_pathway Yes optimize_protocol Review and Optimize Experimental Protocol check_drug->optimize_protocol No check_resistance Investigate Resistance Mechanisms (Bypass pathways, efflux pumps) check_pathway->check_resistance Yes check_pathway->optimize_protocol No

Caption: Troubleshooting logic for lack of this compound efficacy.

References

how to control for variables in CD2665-treated samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the retinoic acid receptor (RAR) β/γ antagonist, CD2665. Proper experimental design, including the use of appropriate controls, is critical for obtaining reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic retinoid that acts as a selective antagonist for Retinoic Acid Receptor-beta (RARβ) and Retinoic Acid Receptor-gamma (RARγ). As an antagonist, this compound blocks the binding of retinoic acid and other agonists to these receptors, thereby inhibiting the transcription of RAR target genes. It has been observed to be less effective in growth inhibition compared to RAR agonists in certain cancer cell lines.

Q2: What is the appropriate vehicle control for this compound in cell culture experiments?

The choice of vehicle control is crucial to ensure that any observed effects are due to this compound and not the solvent used to dissolve it. Commonly used solvents for retinoids include dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][2] It is essential to use the same concentration of the vehicle in control samples as is present in the this compound-treated samples.[3] The final concentration of the vehicle should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular stress or toxicity.

Q3: What are the recommended positive and negative controls when using this compound?

  • Positive Control: A well-characterized RAR agonist, such as all-trans-retinoic acid (ATRA), should be used as a positive control.[4] This will help confirm that the experimental system is responsive to RAR signaling modulation.

  • Negative Control: Untreated cells or cells treated with the vehicle alone serve as the negative control.[3] This baseline is essential for quantifying the effects of this compound.

Q4: How can I be sure that the observed effects are specific to RARβ/γ antagonism?

To confirm the specificity of this compound's effects, consider the following controls:

  • Rescue Experiments: After treatment with this compound, adding an excess of a natural RAR agonist like ATRA can help determine if the effects can be reversed.

  • Use of other RAR antagonists: Comparing the effects of this compound with other RAR antagonists, including pan-antagonists or antagonists specific to other RAR subtypes (e.g., RARα), can help delineate the specific roles of RARβ and RARγ.

  • Gene Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of RARβ and/or RARγ can help validate that the effects of this compound are mediated through these receptors.

Q5: What are potential off-target effects of this compound and how can I control for them?

Small molecule inhibitors can sometimes have off-target effects, meaning they interact with proteins other than their intended targets.[5][6] While specific off-target effects of this compound are not extensively documented in the provided search results, it is a possibility to consider. To mitigate and identify potential off-target effects:

  • Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of this compound that produces the desired effect.

  • Phenotypic comparison: Compare the phenotype induced by this compound with that of other known RARβ/γ antagonists and with the phenotype of RARβ/γ genetic knockdown/knockout.

  • Target engagement assays: If available, use assays to confirm that this compound is binding to RARβ and RARγ at the concentrations used in your experiments.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
No observable effect of this compound treatment. 1. Incorrect concentration: The concentration of this compound may be too low. 2. Degradation of this compound: Retinoids can be sensitive to light and temperature. 3. Cell line is not responsive: The cell line may not express sufficient levels of RARβ or RARγ. 4. Inactive compound: The this compound stock may have lost activity.1. Perform a dose-response experiment to determine the optimal concentration. 2. Protect this compound solutions from light and store them at the recommended temperature. Prepare fresh dilutions for each experiment. 3. Verify the expression of RARβ and RARγ in your cell line using techniques like qPCR or Western blotting. 4. Test the activity of your this compound stock in a validated assay system or purchase a new batch.
High variability between replicate samples. 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Pipetting errors: Inaccurate dispensing of this compound or other reagents. 3. Edge effects in multi-well plates: Evaporation from outer wells can concentrate media components.1. Ensure a single-cell suspension and proper mixing before seeding. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Avoid using the outermost wells of a plate for experimental samples, or fill them with sterile media/PBS to minimize evaporation.
Vehicle control shows a significant effect. 1. Vehicle toxicity: The concentration of the vehicle (e.g., DMSO, ethanol) is too high. 2. Vehicle-induced signaling: The vehicle itself may be affecting cellular pathways.1. Reduce the final concentration of the vehicle in the culture medium. 2. Test different, less toxic vehicles if possible. Ensure the vehicle concentration is consistent across all relevant controls and treated groups.
Positive control (ATRA) does not work. 1. Degraded ATRA: ATRA is light and air-sensitive. 2. Suboptimal ATRA concentration: The concentration used may not be appropriate for the cell line. 3. Issues with the reporter system (if applicable): Problems with the reporter construct or detection reagents.1. Prepare fresh ATRA solutions from a new stock and protect from light. 2. Perform a dose-response curve for ATRA to determine the optimal concentration for your cell line. 3. Validate your reporter system with a known activator and ensure all components are working correctly.

Quantitative Data Summary

Parameter Recommendation Rationale
This compound Concentration Perform a dose-response curve (e.g., 10 nM - 10 µM)To identify the optimal, non-toxic concentration for the desired biological effect.
Vehicle (DMSO/Ethanol) Concentration ≤ 0.1% (v/v)To minimize solvent-induced cellular stress and off-target effects.[3]
Positive Control (ATRA) Concentration Perform a dose-response curve (e.g., 1 nM - 1 µM)To determine the EC50 and ensure the system is responsive to RAR agonism.[4]
Incubation Time Varies by experiment (e.g., 24, 48, 72 hours)Time-course experiments are necessary to capture the dynamics of the biological response.

Experimental Workflow & Signaling Pathway Diagrams

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Seed cells in multi-well plates B Allow cells to adhere overnight A->B G Treat cells with respective compounds B->G C Prepare this compound dilutions C->G D Prepare Vehicle Control D->G E Prepare Positive Control (e.g., ATRA) E->G F Prepare Negative Control (Media only) F->G H Incubate for a defined period (e.g., 24-72h) G->H I Perform desired assay (e.g., qPCR, Western Blot, Cell Viability) H->I J Data Acquisition I->J K Statistical Analysis J->K

Caption: Experimental workflow for a cell-based assay with this compound.

RAR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular RA Retinoic Acid (Agonist) RAR RARβ/γ RA->RAR This compound This compound (Antagonist) This compound->RAR CoR Co-repressors RAR->CoR Dissociation upon agonist binding RARE Retinoic Acid Response Element (RARE) RAR->RARE Heterodimerization & DNA Binding RXR RXR RXR->CoR Dissociation upon agonist binding RXR->RARE Heterodimerization & DNA Binding CoR->RAR Binding in absence of agonist CoR->RXR Binding in absence of agonist CoA Co-activators CoA->RAR Recruitment upon agonist binding CoA->RXR Recruitment upon agonist binding Gene Target Gene Transcription RARE->Gene

Caption: Simplified RAR signaling pathway and the action of this compound.

References

Technical Support Center: Troubleshooting Inconsistencies in CD2665 Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide has been generated based on common principles of receptor signaling and assay development. As of this writing, "CD2665" does not correspond to a known, publicly documented biological molecule. The information provided here is for illustrative purposes, using "this compound" as a placeholder for a hypothetical receptor protein.

This guide is intended for researchers, scientists, and drug development professionals who may be encountering inconsistencies in their experimental outcomes involving the hypothetical molecule this compound.

Frequently Asked Questions (FAQs)

QuestionAnswer
Why am I seeing high variability in my this compound activation assays between experiments? High variability can stem from several factors, including inconsistent cell passage numbers, variation in reagent lot numbers (especially serum and cytokines), slight differences in incubation times, and variable plate reader calibration. We recommend creating a detailed checklist to standardize your protocol.
What is the expected cellular localization of this compound and could this affect my results? This compound is predicted to be a transmembrane receptor. Inconsistent localization in your cellular model could be due to issues with cell line integrity, confluency levels affecting membrane protein expression, or problems with the fixation and permeabilization steps in your imaging protocol.
My cells are showing unexpected toxicity when I treat them with the this compound ligand. What could be the cause? This could be due to off-target effects of the ligand, contamination of your cell culture or reagents, or the activation of a secondary signaling pathway by this compound that induces apoptosis at high concentrations. We recommend performing a dose-response curve and testing for apoptosis markers.
I am not observing any downstream signaling upon this compound activation. What should I check? First, confirm the activity of your ligand and the expression of this compound in your cell line. If both are confirmed, consider the possibility of a missing co-receptor or an issue with a downstream signaling component in your specific cell model. Also, check that your lysis buffer and antibody are appropriate for detecting the phosphorylated form of downstream targets.

Troubleshooting Guide

Issue 1: Low Signal-to-Noise Ratio in this compound Activity Assay
Question Possible Cause & Troubleshooting Step
Are you seeing high background signal in your no-ligand control wells? 1. Reagent Quality: Test for contaminated media or serum. Use fresh, high-quality reagents.2. Cell Health: Ensure cells are healthy and not overly confluent, as stressed cells can produce aberrant signals.3. Washing Steps: Increase the number and stringency of wash steps in your assay protocol to remove unbound reagents.
Is the signal from your positive control (ligand-stimulated) wells lower than expected? 1. Ligand Potency: Verify the concentration and bioactivity of your this compound ligand. It may have degraded with improper storage or multiple freeze-thaw cycles.2. This compound Expression: Confirm this compound expression levels in your cell line via Western blot or qPCR. Low expression will result in a weak signal.3. Assay Incubation Time: Optimize the ligand incubation time. The peak signaling response may occur at a different time point than you are currently using.
Issue 2: Inconsistent Phosphorylation of Downstream Target (e.g., p-MAPK)
Question Possible Cause & Troubleshooting Step
Is the phosphorylation of MAPK inconsistent across replicate experiments? 1. Cell Synchronization: For cell cycle-dependent signaling, consider synchronizing your cells before ligand stimulation.2. Lysis Buffer Composition: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.3. Time Course: Perform a time-course experiment to identify the peak phosphorylation time. You may be collecting lysates at a suboptimal time point.

Quantitative Data Summary

The following tables represent hypothetical data to illustrate expected outcomes and common deviations in this compound experiments.

Table 1: Hypothetical Dose-Response of this compound Agonist on Cell Proliferation (MTS Assay)

Agonist Conc. (nM)Expected % Proliferation (vs. Vehicle)Common Deviation: Low PotencyCommon Deviation: High Background
0100%100%120%
0.1115%102%135%
1140%110%158%
10180%125%195%
100200%140%210%
1000195% (Signal Saturation)150%205%

Table 2: Troubleshooting Western Blots for p-MAPK (Downstream of this compound)

IssuePotential CauseRecommended Action
No p-MAPK bandInactive ligand, low this compound expression, wrong time pointConfirm ligand activity, check this compound expression, perform time-course
Weak p-MAPK bandInsufficient lysis, old inhibitors, low antibody concentrationUse fresh lysis buffer with inhibitors, optimize antibody dilution
High backgroundInsufficient blocking, high antibody concentration, inadequate washingIncrease blocking time, use 5% BSA, increase wash duration/volume

Experimental Protocols

Protocol 1: this compound-Mediated Cell Proliferation (MTS Assay)
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Ligand Preparation: Prepare a serial dilution of the this compound agonist in serum-free media.

  • Cell Treatment: Replace the media in the 96-well plate with the prepared ligand dilutions and control media. Incubate for 48 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Read the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of proliferation.

Protocol 2: Western Blot for p-MAPK Downstream of this compound
  • Cell Culture and Treatment: Plate 1x10^6 cells in a 6-well plate. After 24 hours, serum starve for 6 hours, then treat with 10 nM this compound agonist for 0, 5, 15, and 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies for p-MAPK (1:1000) and total MAPK (1:1000) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Visualizations

This compound Signaling Pathway

CD2665_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound Receptor Adaptor Adaptor Protein (e.g., GRB2) This compound->Adaptor Recruitment Ligand This compound Ligand Ligand->this compound Activation RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK TF Transcription Factors (e.g., c-Fos, c-Jun) MAPK->TF Phosphorylation Proliferation Cell Proliferation TF->Proliferation Gene Expression Troubleshooting_Workflow Start Inconsistent Experimental Outcome CheckReagents Check Reagent Lots & Integrity (Ligand, Antibodies, Media) Start->CheckReagents CheckCells Verify Cell Line Authenticity & Passage Number CheckReagents->CheckCells Reagents OK Inconsistent Still Inconsistent CheckReagents->Inconsistent Issue Found OptimizeProtocol Optimize Protocol Parameters (Incubation Times, Concentrations) CheckCells->OptimizeProtocol Cells OK CheckCells->Inconsistent Issue Found DataAnalysis Review Data Analysis (Normalization, Statistics) OptimizeProtocol->DataAnalysis Protocol OK OptimizeProtocol->Inconsistent Issue Found Consistent Consistent Results DataAnalysis->Consistent Analysis OK DataAnalysis->Inconsistent Issue Found Consult Consult Technical Support Inconsistent->Consult

Technical Support Center: Best Practices for Long-Term Storage of CD2665 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term storage and handling of CD2665 solutions. Adherence to these best practices is critical for maintaining the stability, activity, and reliability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.

Q2: At what temperature should I store my solid this compound compound?

A2: It is recommended to store solid this compound at +4°C for short-term storage. For long-term storage, refer to the manufacturer's certificate of analysis, though colder temperatures (e.g., -20°C) are generally advisable for most bioactive small molecules.

Q3: How should I store my this compound stock solution for long-term use?

A3: For long-term storage, it is best practice to aliquot the this compound stock solution into single-use volumes in tightly sealed vials and store them at -20°C or, for extended periods, at -80°C. One study specifically mentions storing this compound stock solutions in DMSO at -30°C under an inert gas like argon.[1]

Q4: Can I subject my this compound solution to repeated freeze-thaw cycles?

A4: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and introduce variability into your experiments. Preparing single-use aliquots is the best way to prevent this.

Q5: For how long can I expect my this compound solution to be stable when stored correctly?

A5: While specific long-term stability data for this compound is not widely published, data for analogous compounds can provide guidance. For example, another selective RARγ antagonist, LY2955303, can be stored at -80°C for up to 2 years and at -20°C for up to 1 year.[2] It is reasonable to expect a similar stability profile for this compound when stored under these conditions.

Q6: Is this compound sensitive to light?

A6: this compound belongs to the retinoid class of compounds, which are known to be sensitive to light. It is recommended to protect this compound solutions from light by using amber vials or by wrapping clear vials in foil.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation observed in the vial after thawing. The solubility of this compound may have been exceeded, or the solvent may have partially evaporated.Gently warm the solution to 37°C and vortex to redissolve the precipitate. Ensure vials are tightly sealed to prevent solvent evaporation. Consider preparing a more dilute stock solution if the problem persists.
Inconsistent or reduced activity in experiments. The this compound may have degraded due to improper storage or handling.Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. If the stock solution is old, consider preparing a fresh stock from solid compound. Verify the activity of the new stock solution in a control experiment.
Unexpected cellular toxicity or off-target effects. Degradation products of this compound may be present and causing these effects.Discard the old stock solution and prepare a fresh one. Ensure that the DMSO used is of high purity and anhydrous, as contaminants can contribute to degradation.
Difficulty dissolving solid this compound. The compound may require assistance to fully dissolve.Sonication or gentle warming (to no more than 37°C) can aid in dissolving the compound in DMSO.

Data Presentation: Recommended Storage Conditions

Storage Type Temperature Duration Solvent Key Considerations
Solid Compound (Short-term) +4°CMonthsN/AKeep tightly sealed and protected from light.
Stock Solution (Long-term) -20°CUp to 1 year (inferred)DMSOAliquot into single-use vials; avoid freeze-thaw cycles. Protect from light.
Stock Solution (Extended Long-term) -80°CUp to 2 years (inferred)DMSOAliquot into single-use vials; avoid freeze-thaw cycles. Protect from light. Consider storing under an inert gas (e.g., argon).
Working Dilutions 2-8°CSame day use recommendedAqueous buffer/mediaPrepare fresh for each experiment from a thawed stock aliquot.

Experimental Protocols

Protocol for Preparing Aliquots of this compound for Long-Term Storage

  • Materials:

    • Solid this compound

    • Anhydrous, high-purity DMSO

    • Sterile, amber or clear microcentrifuge tubes

    • Pipettes and sterile tips

    • Vortex mixer

    • Optional: Inert gas (e.g., argon)

  • Procedure:

    • Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial of solid this compound.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) or sonication may be used to aid dissolution.

    • Once fully dissolved, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

    • (Optional) If storing for an extended period at -80°C, gently flush the headspace of each aliquot vial with an inert gas like argon before sealing.

    • Label each aliquot clearly with the compound name, concentration, and date of preparation.

    • Immediately place the aliquots in the freezer at -20°C or -80°C for long-term storage.

Visualizations

G cluster_storage This compound Solution Long-Term Storage Workflow A Prepare Stock Solution in DMSO B Aliquot into Single-Use Vials A->B C Store at -20°C or -80°C B->C D Protect from Light C->D E Avoid Repeated Freeze-Thaw Cycles C->E

Caption: Recommended workflow for preparing and storing this compound solutions.

G rect_node rect_node start Inconsistent Experimental Results? q1 Is the stock solution old or subjected to freeze-thaw cycles? start->q1 a1_yes Prepare fresh stock solution from solid compound. q1->a1_yes Yes q2 Was the working solution prepared fresh? q1->q2 No end If issues persist, consider other experimental variables. a1_yes->end a2_no Prepare fresh working solution from a new stock aliquot. q2->a2_no No q3 Is precipitation visible in the stock solution? q2->q3 Yes a2_no->end a3_yes Warm to 37°C and vortex. Consider using a lower concentration. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting guide for inconsistent results with this compound.

References

Validation & Comparative

Validating the Antagonist Activity of CD2665 In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, rigorous in vitro validation is a critical step in characterizing novel compounds. This guide provides a comparative analysis of CD2665, a selective Retinoic Acid Receptor (RAR) β/γ antagonist, against other RAR modulators. We present key performance data from essential in vitro assays, detailed experimental protocols, and visual diagrams of the underlying signaling pathway and experimental workflows to support your research.

Comparative Analysis of RAR Antagonist Activity

The antagonist activity of this compound was evaluated against other known RAR antagonists with varying selectivity profiles. The data, summarized below, is derived from competitive binding assays and functional transactivation assays, providing insights into the potency and selectivity of these compounds.

CompoundTarget SelectivityAssay TypeParameterValue (nM)
This compound RARβ/γ Antagonist Competitive Binding Kd (RARβ) 306 [1][2][3][4]
Competitive Binding Kd (RARγ) 110 [1][2][3][4]
AGN 193109Pan-RAR AntagonistCompetitive BindingKd (RARα)2
Competitive BindingKd (RARβ)2
Competitive BindingKd (RARγ)3
ER 50891RARα AntagonistTransactivation AssayIC50 (RARα)31.2
AGN194431RARβ/γ AntagonistColony Formation AssayInhibition at ~100 nMCommensurate with Kd of 70 nM at RARγ[5]

Key In Vitro Experimental Protocols

To validate the antagonist activity of this compound, a series of well-established in vitro assays are recommended. These include competitive binding assays to determine binding affinity, reporter gene assays to assess functional antagonism, and cell-based assays to measure downstream cellular effects like apoptosis.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kd) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

  • HEK293 cells transiently transfected with human RARα, RARβ, or RARγ expression vectors.

  • [3H]-all-trans retinoic acid (ATRA) as the radioligand.

  • This compound and other test compounds.

  • Binding buffer (e.g., Tris-HCl, MgCl2, EDTA).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare nuclear extracts from the transfected HEK293 cells.

  • In a 96-well plate, add a fixed concentration of [3H]-ATRA to each well.

  • Add increasing concentrations of the unlabeled competitor (this compound or other antagonists).

  • Initiate the binding reaction by adding the nuclear extracts containing the target RAR subtype.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound from free radioligand using a filter-based method.

  • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Calculate the IC50 value, which is the concentration of the competitor that displaces 50% of the radiolabeled ligand.

  • Determine the Kd value for the test compound using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This assay measures the ability of an antagonist to inhibit the transcriptional activation of a reporter gene induced by an RAR agonist.

Materials:

  • HeLa or other suitable cell line.

  • Expression vectors for the desired RAR isoform (α, β, or γ).

  • A reporter plasmid containing a retinoic acid response element (RARE) driving the expression of a luciferase gene.

  • A control plasmid expressing Renilla luciferase for normalization.

  • Transfection reagent.

  • RAR agonist (e.g., all-trans retinoic acid - ATRA).

  • This compound and other test compounds.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Co-transfect the cells with the RAR expression vector, the RARE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.

  • After transfection, plate the cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the cells with increasing concentrations of the antagonist (this compound).

  • Add a fixed concentration of the RAR agonist (ATRA) to induce luciferase expression.

  • Incubate the cells for a sufficient period to allow for gene expression.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Plot the normalized luciferase activity against the antagonist concentration to determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/7-AAD Staining)

This assay quantifies the induction of apoptosis by measuring the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.

Materials:

  • A cell line known to undergo apoptosis in response to RAR signaling (e.g., neuroblastoma or prostate cancer cell lines).

  • RAR agonist (e.g., a RARγ-selective agonist like CD437).

  • This compound.

  • Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) staining kit.

  • Binding buffer.

  • Flow cytometer.

Procedure:

  • Culture the cells and treat them with the RAR agonist in the presence or absence of this compound for a specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and 7-AAD to the cell suspension.[6][7][8]

  • Incubate the cells in the dark at room temperature.[6][7][8]

  • Analyze the stained cells by flow cytometry.[6][7][8]

  • Quantify the percentage of cells in different populations: viable (Annexin V- / 7-AAD-), early apoptotic (Annexin V+ / 7-AAD-), late apoptotic/necrotic (Annexin V+ / 7-AAD+), and necrotic (Annexin V- / 7-AAD+).

Visualizing the Molecular and Experimental Frameworks

To further clarify the context of this compound's activity, the following diagrams illustrate the RAR signaling pathway and a typical experimental workflow for antagonist validation.

RAR_Signaling_Pathway cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ATRA_out All-trans Retinoic Acid (ATRA) ATRA_in ATRA ATRA_out->ATRA_in Diffusion CRABP CRABP ATRA_in->CRABP Binds RAR_RXR RAR/RXR Heterodimer ATRA_in->RAR_RXR Binds & Activates RAR RAR CRABP->RAR Translocates RAR->RAR_RXR RXR RXR RXR->RAR_RXR CoR Co-repressors RAR_RXR->CoR Recruits CoA Co-activators RAR_RXR->CoA Recruits RARE Retinoic Acid Response Element (RARE) CoR->RARE Binds CoA->RARE Binds Gene_Repression Gene Repression RARE->Gene_Repression Gene_Activation Gene Activation RARE->Gene_Activation This compound This compound (Antagonist) This compound->RAR_RXR Binds & Blocks ATRA Binding

Caption: RAR Signaling Pathway and Antagonist Action.

Experimental_Workflow cluster_Planning Phase 1: Assay Setup cluster_Execution Phase 2: Experimentation cluster_Analysis Phase 3: Data Analysis & Interpretation Select_Assays Select In Vitro Assays (Binding, Reporter, Apoptosis) Prepare_Reagents Prepare Reagents & Cell Lines Select_Assays->Prepare_Reagents Binding_Assay Competitive Binding Assay (Determine Kd) Prepare_Reagents->Binding_Assay Reporter_Assay Luciferase Reporter Assay (Determine IC50) Prepare_Reagents->Reporter_Assay Apoptosis_Assay Apoptosis Assay (Quantify Cell Death) Prepare_Reagents->Apoptosis_Assay Data_Collection Collect Raw Data (Counts, Luminescence, Cell Populations) Binding_Assay->Data_Collection Reporter_Assay->Data_Collection Apoptosis_Assay->Data_Collection Calculate_Metrics Calculate Potency & Efficacy (Kd, IC50, % Apoptosis) Data_Collection->Calculate_Metrics Compare_Compounds Compare this compound to Alternatives Calculate_Metrics->Compare_Compounds Conclusion Draw Conclusions on Antagonist Activity Compare_Compounds->Conclusion

Caption: In Vitro Validation Workflow for RAR Antagonists.

References

A Comparative Guide to CD2665 and Other Retinoic Acid Receptor (RAR) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of CD2665 and other prominent Retinoic Acid Receptor (RAR) antagonists. The information presented is curated from experimental data to assist researchers in selecting the appropriate antagonist for their specific needs.

Introduction to RAR Antagonists

Retinoic acid receptors (RARs) are nuclear receptors that play a crucial role in regulating gene transcription involved in cellular proliferation, differentiation, and apoptosis. RAR antagonists are molecules that bind to RARs and inhibit their activity, thereby blocking the physiological effects of retinoic acid. These compounds are invaluable tools for studying the biological functions of RAR signaling and hold therapeutic potential in various diseases, including cancer and dermatological disorders. This guide focuses on comparing the pharmacological properties of this compound, a selective RARβ/γ antagonist, with other well-characterized RAR antagonists.

Comparative Analysis of RAR Antagonist Activity

The efficacy and selectivity of RAR antagonists are primarily determined by their binding affinity (Kd or Ki) and their functional inhibition of receptor activity (IC50). The following table summarizes the available quantitative data for this compound and other commonly used RAR antagonists.

CompoundTypeRARαRARβRARγReference(s)
This compound Selective RARβ/γ Antagonist>1000 nM (Kd)306 nM (Kd)110 nM (Kd)[1][2]
AGN193109 Pan-RAR Antagonist2 nM (Kd)2 nM (Kd)3 nM (Kd)[3][4][5]
BMS493 Pan-RAR Inverse Agonist---[6][7]
Ro 41-5253 Selective RARα Antagonist60 nM (IC50)2400 nM (IC50)3300 nM (IC50)[8]
LE135 Selective RARβ Antagonist1400 nM (Ki)220 nM (Ki)>10000 nM (Ki)
BMS189453 Pan-RAR Antagonist200 nM (IC50)200 nM (IC50)200 nM (IC50)[9]
MM11253 Selective RARγ Antagonist1000 nM (ED50)>1000 nM (ED50)44 nM (ED50)[10]
ER50891 Selective RARα Antagonist---[8]

Note: Kd (dissociation constant) and Ki (inhibition constant) values represent binding affinity, with lower values indicating stronger binding. IC50 (half-maximal inhibitory concentration) and ED50 (half-maximal effective dose) values represent the functional potency of the antagonist, with lower values indicating greater potency. The specific assay conditions can influence these values.

Mechanism of Action: RAR Agonists vs. Antagonists

The differential effects of RAR agonists and antagonists on gene transcription are rooted in the conformational changes they induce in the RAR protein upon binding.

RAR_Signaling RAR Signaling: Agonist vs. Antagonist Action cluster_agonist Agonist Activation cluster_antagonist Antagonist Inhibition Agonist RAR Agonist (e.g., all-trans Retinoic Acid) RAR_RXR_A RAR/RXR Heterodimer Agonist->RAR_RXR_A Binds to Ligand Binding Pocket RARE_A Retinoic Acid Response Element (RARE) RAR_RXR_A->RARE_A Binds to DNA Coactivators Coactivators (e.g., SRC, CBP/p300) RAR_RXR_A->Coactivators Recruits Transcription_A Target Gene Transcription Coactivators->Transcription_A Initiates Antagonist RAR Antagonist (e.g., this compound) RAR_RXR_B RAR/RXR Heterodimer Antagonist->RAR_RXR_B Binds to Ligand Binding Pocket RARE_B Retinoic Acid Response Element (RARE) RAR_RXR_B->RARE_B Binds to DNA Corepressors Corepressors (e.g., NCoR, SMRT) RAR_RXR_B->Corepressors Stabilizes Binding No_Transcription Transcription Blocked Corepressors->No_Transcription Prevents Experimental_Workflow Workflow for Comparing RAR Antagonists cluster_workflow Start Select RAR Antagonists (e.g., this compound, AGN193109, BMS493) Binding_Assay Competitive Binding Assay (Determine Ki for RARα, β, γ) Start->Binding_Assay Transactivation_Assay Transactivation Assay (Determine IC50 for RARα, β, γ) Start->Transactivation_Assay Selectivity_Analysis Analyze Subtype Selectivity (Compare Ki and IC50 values across subtypes) Binding_Assay->Selectivity_Analysis Transactivation_Assay->Selectivity_Analysis Downstream_Assays Downstream Functional Assays (e.g., Cell Proliferation, Apoptosis, Gene Expression) Selectivity_Analysis->Downstream_Assays Data_Comparison Comparative Data Analysis (Tabulate and visualize results) Selectivity_Analysis->Data_Comparison Downstream_Assays->Data_Comparison Conclusion Draw Conclusions on Potency, Selectivity, and Functional Effects Data_Comparison->Conclusion

References

Unveiling the Selectivity of CD2665 for Retinoic Acid Receptors β and γ

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a molecular probe is paramount. This guide provides a comparative analysis of CD2665, a known Retinoic Acid Receptor (RAR) antagonist, focusing on its selectivity for the β and γ isoforms. We present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to offer a comprehensive resource for your research.

This compound is characterized as a selective antagonist for Retinoic Acid Receptor-β (RARβ) and RARγ.[1][2][3] This selectivity is crucial for dissecting the specific roles of these receptor subtypes in various biological processes and for the development of targeted therapeutics.

Comparative Analysis of RAR Ligand Selectivity

To contextualize the selectivity of this compound, the following table summarizes its binding affinities (Kd) and/or potency (AC50/EC50) in comparison to other well-characterized RAR modulators. The data clearly illustrates the preferential binding of this compound to RARβ and RARγ over RARα.

Compound NameTypeRARαRARβRARγ
This compound Antagonist >1000 nM (Kd) [2]306 nM (Kd) [1][2][3]110 nM (Kd) [1][2][3]
Adapalene (CD271)Agonist1100 nM (Kd)[4], 22 nM (AC50)[5]34 nM (Kd)[4], 2.3 nM (AC50)[5]130 nM (Kd)[4], 9.3 nM (AC50)[5]
CD1530Agonist2750 nM (Kd)[1]1500 nM (Kd)[1]150 nM (Kd)[1][6]
AM580 (CD336)AgonistSelective Agonist[2]--
CD2019AgonistLess effective in growth inhibition than ATRA[7]Selective Agonist[7]-
CD437Agonist-Binds to and activates[8]Binds to and activates[8]
CD2325Agonist--Potent and selective agonist[7]
BMS493Inverse AgonistPan-RAR Inverse Agonist[9][10]Pan-RAR Inverse Agonist[9][10]Pan-RAR Inverse Agonist[9][10]

Experimental Protocols for Determining RAR Selectivity

The determination of a compound's selectivity for different RAR subtypes relies on robust and validated experimental assays. The two primary methods employed are radioligand binding assays and reporter gene (transactivation) assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor subtype.

Principle: This competitive binding assay quantifies the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, from which the binding affinity (Ki or Kd) can be calculated.

Methodology:

  • Receptor Preparation: Nuclear extracts are prepared from cells (e.g., COS-7 cells) that have been transiently transfected with expression vectors for the individual human RAR subtypes (RARα, RARβ, or RARγ).[11]

  • Incubation: A constant concentration of a radiolabeled RAR ligand (e.g., [³H]-all-trans-retinoic acid or a synthetic pan-agonist) is incubated with the nuclear extracts containing the specific RAR subtype.

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture.

  • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is often achieved by filtration through glass fiber filters, which retain the larger receptor-ligand complexes.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve.

Reporter Gene (Transactivation) Assay

This cell-based assay measures the functional consequence of a compound binding to an RAR, i.e., its ability to either activate (agonist) or block (antagonist) gene transcription.

Principle: This assay utilizes a host cell line that is co-transfected with two plasmids: an expression vector for a specific RAR subtype and a reporter plasmid. The reporter plasmid contains a promoter with RAR response elements (RAREs) upstream of a reporter gene (e.g., luciferase or β-galactosidase). Binding of an agonist to the RAR activates transcription of the reporter gene, leading to a measurable signal. An antagonist will block this activation.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HeLa or HEK 293T) is cultured and then co-transfected with an expression plasmid for the desired RAR subtype (RARα, RARβ, or RARγ) and a reporter plasmid containing a RARE-driven reporter gene.[11][12][13]

  • Compound Treatment: The transfected cells are then treated with the test compound at various concentrations. To test for antagonist activity, cells are co-treated with a known RAR agonist and the test compound.

  • Cell Lysis and Reporter Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase activity measured by a luminometer) is quantified.[14]

  • Data Analysis: For agonists, the data are plotted as reporter activity versus compound concentration to determine the EC50 (effective concentration for 50% of maximal activation). For antagonists, the ability of the compound to inhibit the agonist-induced reporter activity is measured to determine the IC50 (inhibitory concentration for 50% of maximal inhibition).

Visualizing the Molecular Mechanisms and Experimental Processes

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the RAR signaling pathway and the experimental workflow for assessing selectivity.

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Retinoid (e.g., all-trans RA) CRABP CRABP Ligand->CRABP Binds Ligand_CRABP Ligand-CRABP Complex CRABP->Ligand_CRABP RAR RAR Ligand_CRABP->RAR Ligand Release & Nuclear Import Heterodimer RAR-RXR Heterodimer Ligand_CRABP->Heterodimer Ligand Binding RAR->Heterodimer RXR RXR RXR->Heterodimer CoR Co-repressors Heterodimer->CoR Recruits (No Ligand) CoA Co-activators Heterodimer->CoA Recruits (Ligand Bound) RARE RARE Heterodimer->RARE Binds to DNA CoR->RARE Represses Transcription Transcription Target Gene Transcription CoA->Transcription Activates

Caption: Retinoic Acid Receptor (RAR) signaling pathway.

RAR_Selectivity_Workflow cluster_binding Radioligand Binding Assay cluster_transactivation Transactivation (Reporter) Assay Prep_RAR Prepare Nuclear Extracts with RARα, RARβ, or RARγ Incubate Incubate with Radiolabeled Ligand & Test Compound Prep_RAR->Incubate Separate Separate Bound from Unbound Ligand Incubate->Separate Quantify_Bind Quantify Radioactivity Separate->Quantify_Bind Analyze_Bind Determine Kd/Ki Quantify_Bind->Analyze_Bind Transfect Co-transfect Cells with RAR Plasmid & Reporter Plasmid Treat Treat Cells with Test Compound (and Agonist) Transfect->Treat Lyse Lyse Cells & Measure Reporter Activity Treat->Lyse Analyze_Trans Determine EC50/IC50 Lyse->Analyze_Trans

Caption: Experimental workflow for RAR selectivity validation.

References

A Comparative Analysis of CD2665 and Pan-RAR Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of retinoid X receptor (RXR) and retinoic acid receptor (RAR) research, antagonists play a pivotal role in dissecting signaling pathways and exploring therapeutic interventions. This guide provides a comparative analysis of CD2665, a selective RARβ/γ antagonist, and pan-RAR antagonists, which inhibit all three RAR subtypes (α, β, and γ). This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison

The following tables summarize the binding affinities of this compound and representative pan-RAR antagonists. It is important to note that the data presented are compiled from various sources and were not obtained from a single head-to-head comparative study. Therefore, direct comparisons should be made with caution, considering potential variations in experimental conditions.

Table 1: Binding Affinity (Kd) of this compound for RAR Subtypes

CompoundRARα (nM)RARβ (nM)RARγ (nM)Selectivity
This compound>1000306110RARβ/γ selective

Table 2: Binding Affinity (Kd) of Pan-RAR Antagonists for RAR Subtypes

CompoundRARα (nM)RARβ (nM)RARγ (nM)Type
AGN 1931092[1][2][3]2[1][2][3]3[1][2][3]Pan-Antagonist
BMS-493Not specifiedNot specifiedNot specifiedPan-Inverse Agonist[4][5]

Mechanism of Action: RAR Signaling Pathway

Retinoic acid receptors are ligand-activated transcription factors that, upon binding to retinoic acid, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to retinoic acid response elements (RAREs) on DNA, initiating the transcription of target genes. RAR antagonists block this signaling cascade by competitively binding to the RARs, thereby preventing the recruitment of coactivators necessary for gene transcription.

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoic Acid (RA) Retinoic Acid (RA) CRABP Cellular Retinoic Acid Binding Protein (CRABP) Retinoic Acid (RA)->CRABP Enters Cell RAR RAR CRABP->RAR Translocates to Nucleus CRABP->RAR RA Binding RXR RXR RAR->RXR Heterodimerizes with CoRepressor Co-Repressor Complex RAR->CoRepressor Recruits (in absence of RA) CoActivator Co-Activator Complex RAR->CoActivator Recruits (in presence of RA) RARE RARE (DNA) RXR->RARE Binds to RXR->CoRepressor Recruits (in absence of RA) RXR->CoActivator Recruits (in presence of RA) TargetGene Target Gene Transcription RARE->TargetGene CoRepressor->RARE Inhibits Transcription CoActivator->RARE Activates Transcription Antagonist RAR Antagonist (e.g., this compound, Pan-RAR Antagonist) Antagonist->RAR Competitively Binds Antagonist->CoActivator Blocks Recruitment

Figure 1. Simplified RAR signaling pathway and the mechanism of antagonist action.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key assays used to characterize RAR antagonists.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the dissociation constant (Kd) or inhibitory concentration (IC50) of this compound and pan-RAR antagonists for RARα, RARβ, and RARγ.

Materials:

  • Purified recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs).

  • Radioligand: [³H]-all-trans retinoic acid (ATRA).

  • Test compounds: this compound, pan-RAR antagonists (e.g., AGN 193109).

  • Assay buffer: Tris-HCl buffer with additives.

  • 96-well filter plates.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, incubate a fixed concentration of the RAR-LBD with a fixed concentration of [³H]-ATRA and varying concentrations of the test compound.

  • Allow the binding reaction to reach equilibrium.

  • Separate bound from free radioligand by vacuum filtration through the filter plates.

  • Wash the filters to remove unbound radioligand.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[6][7][8]

Binding_Assay_Workflow start Start prepare_reagents Prepare Serial Dilutions of Test Compounds and Reagents start->prepare_reagents incubation Incubate RAR-LBD, [³H]-ATRA, and Test Compound prepare_reagents->incubation filtration Separate Bound and Free Ligand via Vacuum Filtration incubation->filtration washing Wash Filters to Remove Unbound Radioligand filtration->washing scintillation Add Scintillation Fluid and Measure Radioactivity washing->scintillation analysis Data Analysis: Calculate IC50 and Ki scintillation->analysis end End analysis->end

References

A Comparative Analysis of the RARβ/γ Antagonist CD2665 and RARγ-Selective Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the synthetic retinoid CD2665, a selective Retinoic Acid Receptor (RAR) β and γ antagonist, with prominent RARγ-selective agonists such as Palovarotene, CD1530, and CD437. This document aims to offer an objective overview of their biochemical properties and cellular effects, supported by experimental data and detailed methodologies to aid in research and development.

Introduction

Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in regulating gene expression involved in cell growth, differentiation, and apoptosis. The three main isotypes, RARα, RARβ, and RARγ, are targets for therapeutic intervention in various diseases, including cancer and skin disorders. While RARγ-selective agonists are designed to activate this receptor and mimic the effects of its natural ligand, all-trans retinoic acid (ATRA), antagonists like this compound are developed to block this activity. Understanding the distinct mechanisms and functional outcomes of these opposing classes of molecules is critical for their application in research and drug development.

Biochemical and Cellular Activity: A Quantitative Comparison

The following tables summarize the key quantitative data for this compound and selected RARγ-selective agonists, focusing on their binding affinities and functional cellular effects.

Table 1: Binding Affinity for Retinoic Acid Receptors

CompoundReceptor IsoformBinding Affinity (Kd, nM)Citation(s)
This compound (Antagonist) RARα> 1000[1][2]
RARβ306[1][2]
RARγ110[1][2]
CD1530 (Agonist) RARα2750[3]
RARβ1500[3]
RARγ150[3]
Palovarotene (Agonist) RARγHigh Affinity (10-fold > RARα/β)[4]
CD437 (Agonist) RARγSelective Agonist[3]

Table 2: Functional Cellular Assays

CompoundAssay TypeCell LineEffectMeasurementCitation(s)
This compound Growth InhibitionLAN-5 NeuroblastomaLess effective than ATRA-[3]
Antagonist ActivityHEK293Inhibition of ATRA-induced reporter gene expressionIC50 available from antagonist dose-response curves[4][5]
CD437 Apoptosis InductionLAN-5 Neuroblastoma57.7% apoptotic cells after 72hFlow Cytometry[3]
CD2325 (RARγ Agonist) Apoptosis InductionLAN-5 Neuroblastoma25.9% apoptotic cells after 72hFlow Cytometry[3]
ATRA (Pan-Agonist) Growth InhibitionLAN-5 NeuroblastomaEffective-[3]

Signaling Pathways and Experimental Overviews

The following diagrams, generated using Graphviz, illustrate the opposing signaling pathways of RARγ agonists and antagonists, and a typical experimental workflow for their comparative analysis.

cluster_agonist RARγ-Selective Agonist Pathway cluster_antagonist This compound (RARβ/γ Antagonist) Pathway RARγ Agonist RARγ Agonist RARγ/RXR Heterodimer RARγ/RXR Heterodimer RARγ Agonist->RARγ/RXR Heterodimer Binds and Activates RARE RARE RARγ/RXR Heterodimer->RARE Binds to RARγ/RXR Heterodimer->RARE Binds to Coactivator Recruitment Coactivator Recruitment RARE->Coactivator Recruitment Promotes Corepressor Retention Corepressor Retention RARE->Corepressor Retention Maintains Gene Transcription (Activation) Gene Transcription (Activation) Coactivator Recruitment->Gene Transcription (Activation) Leads to Biological Effects (e.g., Differentiation, Apoptosis) Biological Effects (e.g., Differentiation, Apoptosis) Gene Transcription (Activation)->Biological Effects (e.g., Differentiation, Apoptosis) Results in This compound This compound This compound->RARγ/RXR Heterodimer Binds and Blocks Activation Gene Transcription (Repression) Gene Transcription (Repression) Corepressor Retention->Gene Transcription (Repression) Leads to Inhibition of Biological Effects Inhibition of Biological Effects Gene Transcription (Repression)->Inhibition of Biological Effects Results in

Caption: Opposing effects of RARγ agonists and this compound on gene transcription.

cluster_assays Comparative Assays Start Start Cell Culture Select and Culture Appropriate Cell Line (e.g., HEK293, LAN-5) Start->Cell Culture Compound Treatment Treat cells with varying concentrations of: - RARγ Agonist (e.g., Palovarotene) - this compound - Agonist + this compound (for antagonist assay) - Vehicle Control Cell Culture->Compound Treatment Incubation Incubate for a defined period (e.g., 24-72 hours) Compound Treatment->Incubation Binding Assay Ligand Binding Assay (Determine Kd/Ki) Incubation->Binding Assay Reporter Assay Luciferase Reporter Assay (Measure Transcriptional Activity) Incubation->Reporter Assay Proliferation Assay Cell Proliferation Assay (e.g., MTT, EdU) Incubation->Proliferation Assay Apoptosis Assay Apoptosis Assay (e.g., Annexin V Staining) Incubation->Apoptosis Assay Data Analysis Analyze and Compare: - Binding Affinities - EC50/IC50 values - Cellular Effects Binding Assay->Data Analysis Reporter Assay->Data Analysis Proliferation Assay->Data Analysis Apoptosis Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Experimental workflow for comparing this compound and RARγ-selective agonists.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Ligand Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Kd or Ki) of test compounds for RARs.

Materials:

  • HEK293T cells transiently transfected with human RARγ expression vector.

  • Cell lysis buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors).

  • Radiolabeled ligand (e.g., [3H]-all-trans retinoic acid).

  • Test compounds (this compound and RARγ-selective agonists).

  • Scintillation fluid and counter.

Procedure:

  • Cell Lysate Preparation: Harvest transfected HEK293T cells and prepare a cell lysate.

  • Binding Reaction: In a 96-well plate, incubate the cell lysate with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate at 4°C for 2-4 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a filter-based method (e.g., glass fiber filters).

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the IC50 of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

Objective: To measure the transcriptional activity of RARγ in response to agonists and antagonists.

Materials:

  • HEK293 cells stably expressing human RARγ and a luciferase reporter gene under the control of a retinoic acid response element (RARE).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (this compound and RARγ-selective agonists).

  • ATRA as a reference agonist.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the reporter cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with varying concentrations of the RARγ agonist.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound for 30 minutes, followed by the addition of a fixed concentration of ATRA (typically at its EC50).

  • Incubation: Incubate the cells for 16-24 hours at 37°C.

  • Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of the compounds on cell viability and proliferation.

Materials:

  • Target cell line (e.g., LAN-5 neuroblastoma cells).

  • Cell culture medium.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds.

  • Incubation: Incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To detect and quantify apoptosis induced by the test compounds.

Materials:

  • Target cell line.

  • Cell culture medium.

  • Test compounds.

  • Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • Binding buffer.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This guide provides a comparative overview of the RARβ/γ antagonist this compound and RARγ-selective agonists. The presented data highlights the opposing mechanisms of action and cellular effects of these compounds. While RARγ agonists activate the receptor to induce downstream effects like differentiation and apoptosis, this compound effectively blocks this activation. The choice between an agonist and an antagonist will depend on the specific research question and the desired therapeutic outcome. The detailed experimental protocols provided herein serve as a foundation for researchers to further investigate and characterize these and other RAR modulators.

References

Unveiling the Growth Inhibitory Potential of CD2665: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the growth inhibitory effects of CD2665, a selective retinoic acid receptor (RAR) β/γ antagonist, with other RAR modulators. The information is targeted towards researchers, scientists, and drug development professionals interested in the therapeutic potential of retinoids and their antagonists. This document summarizes available experimental data, details relevant methodologies, and visualizes key signaling pathways to offer an objective assessment of this compound's performance.

Executive Summary

This compound is a well-characterized antagonist of retinoic acid receptors β (RARβ) and γ (RARγ). While RAR agonists are known to inhibit the growth of various cancer cell lines, the primary role of this compound is to counteract these effects. Limited evidence suggests that this compound on its own has minimal direct growth inhibitory activity and is significantly less potent in this regard compared to pan-RAR agonists like all-trans retinoic acid (ATRA). However, its ability to modulate specific signaling pathways, such as the Bone Morphogenetic Protein (BMP) pathway, highlights its potential as a tool for studying retinoid signaling and as a possible combination therapy agent.

Comparative Analysis of Growth Inhibitory Effects

Data on the direct growth inhibitory effects of this compound is sparse, as it is primarily characterized as an antagonist. The available comparative data is presented below.

CompoundTargetCell LineGrowth Inhibition ComparisonReference
This compound RARβ/γ AntagonistLAN-5 (Neuroblastoma)Less effective than ATRA[1]
All-trans Retinoic Acid (ATRA) Pan-RAR AgonistLAN-5 (Neuroblastoma)More effective than this compound[1]
CD437 (Tazarotene) RARγ AgonistLAN-5 (Neuroblastoma)Similar or more pronounced effect than ATRA[1]
CD2325 RARγ AgonistLAN-5 (Neuroblastoma)Similar or more pronounced effect than ATRA[1]
CD336 RARα AgonistLAN-5 (Neuroblastoma)Less effective than ATRA[1]
CD2019 RARβ AgonistLAN-5 (Neuroblastoma)Less effective than ATRA[1]

Experimental Protocols

The following are generalized protocols for assays commonly used to determine the growth inhibitory effects of compounds like this compound.

Cell Viability and Growth Inhibition Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, ATRA) in a complete culture medium. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Apoptosis Analysis by Flow Cytometry

This method is used to quantify the percentage of cells undergoing apoptosis (programmed cell death).

Protocol:

  • Cell Treatment: Culture cells with the test compound at various concentrations and for different time points.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Staining: Stain the cells with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Signaling Pathways and Mechanisms of Action

This compound, as an RARβ/γ antagonist, primarily functions by blocking the transcriptional regulation mediated by these receptors. RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes to regulate their expression. By antagonizing RARβ and RARγ, this compound can inhibit the effects of RAR agonists on cell differentiation, proliferation, and apoptosis.

Interestingly, studies have shown that antagonism of RARγ by this compound can lead to the enhancement of the Bone Morphogenetic Protein (BMP) signaling pathway.

BMP_Signaling_Pathway This compound Enhances BMP Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_rar_pathway RARγ Signaling (Antagonized by this compound) BMP BMP Ligand BMPR BMP Receptor (Type I & II) BMP->BMPR Binding Smad158 Smad1/5/8 BMPR->Smad158 Phosphorylation pSmad158 p-Smad1/5/8 Smad_complex p-Smad1/5/8 - Smad4 Complex pSmad158->Smad_complex Complex Formation Smad4 Smad4 Smad4->Smad_complex Transcription Target Gene Transcription Smad_complex->Transcription Translocation to Nucleus This compound This compound This compound->Smad158 Enhances Phosphorylation RARg RARγ This compound->RARg Antagonizes Inhibition Inhibition of BMP Signaling RARg->Inhibition

Caption: this compound enhances BMP signaling by antagonizing RARγ.

The diagram above illustrates how this compound, by inhibiting RARγ, can lead to an increase in the phosphorylation of Smad1/5/8, key mediators of the BMP signaling pathway. This suggests a crosstalk between the RAR and BMP signaling pathways that can be modulated by this compound.

Experimental Workflow for Validating this compound Effects

Experimental_Workflow Workflow for Validating this compound Growth Inhibitory Effects cluster_setup Experimental Setup cluster_assays Primary Assays cluster_pathway Mechanism of Action cluster_analysis Data Analysis & Conclusion Cell_Culture Cancer Cell Line Culture Growth_Assay Cell Growth/ Viability Assay (e.g., MTT) Cell_Culture->Growth_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cell_Culture->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Assay Western_Blot Western Blot for Signaling Proteins (e.g., p-Smad, Bcl-2, Cyclins) Cell_Culture->Western_Blot Compound_Prep Prepare this compound & Control Compounds Compound_Prep->Growth_Assay Compound_Prep->Apoptosis_Assay Compound_Prep->Cell_Cycle_Assay Compound_Prep->Western_Blot Data_Analysis Quantitative Analysis (IC50, % Apoptosis, etc.) Growth_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Growth Inhibitory Effects Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating this compound.

This workflow outlines the key steps to comprehensively validate the growth inhibitory effects of this compound, from initial cell culture and treatment to detailed analysis of cellular and molecular responses.

Conclusion

This compound is a valuable research tool for dissecting the roles of RARβ and RARγ in various biological processes. Based on current evidence, its direct growth inhibitory effects are minimal, especially when compared to RAR agonists. Its primary activity is the potent and selective antagonism of RARβ and RARγ. The ability of this compound to modulate other signaling pathways, such as the BMP pathway, warrants further investigation and may present novel therapeutic opportunities, potentially in combination with other agents. Future studies providing quantitative data on the direct effects of this compound on a wider range of cancer cell lines are needed to fully elucidate its therapeutic potential.

References

A Comparative Analysis of CD2665 and BMS 493: Selective RAR Antagonism vs. Pan-RAR Inverse Agonism

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of retinoic acid receptor (RAR) modulators, CD2665 and BMS 493 represent two distinct pharmacological classes with significant implications for research in cellular differentiation, proliferation, and cancer therapeutics. This guide provides a detailed comparative study of these two compounds, summarizing their performance, outlining key experimental protocols, and visualizing their mechanisms of action and experimental workflows.

Introduction to this compound and BMS 493

This compound is a synthetic retinoid characterized as a selective antagonist of Retinoic Acid Receptor beta (RARβ) and Retinoic Acid Receptor gamma (RARγ). Its selectivity allows for the targeted investigation of the roles of these specific RAR isotypes.

BMS 493, in contrast, is a pan-RAR inverse agonist. This means it binds to all three RAR isotypes (α, β, and γ) and, unlike a neutral antagonist, it reduces the basal level of receptor activity. This property makes it a potent inhibitor of RAR signaling.

Comparative Data

The following tables summarize the key quantitative data for this compound and BMS 493, providing a direct comparison of their binding affinities and functional potencies.

Table 1: Binding Affinity (Kd) of this compound for RAR Isotypes

CompoundRARαRARβRARγ
This compound>1000 nM[1]306 nM[1][2]110 nM[1][2]

Table 2: Functional Activity of BMS 493

CompoundReceptor TargetActivitypIC50
BMS 493Pan-RAR (α, β, γ)Inverse Agonist8.4 (RARα), 8.5 (RARβ)

Mechanism of Action: Antagonist vs. Inverse Agonist

The distinct mechanisms of this compound and BMS 493 are crucial for their differential effects on cellular signaling. A neutral antagonist like this compound binds to the receptor and prevents an agonist from binding, thereby blocking its activation. An inverse agonist like BMS 493 binds to the receptor and promotes an inactive conformation, leading to a decrease in the basal signaling activity of the receptor, even in the absence of an agonist. This is achieved by enhancing the interaction of the receptor with nuclear corepressors (NCoR).[3]

cluster_antagonist This compound (Antagonist) Agonist Agonist RAR_Agonist RAR_Agonist Agonist->RAR_Agonist Binds Coactivator Coactivator RAR_Agonist->Coactivator Recruits Gene_Activation Gene_Activation Coactivator->Gene_Activation Promotes This compound This compound RAR_Antagonist RAR_Antagonist This compound->RAR_Antagonist Binds & Blocks No_Activation No_Activation RAR_Antagonist->No_Activation Prevents Activation Agonist_Blocked Agonist Agonist_Blocked->RAR_Antagonist BMS493 BMS493 RAR_Inverse RAR_Inverse BMS493->RAR_Inverse Binds Corepressor Corepressor RAR_Inverse->Corepressor Stabilizes Interaction Gene_Repression Gene_Repression Corepressor->Gene_Repression Promotes

Differential Mechanisms of RAR Ligands.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare RAR modulators like this compound and BMS 493.

RAR Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki or Kd) of test compounds for specific RAR isotypes.

Protocol:

  • Receptor Preparation: Utilize nuclear extracts from cells overexpressing a specific human RAR isotype (α, β, or γ).

  • Radioligand: Use a tritiated RAR agonist, such as [³H]-all-trans-retinoic acid (ATRA), as the radioligand.

  • Incubation: Incubate the nuclear extract with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or BMS 493).

  • Separation: Separate the bound from the free radioligand using a method like charcoal-dextran precipitation or filtration.

  • Detection: Quantify the amount of bound radioligand using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value (concentration of test compound that displaces 50% of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

Objective: To measure the functional activity (antagonism or inverse agonism) of test compounds on RAR-mediated gene transcription.

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transiently transfect with an expression vector for the desired RAR isotype and a reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).

  • Compound Treatment: Treat the transfected cells with the test compound (this compound or BMS 493) alone (for inverse agonism) or in the presence of an RAR agonist like ATRA (for antagonism).

  • Cell Lysis: After a suitable incubation period (e.g., 24 hours), lyse the cells to release the luciferase enzyme.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. For antagonists, calculate the IC50 value, which is the concentration that inhibits 50% of the agonist-induced luciferase activity. For inverse agonists, determine the IC50 for the reduction of basal luciferase activity.

cluster_workflow Experimental Workflow: Luciferase Reporter Assay start Start transfect Transfect Cells with RAR and RARE-Luciferase Plasmids start->transfect treat Treat Cells with This compound or BMS 493 (± Agonist) transfect->treat lyse Lyse Cells treat->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data (IC50 Calculation) measure->analyze end End analyze->end

Workflow for a Luciferase Reporter Assay.
Cell Viability/Proliferation Assay (e.g., MTT Assay)

Objective: To assess the cytotoxic or anti-proliferative effects of the compounds on a specific cell line.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or BMS 493.

  • Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (concentration that reduces cell viability by 50%).

cluster_workflow Experimental Workflow: Cell Viability Assay (MTT) start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Compound seed->treat incubate Incubate treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Workflow for an MTT Cell Viability Assay.

In Vitro and In Vivo Applications

This compound has been utilized in studies to dissect the specific roles of RARβ and RARγ in cellular processes. For instance, it has been shown to block retinoic acid-induced apoptosis and affect cell growth and differentiation in various cell lines. In vivo studies in mice have also been conducted to investigate its effects on developmental processes.

BMS 493 has a broader range of applications due to its pan-RAR activity. It has been instrumental in studies on the directed differentiation of stem cells, such as promoting the generation of ventricular cardiomyocytes from human induced pluripotent stem cells. In vivo, it has been used to study the consequences of complete RAR signaling inhibition, for example, in the induction of congenital diaphragmatic hernia in rodent models. Furthermore, its ability to selectively induce toxicity in certain cancer cell lineages highlights its potential as a therapeutic agent.[4]

Conclusion

This compound and BMS 493 are powerful research tools that offer distinct approaches to modulating RAR signaling. The choice between these two compounds depends on the specific research question. This compound is ideal for investigating the isotype-specific functions of RARβ and RARγ, while BMS 493 is the compound of choice for achieving a comprehensive blockade of all RAR-mediated signaling. The experimental protocols outlined in this guide provide a foundation for the rigorous and comparative evaluation of these and other RAR modulators.

References

Unveiling the Mechanism of CD2665: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CD2665, a selective Retinoic Acid Receptor (RAR) β/γ antagonist, with other RAR modulators. It details the use of knockout mouse models to definitively confirm its mechanism of action and offers detailed experimental protocols for researchers seeking to replicate or build upon these findings.

This compound and the Retinoic Acid Signaling Pathway

This compound exerts its effects by selectively antagonizing the β and γ isoforms of the retinoic acid receptor (RAR).[1] RARs are nuclear hormone receptors that, upon binding to retinoic acid (RA), form heterodimers with Retinoid X Receptors (RXRs).[2][3][4] This complex then binds to Retinoic Acid Response Elements (RAREs) on DNA, regulating the transcription of target genes involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[3][4][5] By blocking the binding of endogenous retinoic acid to RARβ and RARγ, this compound inhibits the downstream signaling cascades mediated by these specific receptor isoforms.

dot

RAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinal Retinal Retinol->Retinal Retinoic_Acid Retinoic_Acid Retinal->Retinoic_Acid ALDH Retinoic_Acid_N Retinoic Acid Retinoic_Acid->Retinoic_Acid_N RAR RAR Retinoic_Acid_N->RAR RAR_RXR_Complex RAR/RXR Heterodimer RAR->RAR_RXR_Complex RXR RXR RXR->RAR_RXR_Complex RARE RARE (DNA) RAR_RXR_Complex->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription This compound This compound This compound->RAR Antagonizes RARβ/γ

Caption: Retinoic Acid Signaling Pathway and the Action of this compound.

Performance Comparison of RAR Antagonists

The following tables provide a quantitative comparison of this compound with other commercially available RAR antagonists. This data is essential for selecting the appropriate tool compound for in vitro and in vivo studies.

Compound Target(s) Kd (nM) Ki (nM) IC50 (nM)
This compound RARβ/γ RARβ: 306, RARγ: 110[1]RARβ: 306, RARγ: 110-
AGN 193109pan-RARRARα: 2, RARβ: 2, RARγ: 3[6][7][8][9]--
ER 50891RARα--31.2 (relative IC50s - RARα: 1.8, RARγ: 432, RARβ: 535)[4][5]
BMS 195614RARα-2.5[10][11][12][13]-
MM 11253RARγ--44[3][14][15]

Table 1: Binding Affinities and Potency of Selected RAR Antagonists. Kd (dissociation constant) and Ki (inhibition constant) values indicate the binding affinity of the antagonist to the receptor, with lower values signifying higher affinity. IC50 (half-maximal inhibitory concentration) represents the concentration of the antagonist required to inhibit a biological process by 50%.

Confirming the Mechanism of Action with Knockout Models

The most definitive way to validate the mechanism of action of a receptor antagonist like this compound is through the use of knockout (KO) animal models. By specifically deleting the target receptors (RARβ and/or RARγ), researchers can observe whether the effects of this compound are abolished.

dot

Knockout_Validation_Workflow cluster_hypothesis Hypothesis cluster_experimental_design Experimental Design cluster_outcome Expected Outcome cluster_conclusion Conclusion Hypothesis This compound acts by antagonizing RARβ and RARγ WT_Mouse Wild-Type (WT) Mouse Hypothesis->WT_Mouse RAR_KO_Mouse RARβ/γ Knockout (KO) Mouse Hypothesis->RAR_KO_Mouse Treatment_WT Treat with this compound WT_Mouse->Treatment_WT Treatment_KO Treat with this compound RAR_KO_Mouse->Treatment_KO Phenotype_WT Phenotypic Change (e.g., altered gene expression, physiological response) Treatment_WT->Phenotype_WT Phenotype_KO No Phenotypic Change (this compound effect is abolished) Treatment_KO->Phenotype_KO Conclusion Mechanism of Action Confirmed Phenotype_WT->Conclusion Phenotype_KO->Conclusion

Caption: Logical workflow for validating the mechanism of action of this compound using knockout models.

Experimental Protocols

Part 1: Generation of RARβ and RARγ Knockout Mice using CRISPR/Cas9

This protocol provides a general framework for generating RARβ and RARγ knockout mice. Specifics of sgRNA design and validation are critical for success.

1. sgRNA Design and Synthesis:

  • Target Selection: Identify exonic regions critical for RARβ or RARγ protein function. Early exons are often targeted to ensure a frameshift mutation leads to a non-functional protein.

  • sgRNA Design Tools: Utilize online tools (e.g., CHOPCHOP, CRISPOR) to design sgRNAs with high on-target scores and low off-target potential.[16][17] Ensure the target sequence is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for SpCas9).[16]

  • Synthesis: Synthesize the designed sgRNAs.

2. In Vitro Validation of sgRNA Efficacy:

  • Transfect a suitable mouse cell line with plasmids encoding Cas9 and the designed sgRNAs.

  • After 48-72 hours, harvest genomic DNA.

  • Perform a T7 Endonuclease I (T7E1) assay or Sanger sequencing of the target locus to confirm the cutting efficiency of the sgRNAs.[11]

3. Generation of Knockout Mice:

  • Microinjection: Prepare a microinjection mix containing Cas9 mRNA and the validated sgRNAs.

  • Inject the mix into the cytoplasm or pronucleus of fertilized mouse zygotes.

  • Transfer the injected zygotes into pseudopregnant female mice.

4. Identification and Validation of Founder Mice:

  • Genotyping: At 3-4 weeks of age, obtain tail biopsies from the resulting pups and extract genomic DNA.

  • PCR Screening: Use PCR with primers flanking the target site to screen for insertions or deletions (indels).[18][19]

  • Sequence Confirmation: Sequence the PCR products from potential founders to confirm the presence of a frameshift mutation.

  • Western Blot Analysis: For definitive confirmation of protein knockout, perform a Western blot on tissue samples from founder mice and their offspring using antibodies specific for RARβ or RARγ.[18][19] The absence of the target protein in homozygous knockout animals confirms the successful generation of the knockout line.

dot

Knockout_Generation_Workflow sgRNA_Design 1. sgRNA Design (Targeting RARβ or RARγ) In_Vitro_Validation 2. In Vitro Validation (T7E1 Assay/Sequencing) sgRNA_Design->In_Vitro_Validation Microinjection 3. Zygote Microinjection (Cas9 mRNA + sgRNA) In_Vitro_Validation->Microinjection Embryo_Transfer 4. Embryo Transfer to Pseudopregnant Female Microinjection->Embryo_Transfer Founder_Screening 5. Genotyping of Pups (PCR and Sequencing) Embryo_Transfer->Founder_Screening Knockout_Validation 6. Confirmation of Protein Loss (Western Blot) Founder_Screening->Knockout_Validation Breeding 7. Establish Homozygous Knockout Line Knockout_Validation->Breeding

Caption: Experimental workflow for the generation of RAR knockout mice using CRISPR/Cas9.

Part 2: In Vivo Validation of this compound Mechanism of Action

This protocol outlines the steps to confirm that the in vivo effects of this compound are mediated through RARβ and/or RARγ.

1. Animal Cohorts:

  • Establish cohorts of wild-type (WT), RARβ knockout (RARβ-/-), RARγ knockout (RARγ-/-), and potentially RARβ/γ double knockout (dKO) mice. Use age- and sex-matched animals for all experiments.

2. Drug Formulation and Administration:

  • Vehicle: Prepare a vehicle control solution. This compound can be dissolved in a vehicle such as 0.5% carboxymethylcellulose.

  • Dosage: Based on previous studies, a dose of 1-10 mg/kg can be used as a starting point for in vivo experiments.

  • Administration: Administer this compound and the vehicle control to the different mouse cohorts via an appropriate route, such as oral gavage or subcutaneous injection, on a daily basis for a predetermined period.

3. Phenotypic Analysis:

  • The choice of phenotypic analysis will depend on the known or hypothesized physiological roles of RARβ and RARγ. Based on the literature, RARβ and RARγ knockout mice exhibit specific phenotypes:

    • RARβ Knockout: Homozygous RARβ mutant mice are growth-deficient and display malformations of cervical vertebrae and a retrolenticular membrane.[6][10][13]

    • RARγ Knockout: RARγ knockout mice can exhibit defects in the development of various tissues.[1]

  • Experimental Endpoints:

    • Gene Expression Analysis: At the end of the treatment period, harvest relevant tissues (e.g., tissues where RARβ and RARγ are highly expressed or tissues related to a known phenotype) and perform quantitative real-time PCR (qRT-PCR) or RNA-sequencing to analyze the expression of known RA-target genes. In WT mice treated with this compound, you would expect to see a change in the expression of these genes. This change should be absent in the corresponding knockout mice if the effect of this compound is target-specific.

    • Histological Analysis: Perform histological analysis of tissues expected to be affected by RARβ or RARγ signaling to look for morphological changes.

    • Behavioral or Physiological Tests: If RARβ or RARγ are implicated in specific physiological processes, conduct relevant behavioral or physiological tests to assess the effect of this compound in WT versus knockout animals.

4. Data Analysis and Interpretation:

  • Compare the effects of this compound treatment in WT mice to the effects in RARβ and/or RARγ knockout mice.

  • If this compound elicits a specific phenotype in WT mice that is absent in the knockout mice, this provides strong evidence that its mechanism of action is through the targeted receptor(s).

By following these detailed protocols and utilizing the comparative data provided, researchers can effectively confirm the mechanism of action of this compound and objectively evaluate its performance against other RAR modulators.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling CD2665

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational use, and disposal of CD2665. This document provides immediate, procedural, and step-by-step guidance to ensure laboratory safety and proper management of the selective RARβγ antagonist, this compound.

Immediate Safety Precautions

This compound requires careful handling in a laboratory setting. While not classified as a hazardous substance by all suppliers, it is crucial to adhere to standard laboratory safety protocols.[1] Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Safety glasses with side-shields are required to prevent eye contact.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.[3]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[4]

  • Body Protection: A laboratory coat must be worn to prevent skin contact.

First Aid Measures

In the event of exposure to this compound, follow these first aid procedures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1][2]
Skin Contact Immediately wash the affected area with soap and plenty of water.[1][2]
Eye Contact Flush the eyes with water as a precaution.[1][2]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1][2]

In all cases of exposure, it is advisable to consult a physician and have the product's SDS readily available.[2]

Operational Plan: From Receipt to Experimentation

A structured approach to handling this compound is essential for both safety and experimental integrity.

Receiving and Storage

Upon receipt, visually inspect the container for any damage. This compound should be stored at +4°C in a dry, well-ventilated place.[5][6] Keep the container tightly closed to prevent degradation.

Preparation of Stock Solutions

This compound is typically provided as a solid. To prepare a stock solution, follow these steps:

  • Determine the required concentration and volume. The molecular weight of this compound is 486.6 g/mol .[5][6]

  • Use an appropriate solvent. this compound is soluble in DMSO up to 100 mM.[5][6]

  • Perform calculations. Use the following formula to determine the mass of this compound needed: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Reconstitution. In a chemical fume hood, carefully weigh the required amount of this compound powder. Add the calculated volume of DMSO to the vial and vortex until the solid is completely dissolved.

  • Storage of Stock Solution. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

Waste Categorization
  • Unused this compound: Treat as chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated waste.

  • Solutions: Aqueous or solvent-based solutions containing this compound must be disposed of as liquid chemical waste.

Disposal Procedure
  • Segregation: Keep all this compound waste separate from other laboratory waste.

  • Containment:

    • Solid Waste: Collect in a designated, labeled, and sealed chemical waste container.

    • Liquid Waste: Collect in a labeled, leak-proof, and chemically compatible container. Do not mix with other chemical waste unless compatibility is confirmed.

  • Labeling: Clearly label all waste containers with "this compound Waste" and any other required hazard information.

  • Disposal: Dispose of all this compound waste in accordance with local, state, and federal regulations.[3] Contact your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal procedures.

Quantitative Data

The following table summarizes key quantitative data for this compound:

PropertyValueSource
Molecular Weight 486.6 g/mol [5][6]
Purity ≥98% (HPLC)[5][6]
Storage Temperature +4°C[5][6]
Solubility in DMSO Up to 100 mM[5][6]

Experimental Protocol: Inhibition of Neuroblastoma Cell Growth

The following is a representative protocol for an experiment investigating the effect of this compound on the growth of neuroblastoma cells, based on the methodology described by Widschwendter et al. (2000).[7]

I. Cell Culture
  • Maintain the human LAN-5 neuroblastoma cell line in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

II. Treatment with this compound
  • Prepare a stock solution of this compound in DMSO as previously described.

  • Seed LAN-5 cells in 96-well plates at a density of 5 x 10³ cells per well.

  • Allow the cells to attach for 24 hours.

  • Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the cells for the desired treatment duration (e.g., 72 hours).

III. Assessment of Cell Proliferation
  • After the treatment period, assess cell viability using a standard method such as the MTT assay.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

Visual Workflow for Handling this compound

CD2665_Handling_Workflow cluster_prep Preparation cluster_reconstitution Stock Solution Preparation cluster_experiment Experimental Use cluster_disposal Disposal receive Receive and Inspect this compound store Store at +4°C receive->store ppe Don Personal Protective Equipment store->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh this compound Powder fume_hood->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot prepare_dilutions Prepare Working Dilutions aliquot->prepare_dilutions treat_cells Treat Cells prepare_dilutions->treat_cells incubate Incubate treat_cells->incubate assay Perform Assay incubate->assay collect_waste Collect Solid and Liquid Waste assay->collect_waste label_waste Label Waste Containers collect_waste->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CD2665
Reactant of Route 2
CD2665

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.